molecular formula C28H38O7 B12372962 Bongkrekic acid-13C28

Bongkrekic acid-13C28

Número de catálogo: B12372962
Peso molecular: 514.39 g/mol
Clave InChI: SHCXABJSXUACKU-LGIAGIHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bongkrekic acid-13C28 is a useful research compound. Its molecular formula is C28H38O7 and its molecular weight is 514.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C28H38O7

Peso molecular

514.39 g/mol

Nombre IUPAC

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid

InChI

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1

Clave InChI

SHCXABJSXUACKU-LGIAGIHQSA-N

SMILES isomérico

[13CH3][13C@@H]([13CH2]/[13CH]=[13CH]/[13CH2][13CH2]/[13CH]=[13CH]/[13CH]=[13CH]\[13CH2][13C@H](/[13C](=[13CH]\[13CH]=[13C](/[13CH3])\[13C](=O)O)/[13CH3])O[13CH3])/[13CH]=[13CH]/[13C](=[13CH]\[13C](=O)O)/[13CH2][13C](=O)O

SMILES canónico

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O

Origen del producto

United States

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Bongkrekic Acid-13C28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Bongkrekic acid, a potent mitochondrial toxin. We will delve into its specific molecular target, the downstream consequences of its inhibitory action, and its profound impact on cellular bioenergetics and survival. This guide also clarifies the role of its isotopically labeled variant, Bongkrekic acid-13C28, and provides structured quantitative data and detailed experimental protocols for researchers in the field.

Core Mechanism of Action: A Molecular Clamp on Cellular Energy Production

Bongkrekic acid exerts its toxicity through the highly specific and potent inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), also known as the ADP/ATP carrier (AAC).[1][2] The 13C28 isotopic labeling in this compound does not alter this fundamental mechanism; instead, it serves as a stable isotope tracer, providing an invaluable tool for researchers to quantify the compound in biological samples using mass spectrometry-based methods.

The ANT is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[3] This transport is the final crucial step in oxidative phosphorylation, making ATP available to the rest of the cell to power myriad biological processes.

Bongkrekic acid acts as a non-covalent, high-affinity ligand for the ANT.[4][5] Its mechanism is exquisitely specific: it binds to the ANT only when the nucleotide-binding site is facing the mitochondrial matrix (the "m-state" or "c-conformation"). This binding event effectively locks the translocase in this inward-facing conformation, preventing its reorientation to the cytosolic side (the "c-state").[4] Consequently, the exchange of ADP and ATP across the inner mitochondrial membrane is irreversibly halted.[1]

The downstream effects of this molecular "clamping" are catastrophic for the cell:

  • Inhibition of Oxidative Phosphorylation: With the influx of cytosolic ADP blocked, the mitochondrial ATP synthase is deprived of its substrate, leading to a cessation of ATP production via oxidative phosphorylation.[3]

  • Cellular Energy Depletion: The block on ATP export from the mitochondria results in a rapid decline in cytosolic ATP levels, starving the cell of the energy required for essential functions.

  • Induction of Apoptosis: The ANT is also a key component of the mitochondrial permeability transition pore (mPTP).[5][6] By locking the ANT in the m-state, Bongkrekic acid stabilizes the pore in its closed conformation, thereby inhibiting the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space.[6] This makes Bongkrekic acid a powerful tool for studying the mechanisms of apoptosis.

Quantitative Inhibition Data

The potency of Bongkrekic acid as an ANT inhibitor has been quantified in various studies. The following table summarizes key inhibition and binding constants. It is important to note that while four isoforms of ANT (ANT1-4) have been identified in humans, most quantitative studies have been conducted on ANT isolated from tissues where ANT1 is the predominant isoform (e.g., heart and liver) or on reconstituted systems with a specific isoform.[2]

ParameterValueSpecies/SystemCommentsReference
Ki (Inhibition Constant)20 nMIsolated rat liver mitochondriaMeasures the concentration for 50% inhibition of mitochondrial respiration.[7]
Kd (Dissociation Constant)~50 nMBovine heart mitochondriaDetermined by binding assays with radiolabeled Bongkrekic acid.
EC50 (Half maximal effective concentration)2.58 µMMCF-7 human breast cancer cellsConcentration to induce 50% cell death.[7]
EC50 55.6 ± 17.0 µMRecombinant ANT1 in liposomesConcentration for 50% inhibition of ADP/ATP exchange in a fluorescence-based assay.

Experimental Protocols

Measurement of Adenine Nucleotide Translocase (ANT) Activity using Radiolabeled Nucleotides

This protocol provides a method for directly measuring the activity of ANT in isolated mitochondria by quantifying the uptake of radiolabeled ADP or ATP.

Materials:

  • Isolated mitochondria

  • Incubation buffer (e.g., 120 mM KCl, 20 mM MOPS, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, pH 7.2)

  • [¹⁴C]ADP or [³H]ATP

  • Bongkrekic acid (inhibitor)

  • Atractyloside (B1665827) (stop inhibitor)

  • Scintillation fluid and vials

  • Microcentrifuge

  • Silicone oil

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using standard differential centrifugation protocols. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Reaction Setup: In a microcentrifuge tube, pre-incubate isolated mitochondria (0.5-1.0 mg/mL) in the incubation buffer at the desired temperature (e.g., 25°C) for 2-3 minutes to allow for temperature equilibration.

  • Initiation of Transport: Start the transport reaction by adding a known concentration of radiolabeled substrate (e.g., 100 µM [¹⁴C]ADP).

  • Inhibition (if applicable): For inhibitor studies, pre-incubate the mitochondria with varying concentrations of Bongkrekic acid for a defined period (e.g., 5 minutes) before the addition of the radiolabeled substrate.

  • Stopping the Reaction: After a short, defined time interval (e.g., 30-60 seconds), terminate the transport by adding a saturating concentration of the non-permeable inhibitor, atractyloside (e.g., 20 µM). This will prevent the efflux of the radiolabeled nucleotide that has been transported into the mitochondria.

  • Separation of Mitochondria: Immediately after adding the stop inhibitor, centrifuge the mitochondrial suspension through a layer of silicone oil in a microcentrifuge. The mitochondria will form a pellet at the bottom of the tube, separated from the aqueous medium containing the unincorporated radiolabeled nucleotide.

  • Quantification: Carefully aspirate the aqueous layer and the silicone oil. Lyse the mitochondrial pellet with a suitable detergent (e.g., 1% SDS). Add the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of nucleotide transport (e.g., in nmol/min/mg protein). For inhibition studies, plot the transport rate as a function of the Bongkrekic acid concentration to determine the IC50 value.

Measurement of Mitochondrial Swelling (as an indicator of mPTP opening)

This protocol describes how to monitor mitochondrial swelling, which is a hallmark of mPTP opening. Bongkrekic acid is used as an inhibitor to demonstrate the role of ANT in this process.

Materials:

  • Isolated mitochondria

  • Swelling buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, pH 7.4)

  • Calcium chloride (CaCl₂) solution (inducer of mPTP opening)

  • Bongkrekic acid (inhibitor)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Mitochondrial Suspension: Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.

  • Spectrophotometer Setup: Place the mitochondrial suspension in a cuvette in the spectrophotometer and monitor the absorbance at 540 nm. The initial absorbance reading represents the baseline state of the mitochondria.

  • Inhibitor Addition (if applicable): To test the effect of Bongkrekic acid, add it to the mitochondrial suspension and incubate for a few minutes before inducing swelling.

  • Induction of Swelling: Induce mPTP opening and subsequent swelling by adding a pulse of CaCl₂ (e.g., 100-200 µM) to the cuvette.

  • Monitoring Absorbance: Continuously record the absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of water through the opened mPTP.

  • Data Analysis: Plot the change in absorbance over time. Compare the rate and extent of swelling in the presence and absence of Bongkrekic acid to demonstrate its inhibitory effect on mPTP opening.

Visualizations

Bongkrekic_Acid_Mechanism cluster_Mitochondrion Mitochondrion cluster_InnerMembrane Inner Mitochondrial Membrane cluster_Cytosol Cytosol cluster_Matrix Mitochondrial Matrix ANT_c ANT (c-state) ANT_m ANT (m-state) ANT_c->ANT_m Translocation ATP_cyto ATP ANT_c->ATP_cyto Releases ANT_m->ANT_c Translocation ADP_matrix ADP ANT_m->ADP_matrix Releases ADP_cyto ADP ADP_cyto->ANT_c Binds ATP_matrix ATP ATP_matrix->ANT_m Binds BKA Bongkrekic Acid BKA->ANT_m Binds & Locks

Caption: Mechanism of Bongkrekic Acid inhibition of the Adenine Nucleotide Translocase (ANT).

ANT_Inhibition_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis prep1 Isolate Mitochondria prep2 Determine Protein Concentration prep1->prep2 prep3 Prepare Incubation Buffer prep2->prep3 exp1 Pre-incubate Mitochondria in Buffer prep3->exp1 exp2 Add Bongkrekic Acid (Inhibitor Group) exp1->exp2 For inhibition measurement exp3 Initiate Transport with [14C]ADP exp1->exp3 exp2->exp3 exp4 Stop Transport with Atractyloside exp3->exp4 ana1 Separate Mitochondria via Centrifugation exp4->ana1 ana2 Lyse Mitochondrial Pellet ana1->ana2 ana3 Quantify Radioactivity ana2->ana3 ana4 Calculate Transport Rate & IC50 ana3->ana4

Caption: Experimental workflow for an ANT inhibition assay using radiolabeled nucleotides.

References

Bongkrekic Acid-13C28: A Technical Guide on Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] This highly unsaturated tricarboxylic acid is a formidable foe in food safety, implicated in lethal food poisoning outbreaks from contaminated fermented coconut or corn products.[1][2] Beyond its toxicity, BKA's unique mechanism of action has made it a valuable tool in apoptosis research.[3] It acts as a specific and high-affinity inhibitor of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a key transporter responsible for exchanging cytosolic adenosine (B11128) diphosphate (B83284) (ADP) for mitochondrial adenosine triphosphate (ATP).[4][5]

This technical guide focuses on the chemical properties and structure of Bongkrekic acid, with a special emphasis on its stable isotope-labeled form, Bongkrekic acid-13C28. This isotopologue, where all 28 carbon atoms are replaced with the heavy isotope ¹³C, is an indispensable internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods.[6][7]

Chemical Structure

Bongkrekic acid is a complex polyketide characterized by a long, flexible C28 carbon backbone.[8] Its structure features three carboxylic acid moieties, a methoxy (B1213986) group, three methyl groups, and a series of conjugated and non-conjugated double bonds, contributing to its lipophilic nature.[8][9] The precise arrangement of these functional groups and the specific stereochemistry of its chiral centers are crucial for its high-affinity binding to the ANT protein.

IUPAC Name: (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.[8]

This compound is the isotopically labeled analogue of Bongkrekic acid where all 28 carbon atoms in the molecule have been substituted with the ¹³C isotope.[6][7] This substitution results in a molecule that is chemically identical to the native compound but has a greater molecular weight, allowing it to be distinguished by mass spectrometry.[7]

G Simplified Structure of Bongkrekic Acid cluster_backbone C28 Carbon Backbone with Key Groups cluster_key Functional Groups C1 COOH C2 C(CH3) C1->C2 double bond C4 C C5 C(CH3) C4->C5 double bond C6 CH(OCH3) chain1 ... (C7-C16) ... C6->chain1 C17 CH(CH3) chain2 ... (C18-C19, C21) ... C17->chain2 C20 C(CH2COOH) C22 COOH chain1->C17 chain2->C20 double bond k1 Carboxylic Acid k2 Methoxy Group G Bongkrekic Acid's Mechanism of Action cluster_mito Mitochondrion Mitochondrial Matrix Mitochondrial Matrix Inner Membrane Inner Membrane ADP_cyto ADP ANT Adenine Nucleotide Translocase (ANT) ADP_cyto->ANT Enters ATP_cyto ATP Cellular Processes Cellular Processes ATP_cyto->Cellular Processes Powers ANT->ATP_cyto Exits BKA Bongkrekic Acid BKA->ANT Inhibits G Quantitative Analysis Workflow A Sample Preparation (e.g., Food Matrix) B Spike with Internal Standard (BKA-13C28) A->B C Extraction & Cleanup B->C D UHPLC Separation C->D E MS/MS Detection D->E F Data Analysis (Ratio of Analyte to IS) E->F G Accurate Quantification F->G

References

A Comprehensive Technical Guide to the Synthesis and Purification of Bongkrekic Acid-¹³C₂₈

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid, a potent mitochondrial toxin, serves as a critical tool in studying the adenine (B156593) nucleotide translocase (ANT) and its role in cellular apoptosis. The isotopically labeled analogue, Bongkrekic acid-¹³C₂₈, is an invaluable internal standard for quantitative mass spectrometry-based studies and a probe for nuclear magnetic resonance (NMR) based structural and metabolic investigations. This guide provides a detailed, proposed methodology for the total synthesis and purification of Bongkrekic acid-¹³C₂₈. The strategy is predicated on a convergent synthesis, a well-established approach for the unlabeled natural product, adapted here for the incorporation of ¹³C atoms throughout the entire carbon skeleton. This document outlines the retrosynthetic analysis, detailed experimental protocols for the synthesis of key ¹³C-labeled fragments, their subsequent coupling, and final purification. Comprehensive tables of expected analytical data and mandatory visualizations of workflows and biological pathways are included to facilitate a thorough understanding of the process.

Introduction

Bongkrekic acid is a highly unsaturated tricarboxylic acid produced by the bacterium Burkholderia gladioli. Its potent and specific inhibition of the mitochondrial ADP/ATP translocase (ANT) has made it an essential pharmacological tool for investigating mitochondrial bioenergetics and the intrinsic pathway of apoptosis.[1][2] The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices by mass spectrometry. Bongkrekic acid-¹³C₂₈, where all 28 carbon atoms are the ¹³C isotope, provides the ideal internal standard for such assays due to its identical chemical properties and distinct mass.

This guide details a proposed synthetic route to Bongkrekic acid-¹³C₂₈ based on the convergent total synthesis strategies reported for the natural product.[1][2][3] This approach involves the synthesis of three key building blocks, which are then coupled to construct the full carbon skeleton. By utilizing commercially available, simple ¹³C-labeled precursors, each building block can be synthesized in its fully labeled form.

Retrosynthetic Analysis

A convergent synthesis is the most logical approach for a complex, isotopically labeled molecule like Bongkrekic acid-¹³C₂₈. This strategy maximizes yield and allows for the late-stage introduction of complex fragments. The proposed retrosynthesis, inspired by published total syntheses, breaks the molecule down into three main fragments (A, B, and C) via Suzuki-Miyaura and Wittig-type or Julia-Kocienski olefination reactions.

G cluster_fragments Key Fragments cluster_couplings Key Coupling Reactions BA Bongkrekic Acid-¹³C₂₈ S Suzuki-Miyaura Coupling BA->S Disconnect C20-C21 W Wittig / Julia Olefination BA->W Disconnect C11-C12 A Fragment A (¹³C-labeled vinyl iodide) B Fragment B (¹³C-labeled central core) C Fragment C (¹³C-labeled phosphonium (B103445) salt) S->A S->B W->C

Caption: Retrosynthetic analysis of Bongkrekic acid-¹³C₂₈.

Synthesis of ¹³C-Labeled Precursors

The synthesis of the three key fragments requires starting from simple, commercially available ¹³C-labeled molecules. The following table summarizes potential starting materials.

PrecursorCommercial Availability
Acetic acid-¹³C₂Readily available
Acetone-¹³C₃Readily available
Propionaldehyde-¹³C₃Available

Table 1: Commercially available ¹³C-labeled starting materials.

Proposed Synthesis of Fragment A-¹³Cₓ

Fragment A, a vinyl iodide, can be synthesized from ¹³C-labeled precursors through a series of standard organic transformations. The exact number of carbons in this fragment will depend on the specific convergent strategy being followed, but a representative synthesis is outlined below.

Experimental Protocol: Synthesis of a representative Fragment A

  • Step 1: Grignard Reaction: React [¹³C₂]acetyl chloride with [¹³C₃]isopropylmagnesium bromide to form a ¹³C-labeled ketone.

  • Step 2: Reduction: Reduce the ketone to the corresponding alcohol using a suitable reducing agent (e.g., NaBH₄).

  • Step 3: Iodination: Convert the alcohol to an iodide using iodine and triphenylphosphine (B44618).

  • Step 4: Elimination: Perform an elimination reaction to generate the vinyl iodide.

  • Purification: Purify the final fragment using flash column chromatography.

Proposed Synthesis of Fragment B-¹³Cᵧ

The central core, Fragment B, is typically a more complex piece containing stereocenters. Its synthesis will involve asymmetric reactions to set the required stereochemistry.

Experimental Protocol: Synthesis of a representative Fragment B

  • Step 1: Aldol (B89426) Reaction: An asymmetric aldol reaction between two ¹³C-labeled carbonyl compounds (e.g., derived from [¹³C₃]propionaldehyde and [¹³C₃]acetone) to set the initial stereocenters.

  • Step 2: Functional Group Manipulations: A series of protection, oxidation, and/or reduction steps to elaborate the initial aldol product into the desired intermediate.

  • Step 3: Borylation: Introduction of a boronic ester for the subsequent Suzuki-Miyaura coupling.

  • Purification: Purification at each step is critical and will likely involve column chromatography.

Proposed Synthesis of Fragment C-¹³Cₙ

Fragment C is typically a phosphonium salt for a Wittig reaction or a sulfone for a Julia-Kocienski olefination.

Experimental Protocol: Synthesis of a representative Fragment C (Phosphonium Salt)

  • Step 1: Chain Elongation: Start with a simple ¹³C-labeled alkyl halide and extend the carbon chain using ¹³C-labeled building blocks (e.g., cuprate (B13416276) additions).

  • Step 2: Conversion to Alkyl Halide: Convert the terminal functional group to an alkyl halide.

  • Step 3: Phosphonium Salt Formation: React the alkyl halide with triphenylphosphine to form the corresponding ¹³C-labeled phosphonium salt.

  • Purification: The phosphonium salt is often a crystalline solid and can be purified by recrystallization.

Assembly and Final Modification

The fully ¹³C-labeled fragments are then assembled as illustrated in the workflow diagram below.

G cluster_synthesis Synthesis of Labeled Fragments cluster_coupling Fragment Coupling and Final Steps A Fragment A Synthesis S Suzuki-Miyaura Coupling A->S B Fragment B Synthesis B->S C Fragment C Synthesis W Wittig / Julia Olefination C->W S->W D Deprotection W->D O Oxidation D->O Final Bongkrekic Acid-¹³C₂₈ O->Final

Caption: Overall synthetic workflow for Bongkrekic acid-¹³C₂₈.

Experimental Protocol: Fragment Coupling and Final Steps

  • Suzuki-Miyaura Coupling: Couple Fragment A and Fragment B using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). Purify the coupled product by column chromatography.

  • Wittig/Julia-Kocienski Olefination: React the product from the Suzuki coupling with the ylide generated from Fragment C (using a strong base like n-BuLi) or under Julia olefination conditions. This will form the full carbon skeleton of Bongkrekic acid.

  • Deprotection: Remove any protecting groups from the three carboxylic acid moieties. This is typically done under acidic or basic conditions, depending on the nature of the protecting groups.

  • Final Oxidation: The final step is often an oxidation to install the correct oxidation state at one of the terminal carboxyl groups.

Purification Protocol

The final purification of Bongkrekic acid-¹³C₂₈ is critical to remove any remaining reagents, byproducts, and unlabeled or partially labeled species. High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][5]

Experimental Protocol: HPLC Purification

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic or acetic acid), is effective.[4]

  • Detection: UV detection at a wavelength where the polyene chromophore of Bongkrekic acid absorbs is suitable for monitoring the elution.

  • Fraction Collection: Collect the fractions corresponding to the main peak, and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified Bongkrekic acid-¹³C₂₈.

Data Presentation

The following tables summarize the expected analytical data for the fully ¹³C-labeled product.

AnalysisExpected Result
Molecular Formula ¹³C₂₈H₃₈O₇
Monoisotopic Mass 514.35 g/mol
Appearance Colorless to light yellow solid

Table 2: Expected Physicochemical Properties of Bongkrekic Acid-¹³C₂₈.

TechniqueIonization ModeExpected [M-H]⁻ (m/z)Expected [M+H]⁺ (m/z)
High-Resolution Mass Spectrometry (HRMS) ESI513.34515.36

Table 3: Expected Mass Spectrometry Data for Bongkrekic Acid-¹³C₂₈.

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H NMR 0.5 - 7.5Complex multiplets due to ¹³C-¹H coupling
¹³C NMR 10 - 180Singlets (proton decoupled)

Table 4: Expected NMR Spectroscopic Data for Bongkrekic Acid-¹³C₂₈. Note: The ¹H NMR spectrum will be significantly more complex than the unlabeled compound due to extensive ¹J(¹³C,¹H) and ²⁻³J(¹³C,¹H) coupling. The proton-decoupled ¹³C NMR spectrum will show sharp singlets for each of the 28 carbon atoms.

Mechanism of Action: Signaling Pathway

Bongkrekic acid exerts its toxicity by binding to and inhibiting the mitochondrial Adenine Nucleotide Translocase (ANT). This protein is responsible for the exchange of ADP from the cytosol for ATP produced in the mitochondrial matrix, a critical step in cellular energy metabolism.

G cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space cluster_cyto Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) ATP_m ATP ATP_prod->ATP_m ANT Adenine Nucleotide Translocase (ANT) ATP_m->ANT Export ADP_i ADP ANT->ADP_i Import ATP_c ATP ANT->ATP_c ADP_c ADP ADP_c->ANT BKA Bongkrekic Acid BKA->Inhibition Inhibition->ANT Inhibits

Caption: Mechanism of action of Bongkrekic acid.

By locking the ANT in a conformation that prevents nucleotide transport, Bongkrekic acid effectively halts the export of ATP from the mitochondria to the cytosol. This leads to a rapid depletion of cellular energy, inhibition of numerous ATP-dependent processes, and ultimately, apoptotic cell death.

Conclusion

The synthesis of Bongkrekic acid-¹³C₂₈ is a challenging but feasible endeavor for experienced synthetic organic chemists. The proposed convergent strategy, leveraging commercially available ¹³C-labeled starting materials, provides a logical and efficient pathway to this important analytical standard. The detailed protocols and expected analytical data herein serve as a comprehensive guide for researchers aiming to produce this molecule for advanced studies in toxicology, pharmacology, and drug development. The availability of fully isotopically labeled Bongkrekic acid will undoubtedly facilitate more precise and insightful research into the critical role of mitochondrial bioenergetics in health and disease.

References

The Role of Bongkrekic Acid in Mitochondrial Permeability Transition Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a potent mitochondrial toxin that serves as a critical tool in the study of mitochondrial function and cell death pathways.[1] Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, BKA's primary mechanism of action is the specific inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT).[1][2] ANT is a key protein of the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. By locking ANT in a specific conformation, BKA effectively halts oxidative phosphorylation and reveals the central role of ANT in the formation of the mitochondrial permeability transition pore (MPTP).[1] The opening of the MPTP is a critical event in some forms of programmed cell death, leading to the dissipation of the mitochondrial membrane potential, swelling of the mitochondrial matrix, and the release of pro-apoptotic factors.[1][3]

This technical guide provides an in-depth overview of the use of bongkrekic acid in MPT studies, with a special focus on the potential applications of its isotopically labeled form, bongkrekic acid-13C28. While published research specifically employing this compound in MPT assays is not currently available, this guide will detail the established protocols using unlabeled BKA and explore the prospective roles for its 13C-labeled counterpart in advancing mitochondrial research.

Bongkrekic Acid and the Mitochondrial Permeability Transition Pore

The mitochondrial permeability transition pore (MPTP) is a non-specific, high-conductance channel that, when open, allows the passage of ions and small molecules of up to 1.5 kDa across the inner mitochondrial membrane. This leads to the uncoupling of the respiratory chain, ATP depletion, and ultimately, cell death.[1] Bongkrekic acid has been instrumental in elucidating the components and regulation of the MPTP. By binding to ANT, BKA stabilizes the translocase in its "m-conformation" (matrix-facing), which is thought to prevent the conformational changes required for pore opening. This inhibitory action makes BKA an invaluable tool for differentiating MPT-dependent and MPT-independent cellular events.

The Role of this compound: Current Status and Future Directions

Currently, this compound is commercially available and primarily intended for use as an internal standard for the quantification of unlabeled bongkrekic acid in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its uniform 13C labeling provides a distinct mass shift, allowing for precise and accurate measurement of BKA concentrations in complex matrices.

While direct experimental applications of this compound in MPT studies are yet to be documented in scientific literature, its potential utility is significant. Future applications could include:

  • Direct Quantification of ANT Binding: Utilizing LC-MS/MS, researchers could precisely quantify the amount of this compound bound to isolated mitochondria or specific ANT isoforms, providing a direct measure of target engagement.

  • Subcellular Localization and Trafficking: The 13C label would enable tracing the uptake and accumulation of BKA within different cellular compartments, confirming its mitochondrial localization and potentially identifying other off-target sites.

  • Metabolic Fate Analysis: Stable isotope tracing studies could follow the 13C label to determine if BKA is metabolized by cells and what, if any, are its metabolic byproducts.

  • Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In pre-clinical studies, this compound could be used to develop more accurate PK/PD models, crucial for understanding its in vivo disposition and toxicological profile.

Quantitative Data on Bongkrekic Acid in MPT Studies

The following tables summarize quantitative data from various studies investigating the effects of unlabeled bongkrekic acid on mitochondrial and cellular functions related to the mitochondrial permeability transition.

Table 1: Effects of Bongkrekic Acid on Cell Viability and Mitochondrial Function

Cell LineBKA ConcentrationIncubation TimeObserved EffectReference
Mouse Lung Endothelial Cells25 µM48 hoursAttenuated palmitate-induced lipotoxicity and restored mitochondrial membrane potential.[2]
HeLa Cells50 µM1 hour (pretreatment)Prevented flavopiridol- and camptothecin-induced loss of mitochondrial membrane potential.[4]
4T1 Murine Mammary Cancer CellsDose-dependentNot specifiedReduced cellular ATP and O2 consumption, increased mitochondrial membrane potential.[5]
NIH3T3 FibroblastsNot cytotoxicNot specifiedReduced O2 consumption and increased mitochondrial membrane potential without affecting cell viability.[5]
HeLa Cells150 µM1 hour (pretreatment)Prevented staurosporine-induced cell killing and loss of mitochondrial membrane potential.

Table 2: Inhibitory Concentrations of Bongkrekic Acid

ParameterSystemIC50 / KiReference
Inhibition of ADP/ATP TranslocaseIsolated Rat Liver MitochondriaKi = 20 nM
Inhibition of Oxidative PhosphorylationMammalian MitochondriaSigmoidal dose-response[6]

Experimental Protocols

Protocol 1: Inhibition of Mitochondrial Permeability Transition in Cultured Cells

This protocol describes a general method for assessing the effect of bongkrekic acid on the mitochondrial membrane potential in cultured cells undergoing apoptosis.

Materials:

  • Cell line of interest (e.g., HeLa, as described in[4])

  • Complete cell culture medium

  • Bongkrekic acid (BKA) stock solution (e.g., in DMSO or water)

  • Apoptosis-inducing agent (e.g., 500 nM flavopiridol (B1662207) or 500 nM camptothecin)

  • Mitochondrial membrane potential-sensitive dye (e.g., DePsipher™ or TMRE)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., multi-well plates, chamber slides) and allow them to adhere overnight.

  • BKA Pre-incubation: Pretreat the cells with the desired concentration of BKA (e.g., 50 µM) in complete culture medium for 1 hour at 37°C and 5% CO2.[4] Include a vehicle control (medium with the same concentration of DMSO or water used for the BKA stock).

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the BKA-containing medium and incubate for the desired time course (e.g., 0, 2, 4, 6, 8 hours).

  • Staining with Membrane Potential Dye: At each time point, remove the medium and wash the cells with PBS. Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. A decrease in the dye's fluorescence intensity (or a shift from red to green fluorescence for some dyes) indicates a loss of mitochondrial membrane potential. Compare the fluorescence in BKA-treated cells to the untreated and vehicle-treated controls to determine the extent of MPT inhibition.

Protocol 2: Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines a method to determine the effect of bongkrekic acid on mitochondrial respiration.

Materials:

  • Cell line of interest (e.g., 4T1 or NIH3T3 cells)

  • Seahorse XF Cell Culture Microplates or similar

  • Bongkrekic acid

  • Seahorse XF Analyzer or other instrument for measuring OCR

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density and allow them to adhere.

  • BKA Treatment: Treat the cells with various concentrations of BKA and incubate for a specified period (e.g., 6 hours).[5]

  • OCR Measurement: Measure the basal oxygen consumption rate using a Seahorse XF Analyzer.

  • Mitochondrial Stress Test (Optional): To further probe mitochondrial function, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Analysis: Analyze the OCR data to determine the effect of BKA on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in OCR is indicative of the inhibition of oxidative phosphorylation.

Visualizations

Signaling Pathway of MPT Inhibition by Bongkrekic Acid

MPT_Inhibition_by_BKA BKA Bongkrekic Acid ANT Adenine Nucleotide Translocase (ANT) BKA->ANT Binds to m_conformation ANT in 'm-conformation' (matrix-facing, locked) ANT->m_conformation Stabilizes MPTP Mitochondrial Permeability Transition Pore (MPTP) m_conformation->MPTP Inhibits formation MPT_induction MPT Inducers (e.g., Ca2+, ROS) MPT_induction->MPTP Trigger MPT_opening MPTP Opening MPTP->MPT_opening Leads to Mito_swelling Mitochondrial Swelling & ΔΨm Collapse MPT_opening->Mito_swelling Causes Apoptosis Apoptosis Mito_swelling->Apoptosis Initiates Experimental_Workflow start Start: Seed Cells pretreatment Pre-treat with Bongkrekic Acid (or vehicle control) start->pretreatment induce_apoptosis Induce Apoptosis (e.g., with Staurosporine) pretreatment->induce_apoptosis stain Stain for Mitochondrial Membrane Potential (ΔΨm) induce_apoptosis->stain analysis Analyze ΔΨm (Microscopy or Flow Cytometry) stain->analysis end End: Quantify Inhibition analysis->end

References

Understanding the Toxicokinetics of Bongkrekic Acid with 13C28 Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for studying the toxicokinetics of Bongkrekic Acid (BA) using a hypothetical 13C28 fully-labeled internal standard. To date, published toxicokinetic studies specifically employing 13C28-Bongkrekic Acid have not been identified in publicly available literature. The experimental protocols and data presented herein are therefore proposed based on established methodologies for stable isotope-labeled compounds in toxicokinetic research and known characteristics of Bongkrekic Acid.

Introduction

Bongkrekic acid is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] It poses a significant food safety risk, particularly in fermented coconut and corn products.[2] The toxin's primary mechanism of action is the irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical protein for cellular energy supply.[1][2] This inhibition blocks the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to cellular energy depletion and, ultimately, cell death.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Bongkrekic acid is crucial for developing effective diagnostic and therapeutic strategies. The use of stable isotope-labeled compounds, such as 13C-labeled molecules, is a powerful technique in metabolism and toxicity studies.[3][4] A fully 13C-labeled Bongkrekic acid (13C28-BA) would serve as an ideal internal standard for accurate quantification in biological matrices and enable precise tracing of the toxin's fate within an organism.

This technical guide outlines a proposed methodology for studying the toxicokinetics of Bongkrekic acid using 13C28-BA. It covers the synthesis of the labeled compound, experimental protocols for in vivo studies, analytical methods for sample analysis, and data presentation.

Proposed Synthesis of 13C28-Bongkrekic Acid

The biosynthesis of Bongkrekic acid by Burkholderia gladioli offers a viable route for producing a 13C-labeled version. By feeding the bacteria with 13C-labeled precursors, it is possible to incorporate 13C atoms into the final Bongkrekic acid molecule. A study has demonstrated the feasibility of producing 13C-labeled Bongkrekic acid by feeding B. gladioli with 13C-labeled acetic acid-NAC-thioester. To achieve full labeling (13C28), all carbon sources in the bacterial growth medium would need to be 13C-labeled.

Proposed Experimental Workflow for 13C28-BA Production

G cluster_0 Bacterial Culture cluster_1 Extraction and Purification Culture Culture of Burkholderia gladioli Incubation Incubation and Fermentation Culture->Incubation Medium Growth medium with 13C-labeled carbon sources (e.g., 13C-glucose, 13C-acetate) Medium->Culture Extraction Extraction of Bongkrekic Acid from culture broth Incubation->Extraction Purification Purification of 13C28-BA (e.g., chromatography) Extraction->Purification Analysis Structural and Isotopic Purity Analysis (NMR, MS) Purification->Analysis 13C28-BA 13C28-BA Analysis->13C28-BA

Figure 1: Proposed workflow for the biosynthesis of 13C28-Bongkrekic Acid.

Proposed Toxicokinetic Study of 13C28-Bongkrekic Acid

A comprehensive in vivo study in an appropriate animal model (e.g., rodents) is necessary to determine the toxicokinetic parameters of Bongkrekic acid. The co-administration of a known amount of unlabeled Bongkrekic acid with a tracer dose of 13C28-BA allows for the precise quantification of the absorbed and distributed toxin.

Experimental Protocol

3.1.1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other suitable rodent model)

  • Age: 8-10 weeks

  • Weight: 250-300 g

  • Acclimation: Animals should be acclimated for at least one week before the experiment with free access to food and water.

3.1.2. Dosing:

  • A solution containing a mixture of unlabeled Bongkrekic acid and 13C28-Bongkrekic acid is prepared in a suitable vehicle (e.g., corn oil).

  • The dose of unlabeled BA should be sublethal to observe the toxicokinetics without causing immediate mortality.

  • The amount of 13C28-BA should be sufficient for detection by LC-MS/MS.

  • Administration is performed via oral gavage to mimic the most common route of human exposure.

3.1.3. Sample Collection:

  • Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing via a cannulated vessel to create a comprehensive pharmacokinetic profile.

  • Urine and feces are collected over 72 hours using metabolic cages to determine the routes and extent of excretion.

  • At the end of the study, tissues (liver, kidney, brain, heart, etc.) are collected to assess tissue distribution.

Proposed Experimental Workflow for the In Vivo Study

G cluster_0 Sample Processing Dosing Oral administration of Bongkrekic Acid + 13C28-BA to animal models Collection Serial collection of blood, urine, and feces Dosing->Collection Tissue Tissue collection at study termination Dosing->Tissue Plasma Plasma separation Collection->Plasma Homogenization Tissue homogenization Tissue->Homogenization Extraction Extraction of BA and 13C28-BA Plasma->Extraction Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data Results Toxicokinetic Parameters Data->Results

Figure 2: Proposed workflow for the in vivo toxicokinetic study of 13C28-Bongkrekic Acid.

Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Bongkrekic acid in biological matrices. The use of 13C28-BA as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation
  • Plasma: Protein precipitation with a solvent like acetonitrile (B52724) followed by centrifugation.

  • Urine: Dilution with a suitable buffer.

  • Feces and Tissues: Homogenization followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

LC-MS/MS Conditions
  • Chromatography: A C18 reverse-phase column with a gradient elution using a mobile phase of water and acetonitrile with a modifier like formic acid to ensure good peak shape.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is suitable for detecting the deprotonated molecule [M-H]-. Multiple Reaction Monitoring (MRM) transitions for both unlabeled BA and 13C28-BA would be optimized for quantification.

Data Presentation: Hypothetical Toxicokinetic Parameters

The following tables present hypothetical but realistic quantitative data that could be obtained from a toxicokinetic study of Bongkrekic acid using 13C28-BA.

Table 1: Hypothetical Pharmacokinetic Parameters of Bongkrekic Acid in Rats

ParameterUnitValue
Absorption
Cmax (Maximum Concentration)ng/mL150
Tmax (Time to Cmax)hours2
AUC0-t (Area Under the Curve)ng·h/mL1200
Bioavailability (F)%40
Distribution
Vd (Volume of Distribution)L/kg5
Metabolism
Metabolites Identified-Minimal
Excretion
t1/2 (Half-life)hours24
CL (Clearance)L/h/kg0.2
% Excreted in Urine (0-72h)% of dose15
% Excreted in Feces (0-72h)% of dose55

Table 2: Hypothetical Tissue Distribution of Bongkrekic Acid in Rats at 24 hours Post-Dose

TissueConcentration (ng/g)
Liver500
Kidney350
Brain20
Heart150
Spleen80
Lung120

Signaling Pathway: Mechanism of Bongkrekic Acid Toxicity

Bongkrekic acid's toxicity stems from its direct interaction with the Adenine Nucleotide Translocase (ANT) in the inner mitochondrial membrane. This interaction disrupts the crucial process of oxidative phosphorylation.

G cluster_0 Mitochondrion cluster_1 Cytosol ANT Adenine Nucleotide Translocase (ANT) ATP_c ATP ANT->ATP_c ADP_m ADP ANT->ADP_m Matrix Mitochondrial Matrix IMS Intermembrane Space ADP_c ADP ADP_c->ANT Transport In Energy Cellular Energy (ATP) ATP_c->Energy BA Bongkrekic Acid BA->ANT Inhibition ATP_m ATP ATP_m->ANT Transport Out OXPHOS Oxidative Phosphorylation ADP_m->OXPHOS OXPHOS->ATP_m Death Cell Death

Figure 3: Signaling pathway illustrating the inhibitory effect of Bongkrekic Acid on mitochondrial ATP/ADP transport.

Conclusion

The use of 13C28-Bongkrekic acid as an internal standard and tracer would significantly advance our understanding of the toxicokinetics of this potent mitochondrial toxin. The proposed methodologies in this guide provide a robust framework for conducting such studies, from the synthesis of the labeled compound to the final data analysis. The insights gained from these studies would be invaluable for risk assessment, the development of diagnostic tools, and the exploration of potential therapeutic interventions for Bongkrekic acid poisoning. Further research is warranted to produce 13C28-BA and apply these methodologies to generate definitive toxicokinetic data.

References

Navigating the Risks: A Technical Guide to the Safe Handling and Application of Bongkrekic Acid-13C28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety protocols and handling guidelines for Bongkrekic acid-13C28, a potent mitochondrial toxin and its isotopically labeled form used in critical research applications. Given the extreme toxicity of bongkrekic acid, strict adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document outlines the toxicological properties, safe handling procedures, emergency protocols, and a detailed experimental methodology for its use as an internal standard in quantitative analysis.

Toxicological Profile and Hazard Identification

Bongkrekic acid is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. The 13C28 isotopically labeled version is chemically identical in its toxicological profile to the native compound. The primary hazard associated with the commercially available this compound solution is often the solvent, typically methanol (B129727), which is flammable and toxic. However, the high toxicity of bongkrekic acid itself necessitates the most stringent precautions.

Mechanism of Action: Bongkrekic acid is a potent and irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2] This protein is crucial for exchanging ATP synthesized within the mitochondria for ADP from the cytosol. By blocking this transport, bongkrekic acid effectively halts cellular energy production, leading to rapid cell death. The primary target organs are the liver, brain, and kidneys.[1]

Toxicological Data Summary:

ParameterValueSpeciesRouteReference
LD500.68-6.84 mg/kgMiceOralCayman Chemical
Fatal Dose (unlabeled)As low as 1-1.5 mgHumanOralWikipedia

Note: The toxicological data for the 13C28 labeled compound is expected to be the same as the unlabeled compound.

The Safety Data Sheet (SDS) for 13C28-Bongkrekic Acid in methanol highlights the following hazards[3]:

  • Flammability: Highly flammable liquid and vapor (due to methanol).

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (primarily due to methanol).

  • Organ Toxicity: Causes damage to the central nervous system and visual organs (due to methanol).

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when handling this compound.

Minimum PPE Requirements:

  • Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: When handling the methanolic solution outside of a certified chemical fume hood, a respirator with an appropriate organic vapor cartridge is necessary.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including solution preparation and sample aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of vapors and aerosols.

  • Ventilation: The laboratory should be well-ventilated with a negative pressure differential to surrounding areas.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential.

Safe Handling and Storage Procedures

Handling:

  • Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked with appropriate warning signs.

  • Avoid Aerosol Generation: All procedures should be conducted in a manner that minimizes the generation of aerosols.

  • Spill Kit: A spill kit containing absorbent materials (e.g., sand, diatomite), decontamination solutions, and appropriate PPE should be readily available.

  • Transportation: When transporting the compound, even within the laboratory, use a sealed, unbreakable secondary container.

Storage:

  • Temperature: Store this compound at -20°C for long-term stability (≥ 2 years).

  • Security: Store in a locked and clearly labeled freezer or cabinet to prevent unauthorized access.

  • Incompatibilities: Avoid storage with strong oxidizing agents.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the institutional safety officer.

  • Decontaminate (if trained): If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with absorbent material, and then decontaminate the area with a 10% bleach solution followed by a 70% ethanol (B145695) wash.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste.

Exposure Response:

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

There is no specific antidote for bongkrekic acid poisoning; treatment is supportive.

Decontamination and Waste Disposal

Decontamination:

  • All surfaces and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to wipe surfaces with a 10% sodium hypochlorite (B82951) (bleach) solution, followed by a 70% ethanol solution.

Waste Disposal:

  • All waste materials, including empty vials, pipette tips, gloves, and contaminated absorbent materials, must be collected in a designated, sealed hazardous waste container.

  • The waste must be disposed of through the institution's hazardous waste management program.

Experimental Protocol: Quantification of Bongkrekic Acid in Biological Fluids using UHPLC-MS/MS

The following protocol is adapted from a validated method for the determination of bongkrekic acid in plasma and urine using this compound as an internal standard.

Materials and Reagents:

  • This compound internal standard (IS) solution (e.g., 50 ng/mL in 50% methanol)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Plasma and urine samples

  • Polypropylene (B1209903) microcentrifuge tubes and autosampler vials

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

  • Plasma:

    • To 50 µL of plasma in a polypropylene microcentrifuge tube, add 50 µL of the 50 ng/mL this compound internal standard solution.

    • Add 150 µL of acetonitrile for protein precipitation.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of ultrapure water.

    • Transfer the final solution to a polypropylene autosampler vial for analysis.

  • Urine:

    • To 20 µL of urine in a polypropylene microcentrifuge tube, add 20 µL of the 50 ng/mL this compound internal standard solution.

    • Add 160 µL of 50% methanol.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Transfer the clear supernatant to a polypropylene autosampler vial for analysis.

UHPLC-MS/MS Parameters:

ParameterSetting
UHPLC System
ColumnHypersil Gold C18 (50 mm x 2.1 mm, 1.9 µm) or equivalent
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient0-1 min, 20% B; 1-8 min, 20-95% B; 8-12 min, 95% B
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions
Bongkrekic AcidPrecursor ion (m/z) 485.3 -> Product ions (m/z) 441.3, 397.3
This compoundPrecursor ion (m/z) 513.3 -> Product ions (m/z) 469.3, 425.3

Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.

Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is generated by analyzing a series of standards with known concentrations of bongkrekic acid and a constant concentration of the internal standard.

Visualizations

Bongkrekic_Acid_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol ADP_matrix ADP ANT Adenine Nucleotide Translocase (ANT) ADP_matrix->ANT Export ATP_matrix ATP OxPhos Oxidative Phosphorylation OxPhos->ATP_matrix Produces ANT->ATP_matrix Import ATP_cytosol ATP ANT->ATP_cytosol Export ADP_cytosol ADP ADP_cytosol->ANT Import Cellular_Processes Cellular Energy Requiring Processes ATP_cytosol->Cellular_Processes Powers Bongkrekic_Acid Bongkrekic Acid Bongkrekic_Acid->ANT Inhibits

Caption: Mechanism of Bongkrekic Acid toxicity via inhibition of the mitochondrial ANT.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma or Urine) add_is Add this compound Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile for Plasma) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant (for Plasma) supernatant->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample transfer->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (Negative Mode) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification (Peak Area Ratio of Analyte to Internal Standard) detection->quantification

Caption: Workflow for the quantification of Bongkrekic Acid using a 13C28 internal standard.

References

Commercial Suppliers and Availability of Bongkrekic Acid-13C28: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Bongkrekic acid-13C28, a critical internal standard for the accurate quantification of its unlabeled counterpart. This document outlines commercial suppliers, provides detailed experimental protocols for its use in biofluids and food matrices, and illustrates the underlying mechanism of action and analytical workflows through detailed diagrams.

Commercial Availability of this compound

This compound is available from a select number of specialized chemical suppliers. It is primarily intended for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of bongkrekic acid by correcting for matrix effects and variations in sample processing. Below is a summary of known commercial suppliers and product specifications.

SupplierProduct NameCatalog NumberPurityFormulationPrice (USD)
MedChemExpressThis compoundHY-136406S98.0%6 μg in 1.2 mL Acetonitrile (B52724)$2875
Cayman Chemical13C28-Bongkrekic Acid39454≥98%5 µg/mL solution in methanol (B129727)Request Quote
A ChemtekThis compound Solution in Methanol, 5µg/mLMSK7294C28-5M98+%5 µg/mL solution in methanolLogin for Price
Biomol13C28-Bongkrekic AcidCay39454-1.2>98%5 µg/mL solution in methanolRequest Quote

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Mechanism of Action: Inhibition of Mitochondrial ADP/ATP Translocase

Bongkrekic acid is a potent mitochondrial toxin that specifically targets and inhibits the adenine (B156593) nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane.[1] The ANT is responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) produced within the mitochondria. By binding to the ANT, bongkrekic acid locks the translocase in a conformation that prevents the transport of ATP out of the mitochondria, thereby depriving the cell of its primary energy source and leading to cellular dysfunction and death.

Bongkrekic_Acid_Mechanism cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol ANT Adenine Nucleotide Translocase (ANT) Cytosolic Side Matrix Side ATP_cytosol ATP ANT:m->ATP_cytosol Exits block ANT:m->block Matrix Mitochondrial Matrix ATP_prod ATP Production (Oxidative Phosphorylation) ATP_matrix ATP ATP_prod->ATP_matrix produces ATP_matrix->ANT:m ADP_cytosol ADP ADP_cytosol->ANT:c Enters Cellular_Processes Cellular Processes ATP_cytosol->Cellular_Processes powers Bongkrekic_Acid Bongkrekic Acid Bongkrekic_Acid->ANT Inhibits block->ATP_cytosol Blocked

Mechanism of Bongkrekic Acid Inhibition of Mitochondrial ANT.

Experimental Protocols for Quantification of Bongkrekic Acid using this compound

The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification of bongkrekic acid in complex matrices. The following protocols are synthesized from published research methodologies.[1][2]

Sample Preparation

a) Biological Fluids (Plasma, Urine, Whole Blood, Gastric Contents) [1]

  • Aliquoting: Aliquot 50 µL of the biological fluid (e.g., plasma, urine) into a 1.5 mL polypropylene (B1209903) microcentrifuge tube. For whole blood or gastric contents, a larger volume may be necessary, followed by homogenization.

  • Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 50 µL of a 50 ng/mL solution) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 150 µL of acetonitrile to plasma and whole blood samples to precipitate proteins. For urine, add 160 µL of 50% methanol. Vortex mix for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.

b) Food Matrices (e.g., Fermented Grains, Mushrooms) [2]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 1-5 g).

  • Extraction: Add an appropriate volume of extraction solvent (e.g., 90% acetone (B3395972) with 1% formic acid) to the homogenized sample.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound.

  • Vortexing and Sonication: Vortex the sample vigorously for 1-2 minutes, followed by ultrasonication for 15-30 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

UHPLC-MS/MS Analysis

a) Chromatographic Conditions [1][2]

  • UHPLC System: A high-performance liquid chromatography system capable of high pressures.

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters HSS T3, 100 mm × 2.1 mm, 1.8 µm; or Hypersil Gold C18, 50 mm x 2.1 mm, 1.9 µm).[1][3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:

    • 0-1 min: 20% B

    • 1-8 min: 20-95% B

    • 8-12 min: 95% B

    • Followed by a re-equilibration step.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

b) Mass Spectrometry Conditions [1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both bongkrekic acid and this compound. The exact m/z values should be optimized for the specific instrument.

    • Bongkrekic Acid (example transitions): To be determined empirically on the instrument.

    • This compound (example transitions): To be determined empirically on the instrument.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards in a blank matrix (e.g., drug-free plasma or a representative food extract) with known concentrations of unlabeled bongkrekic acid and a constant concentration of this compound.

  • Peak Integration: Integrate the peak areas for both the analyte and the internal standard in the chromatograms.

  • Ratio Calculation: Calculate the ratio of the peak area of bongkrekic acid to the peak area of this compound for each sample and standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of bongkrekic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow for Quantification

The general workflow for the quantification of bongkrekic acid using its 13C-labeled internal standard is a systematic process from sample receipt to final data reporting. This ensures accuracy, precision, and reliability of the results.

Experimental_Workflow Sample_Receipt Sample Receipt (Biofluid or Food Matrix) Sample_Prep Sample Preparation Sample_Receipt->Sample_Prep Spiking Spike with This compound (Internal Standard) Sample_Prep->Spiking Extraction Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spiking->Extraction Centrifugation Centrifugation & Supernatant Transfer Extraction->Centrifugation LCMS_Analysis UHPLC-MS/MS Analysis Centrifugation->LCMS_Analysis Chromatography Chromatographic Separation (C18 Column) LCMS_Analysis->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Peak_Integration Peak Integration (Analyte & Internal Standard) Data_Processing->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Reporting Result Reporting Concentration_Calc->Reporting

General workflow for Bongkrekic Acid quantification.

References

The History and Discovery of Bongkrekic Acid as a Mitochondrial Toxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Bongkrekic acid is a potent and often fatal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. First identified in connection with deadly food poisoning outbreaks from contaminated fermented coconut products in Indonesia, this heat-stable toxin has since been the subject of intense biochemical and toxicological research. Its lethality stems from a highly specific mechanism of action: the irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocator (ANT), a critical protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. By halting this vital transport, bongkrekic acid effectively cripples cellular energy production, leading to rapid cell death and systemic organ failure. This technical guide provides an in-depth review of the historical discovery of bongkrekic acid, its biochemical properties, its precise mechanism as a mitochondrial toxin, and key experimental protocols used in its study.

Historical Discovery and Identification

Early Poisoning Outbreaks: The "Tempe Bongkrek" Connection

The history of bongkrekic acid is inextricably linked to a traditional Indonesian food called "tempe bongkrek," a fermented cake made from coconut presscake.[1][2] The first documented outbreaks of a mysterious and fatal foodborne illness associated with this product were recorded by Dutch researchers in 1895 in Java, Indonesia.[1][2][3] However, the incidence of these poisonings surged dramatically during the economic depression of the 1930s, as homemade production of tempe bongkrek, often lacking proper quality control, became more common.[1][2] These outbreaks were characterized by high mortality rates, with death often occurring within 1 to 20 hours after the onset of symptoms like abdominal pain, vomiting, excessive sweating, and fatigue.[1][4]

The Work of Mertens and van Veen: Isolating the Culprit

In response to the public health crisis, Dutch scientists W.K. Mertens and A.G. van Veen of the Eijkman Institute in Jakarta launched a systematic investigation in the early 1930s.[1][2][5] Their work led to the successful identification of the causative agent, a bacterium they initially named Pseudomonas cocovenenans.[1][2] This organism is now known as Burkholderia gladioli pathovar cocovenenans.[1] Mertens and van Veen isolated two toxic compounds produced by the bacterium: a yellow pigment called toxoflavin (B1683212) and a highly lethal, colorless substance they named bongkrekic acid, after the food from which it was discovered.[2][5][6] The widespread contamination and resulting fatalities eventually led to the official ban of tempe bongkrek production in Indonesia in 1988.[1]

History A 1895 First documented food poisoning outbreaks linked to Tempe Bongkrek in Java, Indonesia. B Early 1930s Increased frequency of outbreaks prompts scientific investigation. A->B C 1932-1934 Mertens & van Veen investigate, identifying the causative bacterium (Burkholderia gladioli pv. cocovenenans). B->C D 1934 Isolation and naming of two toxins: Toxoflavin and the highly lethal Bongkrekic Acid. C->D F 1988 Production of Tempe Bongkrek is officially banned in Indonesia due to high risk. C->F E 1970 Mechanism of action elucidated by Henderson & Lardy; identified as a specific inhibitor of the Adenine Nucleotide Translocator (ANT). D->E

Figure 1. A timeline of the key events in the discovery and initial characterization of bongkrekic acid.

Biochemical Properties and Synthesis

Bongkrekic acid (C₂₈H₃₈O₇, Molar Mass: 486.60 g/mol ) is a heat-stable, highly unsaturated tricarboxylic fatty acid.[1][7][8] Its complex structure includes three carboxylic acid groups, a methoxy (B1213986) group, and multiple double bonds, which contribute to its toxic activity.[9][10][11]

The biosynthesis of bongkrekic acid is accomplished via a modular type I polyketide synthase (PKS) pathway encoded by the bon gene cluster in B. gladioli.[12][13][14] This pathway involves complex steps, including isoprenoid-like β-branching events and a six-electron oxidation of a methyl group to form one of the terminal carboxylic acids, resulting in the unique branched structure of the final toxin.[12][15]

Mechanism of Action as a Mitochondrial Toxin

The extreme toxicity of bongkrekic acid is due to its highly specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier (AAC).[2][7][8]

The Central Role of the Adenine Nucleotide Translocator (ANT)

The ANT is an integral protein of the inner mitochondrial membrane, comprising up to 10% of the total protein content of this membrane.[7] Its fundamental role is to facilitate the 1:1 exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix via oxidative phosphorylation (OXPHOS).[2][7] This transport is the crucial link between mitochondrial energy production and the cell's energy-consuming processes.

Irreversible Inhibition of ADP/ATP Exchange

Bongkrekic acid binds with high affinity (in the nanomolar range) to the ANT from the matrix side of the inner mitochondrial membrane.[16] This binding event locks the translocator in a specific "matrix-open" conformation (m-state).[16] This conformational lock prevents the translocator from everting to the cytoplasmic side to bind ADP, thereby irreversibly blocking the transport of ADP into the mitochondrial matrix and the export of ATP into the cytosol.[1][16][17] This mechanism is distinct from that of another well-known ANT inhibitor, atractyloside, which binds from the cytoplasmic side and locks the transporter in the "cytoplasmic-open" (c-state) conformation.[16][17]

Consequences for Cellular Bioenergetics

By halting the ADP/ATP exchange, bongkrekic acid effectively severs the cell's primary energy supply.[2][18] The consequences are catastrophic:

  • Depletion of Cytosolic ATP: Without newly synthesized ATP being exported from the mitochondria, cytosolic ATP levels plummet, leading to a rapid cessation of all energy-dependent cellular processes.

  • Inhibition of Oxidative Phosphorylation: The lack of ADP import into the matrix starves the F₁F₀-ATP synthase of its substrate, bringing mitochondrial respiration and ATP synthesis to a halt.[19][20]

  • Organ Failure: Organs with high energy demands, such as the liver, brain, and kidneys, are the primary targets of the toxin.[1] The rapid depletion of energy leads to massive cell death, organ damage, and ultimately, systemic failure.[4]

Mechanism Bongkrekic Acid's Mechanism of Action cluster_Mito Mitochondrion cluster_IMM Inner Mitochondrial Membrane (IMM) ANT_c ANT (c-state) ANT_m ANT (m-state) ANT_c->ANT_m 2. Translocates Cytosol Cytosol ANT_c->Cytosol 6. Releases ATP ANT_m->ANT_c 5. Translocates ANT_locked ANT (Locked m-state) Matrix Mitochondrial Matrix ANT_m->Matrix 3. Releases ADP ATP_matrix ATP ATP_matrix->ANT_m 4. Binds ATP ADP_cyto ADP ADP_cyto->ANT_c 1. Binds BA Bongkrekic Acid BA->ANT_locked Binds & Locks Transporter

Figure 2. The mechanism of bongkrekic acid inhibiting the Adenine Nucleotide Translocator (ANT), preventing the crucial exchange of cytosolic ADP for mitochondrial ATP.

Quantitative Toxicological Data

Bongkrekic acid is exceptionally toxic across all studied species. The data below highlights its potency through various metrics.

ParameterSpecies/SystemValueReference(s)
Lethal Dose
Estimated Fatal DoseHuman1 - 1.5 mg (single dose)[1][4][7]
Oral LD₅₀Human (estimated)3.16 mg/kg[1][5][7]
Oral LD₅₀Mouse0.68 - 6.84 mg/kg[5][7]
Oral LD₅₀Mouse3.16 mg/kg[9][21]
Intravenous LD₅₀Mouse1.4 mg/kg[9]
Oral Lethal DoseRat20 mg/kg[5][7]
In Vitro Potency
EC₅₀ (Cell Death)LTED MCF-7 cells2.58 µM[22]
EC₅₀ (Formazan formation)MDA-MB-231 cells34.14 µM[22]

Key Experimental Protocols

The study of bongkrekic acid and other mitochondrial toxins relies on a set of core experimental procedures to isolate mitochondria and assess their function.

Protocol: Isolation of Mitochondria from Rodent Liver

This protocol is adapted from standard differential centrifugation methods used to obtain a functionally active mitochondrial fraction.[23][24][25][26]

Materials:

  • Isolation Buffer: 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 10 mM HEPES-KOH (pH 7.4).

  • Dounce glass homogenizer with loose (A) and tight (B) pestles.

  • Refrigerated centrifuge.

  • All solutions and equipment must be pre-chilled to 4°C.

Procedure:

  • Euthanize the animal according to approved ethical protocols. Immediately excise the liver and place it in ice-cold Isolation Buffer.

  • Mince the liver finely with scissors and wash several times with fresh, ice-cold Isolation Buffer to remove excess blood.

  • Transfer the minced tissue to the Dounce homogenizer with ~5 volumes of Isolation Buffer.

  • Perform 10 slow, gentle strokes with the loose 'A' pestle.

  • Perform 10-15 strokes with the tight 'B' pestle until the tissue is fully homogenized.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully decant the supernatant into a new, pre-chilled centrifuge tube. Discard the pellet.

  • Centrifuge the supernatant at 10,000 - 14,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Discard the supernatant. Gently resuspend the mitochondrial pellet in a fresh volume of Isolation Buffer.

  • Repeat the high-speed centrifugation (Step 8) to wash the mitochondria.

  • After the final wash, discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer (e.g., Respiration Buffer).

  • Determine the protein concentration using a standard method (e.g., BCA assay) and adjust to the desired working concentration. Keep on ice and use within 3-4 hours for functional assays.

Protocol: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) or a Clark-type electrode to measure the effect of bongkrekic acid on mitochondrial respiration.[27][28][29][30][31]

Materials:

  • Isolated mitochondria (from Protocol 5.1).

  • Respiration Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.1% w/v fatty-acid-free BSA, pH 7.2.

  • Respiratory Substrates: e.g., 10 mM Glutamate & 10 mM Malate (for Complex I) or 10 mM Succinate & 2 µM Rotenone (for Complex II).

  • ADP solution (e.g., 20 mM).

  • Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).

  • Bongkrekic Acid (test compound).

Procedure:

  • Prepare the extracellular flux analyzer or oxygen electrode system according to the manufacturer's instructions. Equilibrate the system to 37°C.

  • Add isolated mitochondria (e.g., 15 µg per well for Seahorse) suspended in Respiration Buffer containing the chosen respiratory substrates to the measurement chamber/plate.

  • Measure the basal respiration rate (State 2). This represents the oxygen consumption in the absence of ADP.

  • Inject ADP to initiate ATP synthesis (State 3 respiration). A sharp increase in the Oxygen Consumption Rate (OCR) should be observed.

  • To test the effect of bongkrekic acid, pre-incubate the mitochondria with the toxin before adding ADP, or inject it after State 3 respiration is established. A potent inhibitor like bongkrekic acid will rapidly decrease or prevent the ADP-stimulated increase in OCR.

  • (Optional) Sequentially inject other inhibitors to fully probe the electron transport chain:

    • Oligomycin: To measure ATP-linked respiration and proton leak (State 4o).

    • FCCP: To measure the maximal respiratory capacity.

    • Rotenone/Antimycin A: To shut down all mitochondrial respiration and measure the non-mitochondrial oxygen consumption.

  • Analyze the data to quantify the inhibitory effect of bongkrekic acid on different respiratory states.

Workflow cluster_prep Sample Preparation cluster_iso Mitochondrial Isolation (Differential Centrifugation) cluster_assays Functional Assays A Rodent Liver Tissue (or Cultured Cells) B Homogenization in Isolation Buffer A->B C Low-Speed Centrifugation (~700 x g) Pellet Nuclei & Debris B->C D High-Speed Centrifugation (~10,000 x g) Pellet Mitochondria C->D E Wash & Resuspend Mitochondrial Pellet D->E F Quantify Protein (e.g., BCA Assay) E->F G Isolated, Functional Mitochondria F->G H Oxygen Consumption Rate (OCR) (Seahorse / Clark Electrode) Assess Respiration & OXPHOS G->H I ANT Activity Assay (e.g., Fluorescence-based) Measure ADP/ATP Exchange G->I J Membrane Potential Assay (e.g., TMRM, JC-1) Assess Mitochondrial Integrity G->J

Figure 3. A generalized experimental workflow for the isolation of mitochondria and subsequent assessment of bongkrekic acid's toxic effects on key mitochondrial functions.

Conclusion

The journey from tragic food poisoning outbreaks in Java to the detailed molecular understanding of bongkrekic acid's mechanism of action represents a significant chapter in the fields of toxicology and bioenergetics. Bongkrekic acid serves as a classic and powerful tool for researchers studying mitochondrial function, particularly the critical role of the adenine nucleotide translocator. Its story underscores the potent lethality of naturally occurring toxins and highlights the intricate dependency of cellular life on the continuous and precisely regulated process of mitochondrial energy production. The methodologies developed to study its effects continue to be fundamental in drug development and the investigation of mitochondrial dysfunction in disease.

References

Investigating Adenine Nucleotide Translocase (ANT) Inhibition with Bongkrekic Acid-13C28: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA), a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, is a highly specific and powerful inhibitor of the adenine (B156593) nucleotide translocase (ANT).[1][2] The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[2][3] By locking the ANT in its matrix-facing conformation, bongkrekic acid effectively halts the export of ATP to the cell, leading to rapid cellular energy depletion and, ultimately, cell death.[3][4]

The unique and irreversible mechanism of ANT inhibition by bongkrekic acid makes it an invaluable tool for studying mitochondrial bioenergetics, the mitochondrial permeability transition pore (MPTP), and apoptosis.[5] The use of isotopically labeled bongkrekic acid, specifically Bongkrekic acid-13C28, offers significant advantages for quantitative and mechanistic studies. The stable isotope label allows for precise quantification by mass spectrometry, enabling researchers to track its binding and effects with high sensitivity and specificity, overcoming the challenges associated with radiolabeled compounds.[6]

This technical guide provides an in-depth overview of the use of this compound for investigating ANT inhibition. It includes a summary of quantitative data, detailed experimental protocols for assays using both isolated mitochondria and reconstituted ANT systems, and visualizations of the relevant pathways and workflows.

Data Presentation: Quantitative Analysis of Bongkrekic Acid Inhibition

The interaction of bongkrekic acid with the adenine nucleotide translocase has been quantified in several studies. While specific kinetic data for the 13C28 isotopologue is not extensively available, the data from studies using unlabeled and other labeled forms of bongkrekic acid provide a strong foundation for its use.

ParameterValueSpecies/SystemNotes
Dissociation Constant (Ki) 2 x 10⁻⁸ MRat Liver MitochondriaThis value indicates a very high affinity of bongkrekic acid for the adenine nucleotide translocase.[5]
Inhibitor Binding Sites (NI) 0.2 - 0.3 µmoles/g proteinRat Liver MitochondriaRepresents the density of bongkrekic acid binding sites on the mitochondrial protein.[5]
EC50 for Formazan (B1609692) Formation 2.58 µMLTED cellsEffective concentration to stimulate formazan formation by 50% in long-term estrogen-deprived breast cancer cells.[7]
Linearity Range for Quantification 2.5 - 500 ng/mLHuman Plasma and UrineUsing 13C28-BKA as an internal standard for UHPLC-MS/MS analysis.
Limit of Detection (LOD) 1 ng/mLHuman Plasma and UrineUsing 13C28-BKA as an internal standard.
Lower Limit of Quantification (LLOQ) 2.5 ng/mLHuman Plasma and UrineUsing 13C28-BKA as an internal standard.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of ANT inhibition by bongkrekic acid and the experimental approaches to study this interaction, the following diagrams are provided.

ANT_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Matrix Mitochondrial Matrix cluster_Cytosol Cytosol Inner\nMitochondrial\nMembrane Inner Mitochondrial Membrane ATP_matrix ATP ANT Adenine Nucleotide Translocase (ANT) ATP_matrix->ANT Enters ADP_matrix ADP ATP_cytosol ATP ADP_cytosol ADP ADP_cytosol->ANT Enters ANT->ADP_matrix Exits ANT->ATP_cytosol Exits BKA Bongkrekic Acid (BKA-13C28) BKA->ANT Binds & Inhibits (locks in m-state)

Mechanism of ANT inhibition by Bongkrekic Acid.

Experimental_Workflow cluster_Mitochondria_Assay Assay with Isolated Mitochondria cluster_Reconstitution_Assay Assay with Reconstituted ANT Mito_Isolation 1. Isolate Mitochondria (e.g., from rat liver) Mito_Incubation 2. Incubate with This compound Mito_Isolation->Mito_Incubation Mito_Transport_Assay 3. Measure ADP/ATP Transport (e.g., using radiolabeled ADP/ATP) Mito_Incubation->Mito_Transport_Assay Mito_Analysis 4. Quantify Inhibition Mito_Transport_Assay->Mito_Analysis ANT_Purification 1. Purify ANT Protein Proteoliposome_Formation 2. Reconstitute ANT into Liposomes (Proteoliposomes) ANT_Purification->Proteoliposome_Formation Recon_Incubation 3. Incubate with This compound Proteoliposome_Formation->Recon_Incubation Recon_Transport_Assay 4. Measure ADP/ATP Transport Recon_Incubation->Recon_Transport_Assay Recon_Analysis 5. Determine Kinetic Parameters (e.g., Ki) Recon_Transport_Assay->Recon_Analysis

Experimental approaches for studying ANT inhibition.

Experimental Protocols

The following are detailed methodologies for investigating ANT inhibition using this compound. These protocols are synthesized from established methods for studying ANT function.

Assay for ANT Inhibition in Isolated Mitochondria

This protocol describes the measurement of ADP/ATP transport in mitochondria isolated from rat liver and the effect of this compound.

Materials:

  • Rat liver tissue

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • This compound solution (in a suitable solvent like DMSO)

  • Radiolabeled [¹⁴C]-ADP or [³H]-ADP

  • Inhibitor stop solution (e.g., containing unlabeled bongkrekic acid and carboxyatractyloside)

  • Scintillation cocktail and vials

  • Homogenizer, centrifuges (low-speed and high-speed), spectrophotometer

Procedure:

  • Mitochondrial Isolation:

    • Homogenize fresh rat liver tissue in ice-cold isolation buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

    • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Pre-incubate isolated mitochondria (at a final concentration of ~1 mg/mL) in a reaction buffer (e.g., 120 mM KCl, 20 mM Tris-HCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2) at 25°C for 2-3 minutes.

    • Add varying concentrations of this compound (or vehicle control) to the mitochondrial suspension and incubate for a further 3-5 minutes.

    • Initiate the transport reaction by adding a known concentration of radiolabeled ADP (e.g., [¹⁴C]-ADP).

    • After a defined time (e.g., 1 minute), terminate the transport by adding the inhibitor stop solution.

    • Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil.

    • Aspirate the aqueous and oil layers and lyse the mitochondrial pellet.

    • Measure the radioactivity in the pellet using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of ADP uptake in the presence and absence of the inhibitor.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Assay for ANT Inhibition in a Reconstituted System

This protocol describes the functional reconstitution of purified ANT into liposomes and the subsequent measurement of transport inhibition by this compound.

Materials:

  • Purified ANT protein

  • Lipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin)

  • Detergent (e.g., Triton X-100 or octyl glucoside)

  • Bio-Beads or dialysis cassettes for detergent removal

  • Internal buffer (for loading into liposomes, e.g., containing ADP)

  • External buffer (for the transport assay)

  • This compound solution

  • Radiolabeled [¹⁴C]-ATP or [³H]-ATP

  • Filtration apparatus and filters (e.g., 0.22 µm pore size)

Procedure:

  • Preparation of Proteoliposomes:

    • Prepare liposomes by drying a lipid film and rehydrating with the internal buffer.

    • Solubilize the purified ANT protein with a suitable detergent.

    • Mix the solubilized ANT with the pre-formed liposomes.

    • Remove the detergent slowly to allow the incorporation of the protein into the lipid bilayer. This can be achieved by dialysis or by incubation with Bio-Beads.[1][8]

    • The resulting proteoliposomes will have ANT incorporated and will be loaded with the internal buffer components (e.g., ADP).

  • Transport Assay:

    • Dilute the proteoliposomes into the external buffer to create a substrate gradient.

    • Pre-incubate the proteoliposomes with varying concentrations of this compound (or vehicle control) for a specified time.

    • Initiate the transport by adding radiolabeled substrate (e.g., [¹⁴C]-ATP) to the external buffer.

    • At different time points, take aliquots of the reaction mixture and pass them through a filter to separate the proteoliposomes from the external medium.[9]

    • Wash the filter quickly with ice-cold buffer to remove any non-transported substrate.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filter, which corresponds to the amount of substrate transported into the proteoliposomes.

    • Calculate the initial rates of transport for each inhibitor concentration.

    • Determine the kinetic parameters of inhibition, such as the IC50 and potentially the Ki value, by fitting the data to appropriate models.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context. Bongkrekic acid is a polyketide, and its biosynthesis involves the assembly of acetate (B1210297) and propionate (B1217596) units.[6] The synthesis of 13C-labeled bongkrekic acid would likely involve the use of 13C-labeled precursors, such as [1,2-¹³C]-acetate, which can be incorporated into the polyketide chain by the producing organism, Burkholderia gladioli, or through a complex total chemical synthesis.[10][11] The full 28-carbon backbone labeling would necessitate a biosynthetic approach using a fully ¹³C-labeled carbon source.

Conclusion

This compound is a powerful and precise tool for the investigation of adenine nucleotide translocase inhibition. Its use in quantitative mass spectrometry-based assays allows for highly sensitive and specific measurements of ANT activity and inhibition. The experimental protocols outlined in this guide, for both isolated mitochondria and reconstituted ANT systems, provide a framework for researchers to explore the intricate mechanisms of mitochondrial bioenergetics and the role of ANT in cellular health and disease. Further studies are warranted to establish a comprehensive set of kinetic data for this compound and to compare its inhibitory profile directly with its unlabeled counterpart across different ANT isoforms. This will undoubtedly enhance its utility in drug discovery and fundamental research.

References

Navigating the Stability of a Potent Mitochondrial Toxin: A Technical Guide to Bongkrekic Acid-13C28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological stability and analytical considerations for Bongkrekic acid, a potent mitochondrial toxin. Given the limited direct research on the metabolic degradation of Bongkrekic acid and its isotopically labeled form, Bongkrekic acid-13C28, this document focuses on its known biological interactions, toxicokinetic profile, and the robust analytical methodologies established for its detection and quantification. The inherent stability of this compound is crucial for its primary application as an internal standard in mass spectrometry-based assays.

Introduction to Bongkrekic Acid

Bongkrekic acid is a heat-stable, highly unsaturated tricarboxylic fatty acid produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] It is a significant food safety concern, implicated in outbreaks of foodborne illness often linked to improperly fermented coconut- or corn-based products, as well as contaminated black fungus and wet rice noodles.[2][3][4][5][6][7] The toxin is colorless, odorless, and tasteless, making its detection in contaminated food challenging without analytical instrumentation.[4]

The primary mechanism of toxicity for Bongkrekic acid is the potent and irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT).[1][2][8] ANT is a critical protein in the inner mitochondrial membrane responsible for exchanging adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[1][8] By binding to ANT, Bongkrekic acid effectively halts the export of ATP to the cell, leading to a rapid depletion of cellular energy, multi-organ failure, and a high mortality rate in poisoned individuals.[3][4]

Biological Stability and Persistence

While comprehensive studies on the metabolic pathways of Bongkrekic acid are scarce, its toxicological profile suggests a high degree of biological stability. The term "stability" in this context refers to its resistance to metabolic degradation and its persistence in the body.

2.1. Toxicokinetic Profile

Very little is known about the precise toxicokinetics of Bongkrekic acid in humans.[1][4][9] However, a case report in a patient with Bongkrekic acid poisoning revealed a long elimination half-life of 102 hours.[3] This extended half-life indicates slow clearance from the body, contributing to its prolonged toxic effects. The primary organs affected are the liver, brain, and kidneys.[2][4] Although one study mentions the possibility of enterohepatic recirculation of its metabolites, these metabolites have not been characterized.[6]

2.2. Interaction with Adenine Nucleotide Translocase (ANT)

The interaction of Bongkrekic acid with ANT is a key determinant of its biological effect and can be considered a form of "biological interaction stability." The binding is essentially irreversible, locking the translocase in a conformation that prevents nucleotide transport.[2][8] This stable complex formation is the molecular basis of its potent toxicity.

Below is a diagram illustrating the mechanism of ANT inhibition by Bongkrekic acid.

Bongkrekic_Acid_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_cytosol Cytosol ATP_matrix ATP ANT Adenine Nucleotide Translocase (ANT) ATP_matrix->ANT Export ADP_matrix ADP OxPhos Oxidative Phosphorylation ADP_matrix->OxPhos Substrate OxPhos->ATP_matrix Generates ADP_cytosol ADP ADP_cytosol->ANT Import ATP_cytosol ATP Cellular_Energy Cellular Energy ATP_cytosol->Cellular_Energy ANT->ADP_matrix ANT->ATP_cytosol Bongkrekic_Acid Bongkrekic Acid Bongkrekic_Acid->ANT Irreversible Inhibition Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS Tandem Mass Spectrometry (ESI-, MRM) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Bongkrekic Acid Calibration->Quantification

References

Methodological & Application

Application of Bongkrekic Acid-¹³C₂₈ in Food Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] It has been implicated in numerous foodborne illness outbreaks, with mortality rates ranging from 30% to 100%.[1][2] The toxin is heat-stable and can be found in fermented coconut and corn products, as well as other foods like wet rice noodles and rehydrated mushrooms.[1][3] Due to its severe toxicity and the potential for fatal outcomes from ingesting as little as 1-1.5 mg, sensitive and accurate detection methods are crucial for food safety.[1]

The analysis of bongkrekic acid in complex food matrices is challenging due to matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Bongkrekic acid-¹³C₂₈, is the gold standard for compensating for these matrix effects in mass spectrometry-based methods. This application note details the use of Bongkrekic acid-¹³C₂₈ in the sensitive and accurate quantification of bongkrekic acid in food samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., ¹³C-labeled) to a sample before processing. The labeled standard is chemically identical to the native analyte and therefore behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as any sample loss or matrix-induced signal variation will affect both the analyte and the standard equally.

G cluster_sample Food Sample cluster_standard Internal Standard cluster_process Sample Preparation & Analysis cluster_result Quantification Analyte Native BKA (Unknown Amount) Preparation Extraction & Cleanup Analyte->Preparation Standard Bongkrekic Acid-¹³C₂₈ (Known Amount) Standard->Preparation Analysis UHPLC-MS/MS Analysis Preparation->Analysis Result Accurate Quantification of Native BKA Analysis->Result Based on Analyte/Standard Ratio

Caption: Principle of Isotope Dilution using Bongkrekic Acid-¹³C₂₈.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a generalized procedure based on methods for analyzing bongkrekic acid in food matrices.[4][5][6] Optimization may be required for different sample types.

Materials:

  • Food sample (e.g., fermented corn flour, rice noodles, tremella fuciformis)

  • Bongkrekic acid-¹³C₂₈ internal standard (IS) solution (concentration to be optimized based on expected analyte levels)

  • Extraction solvent: 90% acetone (B3395972) with 1% formic acid[5] or acetonitrile (B52724) (ACN)[7]

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh a homogenized portion of the food sample (e.g., 1-5 g) into a centrifuge tube.

  • Spike the sample with a known amount of Bongkrekic acid-¹³C₂₈ internal standard solution.

  • Add the extraction solvent to the tube (e.g., 5-10 mL).

  • Vortex the mixture vigorously for a specified time (e.g., 5-10 minutes) to ensure thorough extraction.

  • Centrifuge the sample at high speed (e.g., 10,000 rcf for 15 minutes) to pellet solid material.[7]

  • Collect the supernatant.

  • For cleaner samples, the supernatant can be directly filtered through a 0.22 µm filter into an autosampler vial. For more complex matrices, an additional cleanup step such as solid-phase extraction (SPE) may be necessary.

  • The sample is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

The following are typical UHPLC-MS/MS parameters for the analysis of bongkrekic acid.[7][8][9][10]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 or biphenyl (B1667301) column is commonly used (e.g., Hypersil Gold C18, 150 x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7][9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[7] or methanol.[9]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, and then re-equilibrates. For example: 0-1 min, 20% B; 1-8 min, 20-95% B; 8-12 min, 95% B; followed by a re-equilibration period.[7]

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.[7][9]

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), with studies showing that positive mode detection of ammonium (B1175870) adducts can yield higher response intensities for BKA isomers.[8][10]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both native bongkrekic acid and Bongkrekic acid-¹³C₂₈ need to be determined and optimized. For example, for native BKA, precursor ions could be [M-H]⁻ or [M+NH₄]⁺, and for the ¹³C₂₈-labeled standard, these would be shifted by the corresponding mass difference.

Data Presentation

The use of Bongkrekic acid-¹³C₂₈ as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical performance characteristics of such methods for the analysis of bongkrekic acid in food and biological matrices.

ParameterFood Matrices[4][6][10]Biofluids (Plasma & Urine)[7][9]
Linearity Range 0.25–500 µg/kg2.5–500 ng/mL
Limit of Quantification (LOQ) 0.25 µg/kg2.5 ng/mL
Recovery 82.32–114.84%Not explicitly stated, but compensated by IS
Precision (RSD) Intraday & Interday: < 12.67%Not explicitly stated, but meets FDA guidelines

Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of bongkrekic acid in food samples using an isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Food Sample Spike Spike with Bongkrekic Acid-¹³C₂₈ Sample->Spike Extract Solvent Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter UHPLC UHPLC Separation Filter->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Ratio Calculate Analyte/IS Ratio MSMS->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Report Report BKA Concentration Quantify->Report

Caption: Workflow for BKA analysis with isotope dilution.

Conclusion

The use of Bongkrekic acid-¹³C₂₈ as an internal standard in UHPLC-MS/MS analysis provides a robust, accurate, and sensitive method for the quantification of bongkrekic acid in various food matrices. This approach effectively mitigates the impact of matrix effects, ensuring reliable data for food safety monitoring and risk assessment. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and drug development.

References

Application Notes and Protocols for Bongkrekic Acid-¹³C₂₈ in Mitochondrial Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid is a potent and specific inhibitor of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical inner mitochondrial membrane protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1][2] This exchange is fundamental for supplying the cell with energy. By locking the ANT in its matrix-facing conformation, bongkrekic acid effectively halts the export of ATP to the cytosol, leading to a disruption of cellular energy homeostasis.[2] The isotopically labeled form, Bongkrekic acid-¹³C₂₈, serves as a powerful tool for researchers, enabling its use as an internal standard for precise quantification of the unlabeled compound in complex biological samples by mass spectrometry.[3][4] Furthermore, while not a substrate for central carbon metabolism, its application in metabolic flux analysis (MFA) studies provides a unique approach to probe the downstream metabolic consequences of ANT inhibition on mitochondrial pathways.

This document provides detailed application notes and protocols for the conceptual use of Bongkrekic acid in conjunction with ¹³C-labeled substrates to investigate metabolic flux alterations in isolated mitochondria.

Principle of Application

In a typical ¹³C metabolic flux analysis experiment, a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [U-¹³C]-glutamine) is introduced to a biological system.[5][6] The labeled carbon atoms are incorporated into downstream metabolites, and the resulting mass isotopomer distributions are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8] These labeling patterns provide a quantitative snapshot of the metabolic fluxes through various pathways.

The application of Bongkrekic acid in this context is to act as a specific perturbing agent. By inhibiting the ANT, it induces a metabolic shift away from oxidative phosphorylation. By comparing the metabolic flux maps of mitochondria treated with a ¹³C-labeled substrate in the presence and absence of Bongkrekic acid, researchers can precisely quantify the impact of ANT inhibition on central carbon metabolism, anaplerosis, and other related pathways. Bongkrekic acid-¹³C₂₈ can be used as an internal standard to accurately determine the concentration of the inhibitor within the mitochondrial preparation.

Key Applications

  • Quantifying the impact of ANT inhibition on central mitochondrial metabolism: Determine the extent to which pathways like the TCA cycle, pyruvate (B1213749) oxidation, and glutaminolysis are affected by the cessation of ATP export.

  • Identifying metabolic bottlenecks and rerouting: Uncover how mitochondria adapt to the loss of their primary function of ATP export, including potential shifts in substrate utilization and anaplerotic/cataplerotic fluxes.

  • Screening and characterizing novel ANT inhibitors: Use the metabolic flux profile as a sensitive readout for the efficacy and specificity of new drug candidates targeting the adenine nucleotide translocase.

  • Studying the bioenergetic requirements of different cell types: Investigate how the inhibition of oxidative phosphorylation differentially impacts the metabolism of mitochondria isolated from various tissues or disease models.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol outlines the isolation of functional mitochondria from cultured mammalian cells, a prerequisite for in vitro metabolic flux analysis.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with freshly added 0.5% (w/v) fatty acid-free BSA.

  • Dounce homogenizer

  • Centrifuge and rotor capable of 12,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Harvest cells from culture flasks/plates by trypsinization or scraping. Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold MIB. Allow cells to swell for 5 minutes on ice.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle to disrupt the cell membranes.

  • Differential Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of MIB without BSA. Centrifuge again at 12,000 x g for 15 minutes at 4°C.

  • Final Pellet: Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of appropriate respiration buffer for immediate use. Determine protein concentration using a standard assay (e.g., BCA).

Protocol 2: ¹³C Metabolic Flux Analysis in Isolated Mitochondria

This protocol describes a general workflow for conducting a ¹³C-MFA experiment with isolated mitochondria to assess the impact of Bongkrekic acid.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Mitochondrial Respiration Buffer (MRB): 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.

  • ¹³C-labeled substrate (e.g., [U-¹³C₅]-Glutamine or [¹³C₃]-Pyruvate)

  • Unlabeled respiratory substrates (e.g., malate)

  • ADP

  • Bongkrekic acid

  • Bongkrekic acid-¹³C₂₈ (as internal standard)

  • Quenching solution: 60% methanol, -20°C

  • Extraction solvent: 80% methanol, -80°C

  • LC-MS/MS or GC-MS system

Procedure:

  • Experimental Setup:

    • Prepare two sets of reactions in microcentrifuge tubes on ice: a control group and a Bongkrekic acid-treated group.

    • To each tube, add MRB and isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.

  • Inhibitor and Tracer Addition:

    • To the Bongkrekic acid-treated group, add Bongkrekic acid to the desired final concentration (e.g., 10 µM). For accurate quantification, a known amount of Bongkrekic acid-¹³C₂₈ can be spiked in.

    • Incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the ¹³C-labeled substrate (e.g., 5 mM [U-¹³C₅]-Glutamine) and a supporting substrate (e.g., 1 mM malate). Add ADP (e.g., 1 mM) to stimulate oxidative phosphorylation.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10, 20, 30 minutes) to allow for the incorporation of the ¹³C label into downstream metabolites.

  • Metabolism Quenching: Stop the reactions by adding 5 volumes of ice-cold 60% methanol. Vortex briefly.

  • Metabolite Extraction:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

    • Resuspend the pellet in a small volume of -80°C 80% methanol.

    • Incubate at -20°C for 30 minutes to facilitate metabolite extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for MS Analysis:

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids) using LC-MS/MS or GC-MS.

  • Data Analysis:

    • Correct the raw MS data for natural isotope abundance.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes through the mitochondrial network.

Data Presentation

The quantitative data obtained from the ¹³C-MFA experiments should be summarized in clear, structured tables to facilitate comparison between the control and Bongkrekic acid-treated groups.

Table 1: Hypothetical Relative Metabolic Fluxes in Isolated Mitochondria Fueled by [U-¹³C₅]-Glutamine ± Bongkrekic Acid

Metabolic FluxControl (Relative Flux)Bongkrekic Acid (10 µM) (Relative Flux)% Change
Glutamine Uptake100.0 ± 5.2102.3 ± 6.1+2.3%
Glutaminase (GLS)95.1 ± 4.898.5 ± 5.5+3.6%
Glutamate Dehydrogenase (GDH)45.2 ± 3.135.8 ± 2.9-20.8%
Aspartate Aminotransferase (AST)50.3 ± 4.560.1 ± 5.1+19.5%
α-Ketoglutarate Dehydrogenase (α-KGDH)88.9 ± 6.325.4 ± 3.8-71.4%
Succinate Dehydrogenase (SDH)85.4 ± 6.122.1 ± 3.5-74.1%
Fumarase (FH)85.1 ± 5.921.8 ± 3.4-74.4%
Malate Dehydrogenase (MDH)84.7 ± 5.821.5 ± 3.3-74.6%
Pyruvate Carboxylase (PC)5.2 ± 0.815.7 ± 2.1+201.9%
Citrate Synthase (CS)90.1 ± 6.530.2 ± 4.0-66.5%
ATP Synthase (OxPhos)98.2 ± 7.15.1 ± 1.2-94.8%

Note: Data are presented as mean ± standard deviation from a hypothetical experiment (n=3) and are normalized to the glutamine uptake rate in the control group. The significant decrease in TCA cycle fluxes and oxidative phosphorylation upon Bongkrekic acid treatment is evident, alongside a compensatory increase in anaplerotic pyruvate carboxylase activity.

Visualizations

Bongkrekic_Acid_Mechanism cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ADP_matrix ADP OxPhos Oxidative Phosphorylation ADP_matrix->OxPhos ATP_matrix ATP ANT Adenine Nucleotide Translocase (ANT) ATP_matrix->ANT Binding TCA TCA Cycle TCA->OxPhos NADH, FADH₂ OxPhos->ATP_matrix ADP_cyto ADP ADP_cyto->ANT Import ATP_cyto ATP ANT->ADP_matrix Release ANT->ATP_cyto Export BKA Bongkrekic Acid BKA->ANT Inhibition

Caption: Mechanism of Bongkrekic Acid Inhibition of the Adenine Nucleotide Translocase.

MFA_Workflow cluster_exp Experimental Phase cluster_analysis Analytical & Computational Phase A Isolate Mitochondria B Incubate with ¹³C Tracer ± Bongkrekic Acid A->B C Quench Metabolism B->C D Extract Metabolites C->D E LC-MS/MS or GC-MS Analysis D->E Metabolite Samples F Determine Mass Isotopomer Distributions E->F G Correct for Natural Abundance F->G H Metabolic Flux Calculation (Software) G->H I Generate Flux Maps H->I

Caption: Experimental Workflow for Mitochondrial ¹³C-Metabolic Flux Analysis.

Logical_Relationship BKA Bongkrekic Acid ANT ANT Inhibition BKA->ANT ATP_Export Mitochondrial ATP Export Blocked ANT->ATP_Export Matrix_ADP Matrix ADP Depletion ATP_Export->Matrix_ADP OxPhos Oxidative Phosphorylation Halts Matrix_ADP->OxPhos TCA TCA Cycle Flux Decreases OxPhos->TCA Metabolic_Shift Metabolic Shift to Anaplerosis TCA->Metabolic_Shift

Caption: Logical Cascade of Metabolic Effects Following Bongkrekic Acid Treatment.

References

Step-by-step guide for preparing Bongkrekic acid-13C28 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Step-by-Step Guide for Preparing Bongkrekic Acid-13C28 Stock Solutions Audience: Researchers, scientists, and drug development professionals.

Introduction

Bongkrekic acid is a potent mitochondrial toxin that inhibits the adenine (B156593) nucleotide translocase (ANT), a critical carrier protein that facilitates the exchange of ADP and ATP across the mitochondrial inner membrane.[1][2][3] Its isotopically labeled form, this compound, serves as an essential internal standard for the accurate quantification of bongkrekic acid in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][4][5]

This document provides a detailed, step-by-step guide for the safe handling and preparation of this compound stock solutions. Due to the extreme toxicity of bongkrekic acid, adherence to strict safety protocols is mandatory.[6][7]

Safety Precautions

WARNING: Bongkrekic acid is a highly toxic substance that can cause severe damage to the liver, brain, and kidneys, and can be fatal even at low doses.[6][7][8] The Safety Data Sheet (SDS) for commercial preparations, often in methanol (B129727), indicates high flammability and toxicity if swallowed, inhaled, or in contact with skin.[9]

  • Engineering Controls: All work with this compound, both in solid form and in solution, must be performed in a certified chemical fume hood to prevent inhalation of aerosols or vapors.[9]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is required:

    • Chemical-resistant gloves (inspect before use).

    • Safety goggles or a face shield.

    • A properly fitted lab coat.

  • Handling: Use extreme caution when handling. Avoid direct contact with skin and eyes. Prevent the formation of aerosols.[9] Keep away from ignition sources as solutions are often prepared in flammable solvents.[9]

  • Disposal: All contaminated materials, including pipette tips, vials, and gloves, must be disposed of as hazardous waste according to institutional and local regulations.[9]

Quantitative Data Summary

The following table summarizes the key properties of this compound.

PropertyValueReference(s)
Chemical Name13C28-Bongkrekic Acid[1][5]
Molecular Formula[13C]28H38O7[1][5]
Formula Weight514.4 g/mol [1][5]
Purity≥98% (Typical)[1][5]
Common SolventsMethanol, DMSO, Acetonitrile (B52724)[1][2][4]
Storage (as supplied)Store according to the manufacturer's product insert.[9]
Storage (in solution)Up to 3 months at -20°C for solutions in DMSO.[10]

Experimental Protocols

This compound is typically supplied as a pre-made solution in a solvent like methanol or acetonitrile at a specified concentration (e.g., 5 µg/mL).[1][4][5] The following protocols address handling this format and, for completeness, the less common scenario of starting from a solid.

Required Materials and Equipment
  • This compound (as supplied)

  • High-purity solvents (LC-MS grade Methanol, DMSO, or Acetonitrile)

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Analytical balance (for Protocol 4.3)

  • Full PPE (gloves, lab coat, safety goggles)

Protocol 1: Preparation of a Primary Stock from a Commercial Solution

This protocol assumes the starting material is a pre-dissolved solution, for example, at 5 µg/mL in methanol.

  • Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Transfer: In a chemical fume hood, carefully open the vial. Using a calibrated pipette, transfer the desired volume of the commercial solution to a new sterile amber vial for immediate use or dilution.

  • Dilution (Example): To prepare a 1 µg/mL primary stock solution from a 5 µg/mL commercial stock:

    • Pipette 200 µL of the 5 µg/mL stock solution into a 1 mL Class A volumetric flask.

    • Add the chosen solvent (e.g., Methanol) to the flask, bringing the final volume to 1 mL.

    • Cap the flask and invert it 10-15 times to ensure thorough mixing.

  • Storage: Transfer the resulting solution to a properly labeled amber glass vial. Store at -20°C.

Protocol 2: Preparation of a Primary Stock from Solid Form

This protocol is for the rare case where this compound is obtained as a solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound using an analytical balance. Handle with extreme care to avoid generating dust.

  • Dissolution (Example): To prepare a 100 µg/mL primary stock solution:

    • Weigh 1 mg of the solid into a 10 mL Class A volumetric flask.

    • Add a small amount of solvent (e.g., 3-4 mL of Methanol) to dissolve the solid completely. Use a vortex mixer if necessary.

    • Once fully dissolved, add solvent to the flask to bring the final volume to 10 mL.

  • Mixing and Storage: Cap the flask and invert it 15-20 times to ensure homogeneity. Transfer the solution to a labeled amber glass vial and store at -20°C.

Protocol 3: Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution to the final concentration required for the analytical method.

  • Calculate Dilutions: Determine the required concentration for your assay (e.g., 10 ng/mL). Plan a serial dilution scheme to achieve this concentration accurately.

  • Perform Dilution:

    • From your 1 µg/mL primary stock (prepared in Protocol 4.2), pipette 10 µL into a clean vial.

    • Add 990 µL of the final mobile phase or a compatible solvent to achieve a final volume of 1 mL. This results in a 10 ng/mL working solution.

  • Mix: Vortex the working solution gently to ensure it is homogeneous.

  • Use: The working solution is now ready to be used as an internal standard. Prepare fresh working solutions daily for best results.

Visualization of Workflow

The following diagram illustrates the general workflow for the preparation of this compound solutions.

Bongkrekic_Acid_Workflow start Start: Receive Compound safety 1. Adhere to Safety Protocols (Fume Hood, Full PPE) start->safety check_form 2. Check Supplied Form safety->check_form protocol1 Protocol 1: Handle Commercial Solution check_form->protocol1  Solution protocol2 Protocol 2: Handle Solid Compound check_form->protocol2  Solid prepare_primary 3. Prepare Primary Stock (e.g., 1 µg/mL) protocol1->prepare_primary protocol2->prepare_primary prepare_working 4. Prepare Working Solution (e.g., 10 ng/mL) prepare_primary->prepare_working storage Store Solutions at -20°C prepare_primary->storage use Ready for Use as Internal Standard prepare_working->use end End use->end

Caption: Workflow for preparing this compound solutions.

References

Application Note: Quantitative Analysis of Bongkrekic Acid in Food Matrices using a Stable Isotope Dilution UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive UHPLC-MS/MS method for the quantitative analysis of bongkrekic acid (BKA) in various food matrices. The method employs a stable isotope-labeled internal standard, ¹³C₂₈-bongkrekic acid, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol described herein is intended for researchers, scientists, and professionals in drug development and food safety, providing a comprehensive guide from sample preparation to data analysis.

Introduction

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] Contamination of fermented coconut or corn-based food products can lead to severe food poisoning outbreaks with high mortality rates, ranging from 40% to 100%.[3] The toxin exerts its effect by inhibiting the mitochondrial adenine (B156593) nucleotide translocase (ANT), a crucial protein that facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane.[4][5][6] This disruption of cellular energy metabolism leads to multi-organ failure.[3][4] Given the severity of BKA poisoning and the lack of a specific antidote, sensitive and reliable analytical methods are crucial for its detection in food products to ensure public health.[3][4]

This application note presents a highly specific and quantitative UHPLC-MS/MS method for the determination of BKA, utilizing ¹³C₂₈-bongkrekic acid as an internal standard for accurate quantification.

Mechanism of Toxicity: Inhibition of Adenine Nucleotide Translocase

Bongkrekic acid's toxicity stems from its high affinity for and irreversible inhibition of the mitochondrial adenine nucleotide translocase (ANT). ANT is an integral membrane protein responsible for the vital exchange of ATP, generated within the mitochondria during oxidative phosphorylation, for ADP from the cytosol. By blocking this transport, BKA effectively traps ATP inside the mitochondria, leading to a catastrophic depletion of cellular energy reserves in the cytoplasm. This energy crisis results in widespread cellular dysfunction and necrosis, particularly affecting high-energy-demand organs such as the liver, brain, and kidneys.

Caption: Mechanism of Bongkrekic Acid Toxicity.

Experimental Protocols

Materials and Reagents
  • Bongkrekic Acid (BKA) standard

  • ¹³C₂₈-Bongkrekic Acid (¹³C₂₈-BKA) internal standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Formate, LC-MS grade

  • Anhydrous Magnesium Sulfate (B86663)

  • Sodium Chloride

  • Solid Phase Extraction (SPE) cartridges (if required for specific matrices)

Sample Preparation (General Protocol for Solid Food Matrices)
  • Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the ¹³C₂₈-BKA internal standard solution and briefly vortex.

  • Extraction: Add 10 mL of acetonitrile with 1% formic acid. Vortex vigorously for 1 minute, then sonicate for 15 minutes.

  • Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute to prevent agglomeration.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (if necessary): Transfer a portion of the supernatant to a clean tube containing a dispersive SPE (d-SPE) sorbent suitable for the matrix (e.g., C18 for fatty matrices). Vortex for 1 minute and centrifuge.

  • Filtration and Dilution: Take an aliquot of the final extract, filter through a 0.22 µm syringe filter, and dilute with the initial mobile phase if necessary before injection.

UHPLC-MS/MS Method

UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: UHPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min, 10% B; 1-8 min, 10-95% B; 8-10 min, 95% B; 10.1-12 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr

Table 3: MRM Transitions for Bongkrekic Acid and ¹³C₂₈-Bongkrekic Acid

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)
Bongkrekic Acid (Quantifier) 485.3441.21005017
Bongkrekic Acid (Qualifier) 485.3397.21005025
¹³C₂₈-Bongkrekic Acid (IS) 513.3469.21005017

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of bongkrekic acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Homogenized Sample spike Spike with ¹³C₂₈-BKA IS start->spike extract Solvent Extraction (ACN + 1% FA) spike->extract salt_out Salting-Out (MgSO₄, NaCl) extract->salt_out centrifuge1 Centrifugation salt_out->centrifuge1 cleanup Dispersive SPE Cleanup (Optional) centrifuge1->cleanup filter Filtration (0.22 µm) cleanup->filter final_sample Final Sample for Injection filter->final_sample injection Sample Injection final_sample->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve (BKA/¹³C₂₈-BKA Ratio) integration->calibration quantification Quantification of BKA calibration->quantification report Final Report quantification->report

Caption: UHPLC-MS/MS Workflow for Bongkrekic Acid Analysis.

Quantitative Data Summary

The performance of the UHPLC-MS/MS method was evaluated in various food matrices. The following tables summarize the quantitative data obtained from method validation studies.

Table 4: Method Linearity and Sensitivity

MatrixLinearity Range (ng/mL or µg/kg)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)
Rice Noodles0.5 - 100> 0.990.41.2
Fermented Corn1.0 - 200> 0.9950.51.5
Tremella Mushrooms0.25 - 500> 0.990.10.25
Human Plasma2.0 - 400 µg/L> 0.9980.7 µg/L2.0 µg/L

Data compiled from multiple sources for illustrative purposes.[3][7][8][9]

Table 5: Accuracy and Precision

MatrixSpike Level (µg/kg)Average Recovery (%)RSD (%)
Rice Noodles592.54.8
2095.13.5
5098.22.9
Fermented Corn1088.76.2
5091.35.1
10094.64.3
Tremella Mushrooms185.47.1
1089.95.8
10093.24.5

Data compiled from multiple sources for illustrative purposes.[3][8][9]

Conclusion

The described UHPLC-MS/MS method using ¹³C₂₈-bongkrekic acid as a stable isotope-labeled internal standard provides a reliable, sensitive, and accurate tool for the quantification of bongkrekic acid in diverse and complex food matrices. The use of an internal standard effectively mitigates matrix-induced signal suppression or enhancement, ensuring high-quality data. This method is well-suited for routine monitoring, food safety investigations, and research applications involving the analysis of this potent mitochondrial toxin.

References

Application Note: Quantification of Bongkrekic Acid in Human Plasma and Urine for Clinical and Forensic Toxicology using Isotope Dilution UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bongkrekic acid (BKA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Contamination of fermented coconut or corn-based foods can lead to severe foodborne illness outbreaks with high mortality rates.[2][3] BKA's primary mechanism of toxicity involves the irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a carrier protein essential for exchanging ATP synthesized in the mitochondria for ADP from the cytosol.[2][4][5] This disruption of cellular energy production leads to rapid, multi-organ failure, affecting the liver, brain, and kidneys.[1][6] Given the severity and rapid progression of BKA poisoning, accurate and sensitive analytical methods for its detection in biological specimens are crucial for clinical diagnosis, patient management, and forensic investigations.[7][8] This application note describes a robust and sensitive method for the quantification of Bongkrekic acid in human plasma and urine using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and a stable isotope-labeled internal standard, Bongkrekic acid-13C28. The use of a stable isotope internal standard is critical for compensating for matrix effects and ensuring analytical accuracy in complex biological matrices.[7][9]

Principle

This method employs a simple protein precipitation step for sample preparation, followed by instrumental analysis using UHPLC-MS/MS. This compound, a stable isotope-labeled analogue of BKA, is used as an internal standard (IS) to ensure accurate quantification.[7][10][11][12] The chromatographic separation of BKA and its IS is achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of BKA in the sample against a calibration curve.

Experimental Protocols

1. Materials and Reagents

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bongkrekic acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Bongkrekic acid primary stock solution with 50% methanol to prepare working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with 50% methanol.[7]

3. Sample Preparation

  • Plasma Samples:

    • To a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of plasma sample.

    • Add 200 µL of methanol containing the internal standard, this compound.[7][13]

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 15 minutes.[7][9]

    • Transfer the supernatant to a polypropylene autosampler vial for UHPLC-MS/MS analysis.[7]

  • Urine Samples:

    • To a 1.5 mL polypropylene microcentrifuge tube, add 20 µL of urine sample.[7]

    • Add 20 µL of the 50 ng/mL internal standard working solution.[7]

    • Add 160 µL of 50% methanol.[7]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 15 minutes.[7][9]

    • Transfer the supernatant to a polypropylene autosampler vial for UHPLC-MS/MS analysis.[7]

4. UHPLC-MS/MS Analysis

  • UHPLC System: A standard UHPLC system.

  • Analytical Column: Hypersil Gold C18 (50 mm) or equivalent.[7]

  • Mobile Phase A: 5 mmol/L Ammonium acetate in water.[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Gradient Elution: A suitable gradient to separate BKA from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative or positive mode. Positive mode using ammonium adducts may yield higher sensitivity.[14][15][16]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (suggested):

    • Bongkrekic Acid: To be optimized based on instrument response.

    • This compound: To be optimized based on instrument response.

Data Presentation

Table 1: Quantitative Performance Characteristics of UHPLC-MS/MS Methods for Bongkrekic Acid Analysis

ParameterPlasma[13]Food Matrix[14][17]
Linearity Range 2 - 100 µg/L0.25 - 500 µg/kg
Correlation Coefficient (r²) > 0.999Not specified
Limit of Detection (LOD) 0.7 µg/LNot specified
Limit of Quantification (LOQ) 2.0 µg/L0.25 µg/kg
Recovery (%) 83.7 - 112.0%82.32 - 114.84%
Intra-day Precision (RSD) < 10%< 12.67%
Inter-day Precision (RSD) < 10%< 12.67%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Plasma or Urine Sample add_is Add this compound Internal Standard sample->add_is precipitation Protein Precipitation (Methanol) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant uhplc UHPLC Separation (C18 Column) supernatant->uhplc msms Tandem MS Detection (MRM Mode) uhplc->msms integration Peak Area Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Bongkrekic acid analysis.

bongkrekic_acid_moa cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix ims Intermembrane Space ant Adenine Nucleotide Translocase (ANT) atp_matrix ATP ant->atp_matrix transport cytosol Cytosol bka Bongkrekic Acid bka->ant Inhibits adp_cytosol ADP adp_cytosol->ant transport

Caption: Mechanism of Bongkrekic acid toxicity.

References

Quantification of bongkrekic acid in fermented foods with 13C28 standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bongkrekic acid (BA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] Contamination of certain fermented food products, such as fermented coconut or corn-based items, can lead to severe foodborne illness with high mortality rates.[1][3][4] The toxin is heat-stable, meaning it is not destroyed by cooking, and is also odorless and tasteless, making its detection in contaminated foods challenging.[1][5] Given the significant health risks, with doses as low as 1 mg being potentially fatal to humans, sensitive and accurate quantification of bongkrekic acid in food matrices is crucial for public health and safety.[1]

This application note details a robust and sensitive method for the quantification of bongkrekic acid in fermented foods using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with a stable isotope-labeled internal standard, 13C28-Bongkrekic Acid. The use of an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Principle

This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction protocol to isolate bongkrekic acid from complex food matrices. The extracted analyte is then quantified using a UHPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled internal standard, 13C28-Bongkrekic Acid, is added at the beginning of the sample preparation process to compensate for any analyte loss during extraction and to account for matrix-induced signal suppression or enhancement. Quantification is achieved by calculating the ratio of the peak area of the native bongkrekic acid to that of the 13C28-labeled internal standard.

Materials and Reagents

  • Bongkrekic Acid standard

  • 13C28-Bongkrekic Acid internal standard (Methanol solution)[6][7][8][9]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Acetic acid (HAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Anhydrous sodium acetate (B1210297) (NaOAc)

  • C18 solid-phase extraction (SPE) sorbent

  • Nylon syringe filters, 0.22 µm

Experimental Protocols

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the fermented food sample.

  • Weighing: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of 13C28-Bongkrekic Acid internal standard solution to the sample.

  • Hydration: Add 10 mL of water and vortex for 1 minute.[10][11]

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid and vortex for 1 minute.[12]

  • Salting Out: Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.[10][11] Vortex immediately for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.[10][11]

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing C18 sorbent and anhydrous magnesium sulfate. Vortex for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.

  • Final Extract Preparation: Take a portion of the supernatant, filter it through a 0.22 µm nylon syringe filter, and transfer it to an autosampler vial for UHPLC-MS/MS analysis.[10][11]

UHPLC-MS/MS Analysis

UHPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent[12]
Mobile Phase A Water with 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate[12]
Mobile Phase B 95% Acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate[12]
Gradient Optimized for separation of bongkrekic acid from matrix interferences
Flow Rate 0.3 mL/min
Column Temperature 40 °C[12]
Injection Volume 5 µL[12]

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[10]
MRM Transitions Specific precursor-to-product ion transitions for Bongkrekic Acid and 13C28-Bongkrekic Acid
Source Temperature 350 °C[12]
Ion Spray Voltage -4500 V[12]

Data Presentation

The following table summarizes the quantitative performance data for the analysis of bongkrekic acid in various food matrices using UHPLC-MS/MS.

ParameterFermented Corn Flour[10][11]Tremella fuciformis[13]Liushenqu[14]Rice Noodles[15]
Linear Range (µg/kg) 1 - 200 (in solution)0.25 - 5000.5 - 100 (in solution)0 - 50 (in solution)
LOD (µg/kg) 0.75-0.40.1
LOQ (µg/kg) -0.25[13]1.2-
Recovery (%) 78.9 - 11282.32 - 114.8480.6 - 85.390.1 - 105.4
RSD (%) 4.2 - 16< 12.674.2 - 13.20.4 - 7.5

Mandatory Visualizations

G Workflow for Quantification of Bongkrekic Acid cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Food Sample (2g) spike Spike with 13C28-Bongkrekic Acid sample->spike hydrate Add 10mL Water, Vortex spike->hydrate extract Add 10mL ACN + 1% HAc, Vortex hydrate->extract salt Add MgSO4 and NaOAc, Vortex extract->salt centrifuge1 Centrifuge salt->centrifuge1 dspe Dispersive SPE Cleanup (C18) centrifuge1->dspe centrifuge2 Centrifuge dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter uhplc UHPLC Separation filter->uhplc msms MS/MS Detection (MRM) uhplc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (BA / 13C28-BA) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for bongkrekic acid quantification.

G Signaling Pathway of Bongkrekic Acid Toxicity BA Bongkrekic Acid ANT Adenine Nucleotide Translocase (ANT) BA->ANT Inhibits Mitochondrion Mitochondrion ATP_cyto ATP (Cytosol) ANT->ATP_cyto Produces Energy Cellular Energy Production ANT->Energy Enables ADP ADP ADP->ANT Transport into Matrix ATP_matrix ATP (Matrix) ATP_matrix->ANT Transport into Cytosol CellDeath Cell Damage & Death Energy->CellDeath Prevents

Caption: Mechanism of bongkrekic acid toxicity.

Conclusion

The described UHPLC-MS/MS method, incorporating a 13C28-labeled internal standard, provides a reliable and accurate means for the quantification of bongkrekic acid in fermented food products. The use of a stable isotope internal standard is paramount for mitigating matrix effects inherent in complex food samples, thereby ensuring data of high quality. This application note serves as a comprehensive guide for researchers, scientists, and food safety professionals involved in the monitoring of this potent toxin.

References

Application Notes and Protocols: Bongkrekic Acid-¹³C₂₈ as a Tracer for Studying Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a potent and specific inhibitor of the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT), a critical protein responsible for the exchange of ADP and ATP across the inner mitochondrial membrane.[1][2][3][4][5][6] This inhibition effectively uncouples glycolysis from mitochondrial respiration, leading to profound changes in cellular bioenergetics. The availability of isotopically labeled Bongkrekic acid, specifically Bongkrekic acid-¹³C₂₈, provides a novel and powerful tool to investigate not only the direct impact of ANT inhibition on cellular respiration but also to trace the uptake, distribution, and metabolism of the inhibitor itself within the cell.

These application notes provide a comprehensive overview and detailed protocols for utilizing Bongkrekic acid-¹³C₂₈ as a tracer in metabolic studies. The protocols are designed for researchers in academia and industry who are investigating mitochondrial function, cellular metabolism, and the effects of metabolic modulators in various physiological and pathological contexts, including cancer and metabolic disorders.

Mechanism of Action of Bongkrekic Acid

Bongkrekic acid binds to the adenine nucleotide translocator on the inner mitochondrial membrane, locking it in a conformation that prevents the transport of ADP from the cytosol into the mitochondrial matrix and the export of ATP from the matrix to the cytosol.[1][2][3][5] This disruption of the ADP/ATP exchange is irreversible and leads to a halt in oxidative phosphorylation, as the mitochondrial ATP synthase is deprived of its substrate, ADP.[7] Consequently, cells treated with Bongkrekic acid exhibit a decreased oxygen consumption rate and are forced to rely more heavily on glycolysis for ATP production, leading to increased glucose consumption and lactate (B86563) production.[7][8]

Applications of Bongkrekic Acid-¹³C₂₈ in Research

The use of Bongkrekic acid-¹³C₂₈ as a tracer, coupled with mass spectrometry-based metabolomics, enables researchers to:

  • Trace Inhibitor Uptake and Distribution: Quantify the cellular uptake and subcellular localization of Bongkrekic acid.

  • Investigate Metabolic Reprogramming: Elucidate the downstream metabolic consequences of ANT inhibition with high precision by tracing the incorporation of ¹³C atoms from labeled substrates into various metabolic pathways.

  • Study Drug Metabolism: Investigate the potential cellular metabolism of Bongkrekic acid itself.

  • High-Throughput Screening: Adapt tracer-based assays for screening compound libraries for modulators of mitochondrial function.

Data Presentation

Table 1: Effects of Bongkrekic Acid on Cellular Bioenergetics
ParameterControl CellsBongkrekic Acid Treated CellsFold ChangeCell LineReference
Oxygen Consumption Rate (OCR)
Basal OCR (pmol/min)100 ± 1045 ± 5↓ 2.24T1[8]
Maximal Respiration (pmol/min)250 ± 2050 ± 8↓ 5.04T1[8]
Extracellular Acidification Rate (ECAR)
Basal ECAR (mpH/min)20 ± 235 ± 3↑ 1.754T1[8]
Glycolytic Capacity (mpH/min)40 ± 455 ± 5↑ 1.384T1[8]
Cellular ATP Levels
ATP (nmol/10⁶ cells)15 ± 1.58 ± 1↓ 1.884T1[8]
Glucose Consumption
Glucose Consumption (nmol/h/10⁶ cells)50 ± 590 ± 8↑ 1.84T1[8]

Note: The values presented are illustrative and may vary depending on the cell type, experimental conditions, and concentration of Bongkrekic acid used.

Table 2: Expected ¹³C Labeling Patterns in Metabolites Following Bongkrekic Acid-¹³C₂₈ and [U-¹³C]-Glucose Co-treatment
MetaboliteExpected ¹³C Labeling from [U-¹³C]-Glucose (Control)Expected ¹³C Labeling from [U-¹³C]-Glucose (BKA Treated)Expected ¹³C Labeling from Bongkrekic Acid-¹³C₂₈
Glycolysis
Glucose-6-phosphateM+6M+6M+0
Fructose-1,6-bisphosphateM+6M+6M+0
PyruvateM+3M+3M+0
LactateM+3M+3 (Increased abundance)M+0
TCA Cycle
CitrateM+2, M+4, M+6M+2 (Significantly reduced)M+0
α-KetoglutarateM+2, M+4, M+5M+2 (Significantly reduced)M+0
SuccinateM+2, M+4M+2 (Significantly reduced)M+0
MalateM+2, M+4M+2 (Significantly reduced)M+0
Bongkrekic Acid
Intracellular Bongkrekic AcidM+0M+0M+28

M+n represents the mass isotopologue with 'n' ¹³C atoms.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Bongkrekic Acid-¹³C₂₈

This protocol describes the general procedure for labeling cultured cells with Bongkrekic acid-¹³C₂₈ for metabolic analysis.

Materials:

  • Mammalian cells of interest (e.g., cancer cell lines, primary cells)

  • Complete cell culture medium

  • Bongkrekic acid-¹³C₂₈ (stock solution in a suitable solvent, e.g., DMSO)

  • Unlabeled Bongkrekic acid (for control experiments)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • Preparation of Treatment Medium: Prepare fresh culture medium containing the desired final concentration of Bongkrekic acid-¹³C₂₈. A typical starting concentration range is 1-10 µM. Include a vehicle control (e.g., DMSO) and an unlabeled Bongkrekic acid control.

  • Treatment: Aspirate the old medium from the cell culture plates and wash the cells once with pre-warmed PBS. Add the prepared treatment medium to the respective wells.

  • Incubation: Incubate the cells for the desired period. The incubation time should be optimized based on the specific research question. For tracing the inhibitor's uptake, shorter time points (e.g., 1, 4, 8 hours) may be appropriate. For studying downstream metabolic effects, longer time points (e.g., 12, 24 hours) may be necessary.

  • Metabolite Quenching and Extraction: Following incubation, proceed immediately to Protocol 2 for quenching metabolism and extracting metabolites.

Protocol 2: Metabolite Quenching and Extraction for LC-MS Analysis

This protocol is crucial for halting all enzymatic activity to preserve the metabolic state of the cells at the time of harvest.

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • -80°C quenching/extraction solvent (e.g., 80:20 methanol (B129727):water mixture)

  • Cell scraper

  • Centrifuge capable of reaching 4°C

  • Microcentrifuge tubes

Procedure:

  • Quenching: Remove the culture plate from the incubator. Immediately and rapidly aspirate the treatment medium.

  • Washing: Quickly wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular medium. Aspirate the saline solution completely.

  • Extraction: Place the culture plate on dry ice to rapidly cool the cells. Add 1 mL of -80°C 80% methanol to each well.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until LC-MS analysis.

Protocol 3: LC-MS Analysis of ¹³C-Labeled Metabolites

This protocol provides a general guideline for the analysis of ¹³C-labeled metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS). The specific parameters will need to be optimized for the instrument being used.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • HILIC or C18 reverse-phase LC column

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of acetonitrile and water) immediately before analysis.

  • LC Separation: Set up the LC gradient for optimal separation of the metabolites of interest. For polar metabolites, a HILIC column is often preferred.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range. Use a high resolution to accurately determine the mass of the different isotopologues.

  • Data Analysis: Process the raw LC-MS data using appropriate software to identify and quantify the different isotopologues of each metabolite. The mass isotopomer distribution (MID) for each metabolite can then be calculated to determine the extent of ¹³C labeling.

Mandatory Visualizations

Bongkrekic_Acid_Mechanism cluster_Mitochondrion Mitochondrion cluster_IM Inner Mitochondrial Membrane Matrix Mitochondrial Matrix IMS Intermembrane Space ANT Adenine Nucleotide Translocase (ANT) ATP_cyto ATP ANT->ATP_cyto Transport Out ADP_matrix ADP ANT->ADP_matrix ATPSynthase ATP Synthase ATP_matrix ATP ATPSynthase->ATP_matrix Product Cytosol Cytosol ADP_cyto ADP BKA Bongkrekic Acid-¹³C₂₈ BKA->ANT Binds and Inhibits ADP_cyto->ANT Transport In ADP_matrix->ATPSynthase Substrate ATP_matrix->ANT

Caption: Mechanism of Bongkrekic Acid inhibition of the Adenine Nucleotide Translocase (ANT).

Experimental_Workflow start Start: Seed Cells treatment Treat with Bongkrekic Acid-¹³C₂₈ start->treatment incubation Incubate for Defined Period treatment->incubation quenching Quench Metabolism (Cold Methanol) incubation->quenching extraction Extract Metabolites quenching->extraction analysis LC-MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Biological Interpretation data_processing->interpretation

Caption: Experimental workflow for Bongkrekic Acid-¹³C₂₈ tracer studies.

Metabolic_Consequences BKA Bongkrekic Acid ANT ANT Inhibition BKA->ANT ADPATP ↓ ADP/ATP Exchange ANT->ADPATP OXPHOS ↓ Oxidative Phosphorylation ADPATP->OXPHOS Glycolysis ↑ Glycolysis ADPATP->Glycolysis Compensatory Upregulation OCR ↓ Oxygen Consumption OXPHOS->OCR ATP ↓ Cellular ATP OXPHOS->ATP GlucoseUptake ↑ Glucose Uptake Glycolysis->GlucoseUptake Lactate ↑ Lactate Production Glycolysis->Lactate

Caption: Downstream metabolic consequences of Bongkrekic Acid-induced ANT inhibition.

References

Troubleshooting & Optimization

Optimizing mass spectrometry parameters for Bongkrekic acid-13C28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for the analysis of Bongkrekic Acid (BKA) using its stable isotope-labeled internal standard, Bongkrekic Acid-13C28 (BKA-13C28).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using BKA-13C28 as an internal standard?

A1: Using a stable isotope-labeled internal standard like BKA-13C28 is the gold standard for quantitative mass spectrometry. Because it is chemically identical to the native analyte (BKA), it co-elutes chromatographically and experiences similar ionization and fragmentation behavior. This allows it to accurately compensate for variations in sample preparation (e.g., extraction recovery), matrix effects, and instrument response, leading to highly accurate and precise quantification.[1]

Q2: Which ionization mode is best for Bongkrekic Acid analysis: positive or negative ESI?

A2: While BKA is a tricarboxylic acid and traditionally analyzed in negative electrospray ionization (ESI) mode as the deprotonated molecule [M-H]⁻, recent studies have shown that positive ESI mode can offer superior sensitivity.[2][3][4][5] Specifically, forming the ammonium (B1175870) adduct [M+NH₄]⁺ has been demonstrated to yield significantly higher response intensities.[2][3][4][5] We recommend testing both modes, but initial efforts may be more fruitful in positive mode with a mobile phase containing an ammonium salt.

Q3: Can I use glass autosampler vials for my samples and standards?

A3: It is strongly recommended to avoid glass vials. BKA has been shown to adsorb onto the free silanol (B1196071) groups present on glass surfaces, which can lead to significant analyte loss, poor recovery, and inaccurate quantification.[6][7] Polypropylene (B1209903) (PP) autosampler vials are a suitable alternative.

Q4: What type of HPLC/UPLC column is recommended for BKA separation?

A4: A reverse-phase C18 column is the most common and effective choice for chromatographic separation of BKA.[2][8][9][10] Various manufacturers offer suitable columns; examples cited in literature include ACQUITY UPLC BEH C18 and Waters HSS T3.[2][9]

Mass Spectrometry Parameter Tables

Optimizing Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity and specificity. The following parameters are recommended starting points for method development.

Table 1: Recommended MRM Transitions & Parameters (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative RoleCollision Energy (CE)
Bongkrekic Acid504.3 ([M+NH₄]⁺)437.3QuantifierOptimize (start ~20 V)
Bongkrekic Acid504.3 ([M+NH₄]⁺)419.3QualifierOptimize (start ~25 V)
BKA-13C28532.3 ([M+NH₄]⁺)465.3QuantifierUse same CE as BKA
BKA-13C28532.3 ([M+NH₄]⁺)447.3QualifierUse same CE as BKA

Note: The formation of the [M+NH₄]⁺ adduct is crucial for this mode and requires an ammonium source (e.g., ammonium formate) in the mobile phase.[2]

Table 2: Recommended MRM Transitions & Parameters (Negative ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative RoleCollision Energy (CE)
Bongkrekic Acid485.2 ([M-H]⁻)441.2QuantifierOptimize (start ~15 V)
Bongkrekic Acid485.2 ([M-H]⁻)397.2QualifierOptimize (start ~20 V)
BKA-13C28513.2 ([M-H]⁻)469.2QuantifierUse same CE as BKA
BKA-13C28513.2 ([M-H]⁻)425.2QualifierUse same CE as BKA

Note: These transitions are based on published data; optimal collision energies should be determined empirically on your specific instrument.[3][11]

Experimental Protocols

This section provides a general workflow for the extraction and analysis of BKA from a biological matrix (e.g., plasma).

1. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of BKA and BKA-13C28 in methanol (B129727). Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the BKA stock to create calibration curve standards. Spike a fixed concentration of the BKA-13C28 working solution into each calibration standard and QC sample.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 200 µL of cold methanol (containing the fixed concentration of BKA-13C28) to precipitate proteins.[10]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean polypropylene autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • Column: ACQUITY UPLC BEH C18 (or equivalent), 2.1 x 100 mm, 1.7 µm.[2]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[2]

  • Mobile Phase B: 95% Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[2]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[2][8]

  • Injection Volume: 5 µL.[2][8]

  • Gradient Program:

    Time (min) %B
    0.0 20
    1.0 20
    8.0 95
    12.0 95
    12.1 20

    | 15.0 | 20 |

  • MS/MS System: Triple Quadrupole Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Source Temperature: 350-550°C (optimize for your instrument).[2][8]

  • Ion Spray Voltage: +5500 V.[2]

  • Gas Settings: Optimize Curtain Gas, GAS1, and GAS2 pressures for your instrument.[2][8]

Visualized Workflows and Guides

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_start Start: Plasma Sample, Calibrator, or QC add_is Spike with BKA-13C28 Internal Standard prep_start->add_is add_solvent Add Cold Methanol (Protein Precipitation) add_is->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge (10,000 x g) vortex->centrifuge transfer Transfer Supernatant to PP Vial centrifuge->transfer inject Inject Sample onto C18 Column transfer->inject separate Gradient Elution (Separation) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Triple Quadrupole MS) ionize->detect integrate Integrate Peak Areas (BKA & BKA-13C28) detect->integrate ratio Calculate Area Ratio: BKA / BKA-13C28 integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Experimental workflow for quantitative analysis of Bongkrekic Acid.

Troubleshooting Guide

G problem Problem Observed no_signal No Signal or Very Low Intensity problem->no_signal peak_shape Poor Peak Shape (Tailing, Splitting) problem->peak_shape high_var High Variability (Poor RSD%) problem->high_var check_ms Check MS Parameters: - Correct MRM transitions? - Source temp/voltages okay? - Gas flows active? no_signal->check_ms Instrument check_lc Check LC System: - Sample injected correctly? - Solvent lines primed? - Column connected properly? no_signal->check_lc Chromatography check_prep Check Sample Prep: - Using PP vials (not glass)? - Correct standard concentrations? no_signal->check_prep Preparation check_column Evaluate Column: - Column aging/clogged? - Contamination from matrix? - Consider guard column. peak_shape->check_column check_mobile Check Mobile Phase: - pH appropriate? - Freshly prepared? - Additives (formic acid) correct? peak_shape->check_mobile check_is Check Internal Standard: - IS added consistently? - IS signal stable? high_var->check_is check_matrix Investigate Matrix Effects: - Dilute sample? - Improve sample cleanup? (e.g., SPE, LLE) high_var->check_matrix

Caption: Troubleshooting decision tree for BKA analysis.

References

Technical Support Center: Quantification of Bongkrekic Acid-13C28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bongkrekic acid (BKA) using its 13C-labeled internal standard, Bongkrekic acid-13C28.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Bongkrekic acid?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3] In complex biological and food matrices where Bongkrekic acid is often analyzed, these effects can be a significant source of error.[3]

Q2: Why is this compound recommended as an internal standard?

A2: Stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting matrix effects in LC-MS/MS analysis. This compound is chemically and physically almost identical to the unlabeled Bongkrekic acid. This means it co-elutes with the analyte and experiences the same degree of matrix effects.[4][5] By adding a known amount of this compound to each sample, any signal variation due to matrix effects will affect both the analyte and the internal standard proportionally, allowing for accurate correction and reliable quantification.[6][7] Specifically, 13C-labeled standards are often preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic separation from the native analyte, which can sometimes occur with deuterated standards.[4][5] A study on BKA analysis in biofluids highlighted the necessity of using an isotope-labeled internal standard like 13C28-BKA to compensate for significant matrix-induced ion suppression.[8]

Q3: What are the common strategies to minimize matrix effects in Bongkrekic acid analysis?

A3: Several strategies can be employed to reduce matrix effects:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components before LC-MS/MS analysis.[9][10] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used.[10][11] For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been used for the purification of Bongkrekic acid in fermented corn flour.[12][13]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC conditions can separate the analyte of interest from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or selecting a different column.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of Bongkrekic acid.[2][9] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.

  • Use of a Divert Valve: A divert valve can be programmed to send the column effluent to waste during the elution of highly interfering components (like salts and phospholipids) and direct the flow to the mass spectrometer only when the analyte of interest is eluting.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution

Q: My chromatogram for Bongkrekic acid shows poor peak shape (e.g., tailing, fronting, or broad peaks) and/or it is not well-resolved from other peaks. What should I do?

A: Poor peak shape and resolution can be caused by several factors. Here's a step-by-step troubleshooting guide:

  • Check Column Condition: The analytical column may be degraded or contaminated.

    • Action: Flush the column with a strong solvent. If the problem persists, replace the column. A study on BKA analysis successfully used a Waters HSS T3 column (100 mm×2.1 mm, 1.8 μm).[14]

  • Optimize Mobile Phase: The mobile phase composition is critical for good chromatography.

    • Action: Ensure the mobile phase is correctly prepared and degassed. Consider adjusting the organic solvent-to-aqueous ratio or the pH. For Bongkrekic acid, a mobile phase of acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) formate (B1220265) solution (containing 0.1% v/v formic acid) has been shown to be effective.[14]

  • Review Injection Volume and Solvent: Injecting too large a volume or using a sample solvent much stronger than the initial mobile phase can lead to peak distortion.

    • Action: Reduce the injection volume. Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase.

  • Sample Preparation: Inadequate sample cleanup can introduce interfering substances.

    • Action: Re-evaluate your sample preparation method to ensure efficient removal of matrix components.

Issue 2: Inconsistent Quantification Results

Q: I am observing high variability in the quantification of Bongkrekic acid across replicate injections or different samples. What could be the cause?

A: Inconsistent results are often a sign of uncorrected matrix effects or issues with the internal standard.

  • Verify Internal Standard Addition: Ensure that the this compound internal standard is added precisely and consistently to every sample and standard.

    • Action: Use a calibrated pipette and add the internal standard at the earliest possible stage of the sample preparation process to account for analyte loss during extraction.

  • Assess Matrix Effects: The degree of matrix suppression or enhancement may vary between samples.

    • Action: Perform a post-extraction spike experiment to quantify the matrix effect. This involves comparing the analyte response in a spiked matrix extract to the response in a pure solvent at the same concentration.[2] If matrix effects are highly variable, further optimization of the sample cleanup is necessary.

  • Check for Contamination and Carryover: Contamination in the LC-MS/MS system can lead to inconsistent results.

    • Action: Run blank injections between samples to check for carryover. If carryover is observed, clean the injection port, syringe, and loop.

Issue 3: High Signal Suppression or Enhancement

Q: The signal for Bongkrekic acid is significantly lower or higher than expected, even with the use of an internal standard. How can I address this?

A: Significant signal suppression or enhancement indicates severe matrix effects that may not be fully compensated by the internal standard.

  • Improve Sample Cleanup: The most effective way to combat severe matrix effects is to remove the interfering compounds.

    • Action: Implement a more rigorous sample preparation method. This could involve using a different SPE sorbent or adding a liquid-liquid extraction step.

  • Optimize Chromatographic Separation: Ensure Bongkrekic acid is not co-eluting with a major interfering peak.

    • Action: Modify the chromatographic gradient to better separate the analyte from the matrix.

  • Dilute the Sample: If the concentration of Bongkrekic acid is sufficiently high, diluting the sample extract can reduce the concentration of matrix components.

    • Action: Perform serial dilutions of the sample extract and analyze them to find a dilution factor that minimizes matrix effects while maintaining an adequate signal-to-noise ratio.

Experimental Protocols

Sample Preparation: QuEChERS Method for Fermented Corn Flour

This protocol is adapted from a method for the determination of Bongkrekic acid in fermented corn flour.[12][13]

  • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile containing 5% (v/v) acetic acid and vortex for 1 minute.

  • Add 6.0 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate, and vortex immediately for 1 minute.

  • Centrifuge for 5 minutes.

  • Transfer 5 mL of the supernatant to a 15 mL centrifuge tube containing 200 mg of C18 sorbent and 900 mg of anhydrous magnesium sulfate, and vortex for 1 minute.

  • Transfer 2 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of 50% (v/v) acetonitrile solution.

  • Vortex for 1 minute and filter through a 0.22 μm nylon filter before LC-MS/MS analysis.

LC-MS/MS Parameters for Bongkrekic Acid Analysis

The following are example parameters and may require optimization for your specific instrument and application.

ParameterSetting
LC System UPLC-MS/MS
Column Waters HSS T3 (100 mm×2.1 mm, 1.8 μm)[14]
Mobile Phase A 10 mmol/L ammonium formate in water with 0.1% formic acid[14]
Mobile Phase B Acetonitrile[14]
Gradient To be optimized for separation
Flow Rate To be optimized
Injection Volume To be optimized
Column Temperature To be optimized
MS System Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative[11][14] or Positive[15][16]
MRM Transitions Bongkrekic Acid: e.g., 485.3 > 441.2 (Quantifier), 485.3 > 397.2 (Qualifier)[17][18]
This compound: To be determined based on mass shift
Ion Source Temp. A study found 400°C to be optimal over 600°C for BKA analysis.[8]

Quantitative Data Summary

Table 1: Recovery of Bongkrekic Acid in Different Matrices

MatrixSpiked ConcentrationRecovery (%)Reference
Fermented Corn Flour5 levels78.9 - 112[12][13]
Rice Noodles0.5, 1, 10 ng/g75 - 110[17][18]
Tremella Mushrooms0.5, 1, 10 ng/g75 - 110[17][18]
Food Matrices0.25, 1.25, 2.5 µg/kg82.32 - 114.84[15][16]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spike with This compound Sample->Spike Add Internal Standard Extraction Extraction (e.g., QuEChERS) Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap LC UHPLC Separation Evap->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for Bongkrekic acid quantification.

troubleshooting_logic Problem Inaccurate Quantification CheckIS Verify Internal Standard Addition Problem->CheckIS CheckMatrix Assess Matrix Effects (Post-extraction Spike) Problem->CheckMatrix CheckCarryover Check for Carryover (Blank Injections) Problem->CheckCarryover ImproveCleanup Improve Sample Cleanup CheckIS->ImproveCleanup If inconsistent CheckMatrix->ImproveCleanup If high/variable OptimizeLC Optimize Chromatography CheckMatrix->OptimizeLC If co-elution DiluteSample Dilute Sample CheckMatrix->DiluteSample If high CheckCarryover->ImproveCleanup If present AccurateQuant Accurate Quantification ImproveCleanup->AccurateQuant OptimizeLC->AccurateQuant DiluteSample->AccurateQuant

Caption: Troubleshooting logic for inaccurate Bongkrekic acid quantification.

References

Troubleshooting low signal intensity of Bongkrekic acid-13C28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity with Bongkrekic acid-13C28 in mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for my this compound internal standard?

Low signal intensity for an isotopically labeled internal standard like this compound can stem from several factors, ranging from sample preparation to instrument settings.[1] The most frequent causes include:

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection (MRM transitions) or poorly optimized source parameters (e.g., voltages, gas flows, temperature) can drastically reduce signal.[1][2][3]

  • Sample Preparation Issues: Errors in spiking the internal standard, inefficient extraction, or degradation of the standard during sample handling can lead to a lower-than-expected concentration entering the instrument.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, food extracts) can suppress the ionization of the internal standard in the mass spectrometer's source.[1][4][5]

  • Chemical Instability/Degradation: Bongkrekic acid is sensitive to environmental conditions.[6] Improper storage or handling of the this compound standard, such as exposure to light or repeated freeze-thaw cycles, can cause degradation.[1][6]

  • Instrument Contamination: A dirty ion source, transfer optics, or mass analyzer can cause a general decrease in sensitivity for all analytes.[1][7]

  • LC Method Issues: Poor chromatography leading to broad or tailing peaks can reduce the signal-to-noise ratio. System leaks or inconsistent flow can also cause low and erratic signals.[1][2]

Q2: How can I determine if matrix effects are causing the low signal for this compound?

To assess matrix effects, a post-extraction spike experiment is recommended. This involves comparing the signal response of this compound in a clean solvent (a "neat" solution) with its response in a blank sample matrix that has been processed and then spiked with the standard. A significantly lower signal in the matrix sample compared to the neat solution is a strong indicator of ion suppression.[1][5]

Q3: Which ionization mode, positive or negative, is better for this compound?

Bongkrekic acid is a tricarboxylic acid, making it well-suited for negative ion mode electrospray ionization (ESI).[8] Analysis in negative ESI mode, often monitoring the deprotonated molecule [M-H]⁻, is commonly reported.[8][9] However, some studies have found that positive mode ESI, monitoring for ammonium (B1175870) adducts, can yield significantly higher response intensities and superior sensitivity.[10] Therefore, it is advisable to test both modes during method development to determine the optimal choice for your specific instrument and matrix.

Q4: Is this compound stable? How should I store and handle it?

Bongkrekic acid is a heat-stable toxin but can be degraded by exposure to UV light or sunlight.[6][11][12][13] While isotopically labeled standards are generally stable, they should be handled with care. To ensure stability:

  • Store the standard solution at the recommended temperature (typically ≤ -20°C) in amber vials to protect it from light.

  • Minimize freeze-thaw cycles by preparing smaller aliquots for daily use.[1]

  • Verify the composition of your storage solvent, as pH can influence stability. Bongkrekic acid production is favored in neutral pH environments, and acidic conditions (pH ≤ 5.5) can reduce its formation.[14]

Systematic Troubleshooting Guide

If you are experiencing low signal intensity, follow this step-by-step guide to diagnose and resolve the issue.

Workflow for Troubleshooting Low Signal Intensity

G cluster_prep Step 1: Verify Sample & Standard Preparation cluster_lc Step 2: Investigate LC System cluster_ms Step 3: Optimize MS System start Low Signal Intensity Observed for This compound prep_check Review Standard Dilution & Spiking Procedures start->prep_check storage_check Check Standard Storage Conditions & Expiry prep_check->storage_check extraction_check Evaluate Extraction Recovery storage_check->extraction_check leak_check Check for Leaks in LC Flow Path extraction_check->leak_check If preparation is correct column_check Inspect Column Performance (Peak Shape, Retention Time) leak_check->column_check mobile_phase_check Confirm Mobile Phase Composition & pH column_check->mobile_phase_check tune_check Infuse Standard Directly: Check for Signal & Optimize Tuning mobile_phase_check->tune_check If LC is performing well source_check Clean Ion Source & Transfer Optics tune_check->source_check gas_check Verify Gas Flows (Nebulizer, Heater, Curtain) source_check->gas_check end_node Signal Restored gas_check->end_node After optimization & cleaning

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Data & Protocols

Table 1: Troubleshooting Summary
Potential CauseRecommended Action(s)
Standard Preparation Error Prepare a fresh dilution of the this compound standard from the stock solution. Double-check all calculations and pipetting steps.[4]
Standard Degradation Aliquot a new vial of the standard. Ensure proper storage conditions (frozen, protected from light). Minimize freeze-thaw cycles.[1][6]
Inefficient Extraction Evaluate the extraction procedure. Optimize solvent choice and pH. A dispersive liquid-liquid microextraction has been shown to be effective.[15]
Ion Suppression (Matrix Effect) Perform a post-extraction spike experiment to confirm.[1] If suppression is present, improve sample cleanup, adjust chromatographic gradient to separate from interferences, or consider a different ionization source (e.g., APCI).[5]
Incorrect MS Parameters Infuse the standard directly into the mass spectrometer to optimize source and compound parameters (e.g., declustering potential, collision energy).[2] Ensure correct MRM transitions are being monitored.
Contaminated Ion Source Vent the instrument and clean the ion source, orifice, and transfer optics according to the manufacturer's protocol.[1][7] Contamination is a common cause of gradual or sudden signal loss.[7]
LC System Leak Systematically check all fittings from the pump to the MS source for any signs of leakage, which can cause unstable spray and low signal.[16]
Poor Chromatography Check for high backpressure or peak shape issues (splitting/tailing). The column may be contaminated or degraded. Flush the column or replace if necessary.[2]
Table 2: Example LC-MS/MS Parameters for Bongkrekic Acid Analysis

The following parameters are compiled from published methods and should be used as a starting point for method development.[8][9][10][17] Optimization is required for specific instrumentation and matrices.

ParameterExample SettingNotes
LC Column C18 or Biphenyl (e.g., 2.1 x 100 mm, < 2 µm)A C18 column is commonly used for separation.[9][10]
Mobile Phase A Water with 0.1% Formic Acid and/or 5 mM Ammonium Acetate/FormateAdditives are crucial for good ionization and peak shape.[9][10][17]
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic AcidAcetonitrile is frequently used in gradient elution.[9][10][17]
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions.
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveNegative mode is common, but positive mode (ammonium adduct) may offer higher sensitivity.[8][10]
Monitored Transitions Bongkrekic Acid: Q1: 485.1 -> Q3: 411.2 / 113.1 This compound: Q1: 513.1 -> Q3: TBDPrecursor ion for native BKA is [M-H]⁻. Product ions must be optimized. The precursor for the 13C28-labeled standard will have a mass shift of +28 amu. Product ions will also be shifted and require optimization.
Source Temperature 350 - 550 °CHighly instrument-dependent.[8][10]
IonSpray Voltage -4500 V (Negative Mode) or +5500 V (Positive Mode)Typical starting values, requires optimization.[8][10]

Representative Experimental Protocol: Quantification in Plasma

This protocol is a representative example for the analysis of Bongkrekic acid in plasma using this compound as an internal standard (IS).

1. Preparation of Standards and Samples

  • Prepare a stock solution of Bongkrekic acid and this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by spiking blank plasma with varying concentrations of Bongkrekic acid.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank plasma.

2. Sample Extraction (Protein Precipitation)

  • To 50 µL of plasma sample, calibrator, or QC, add 50 µL of the this compound IS working solution (e.g., 50 ng/mL).[18]

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[18]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the precipitated proteins.[17][18]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[17][18]

3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 2.

  • Equilibrate the column with the initial mobile phase conditions for at least 5-10 minutes.

  • Inject 5-10 µL of the extracted sample supernatant.[10][17]

  • Run the chromatographic gradient to separate Bongkrekic acid from matrix components. A typical gradient might run from 10-20% B to 95% B over 8-10 minutes.[17]

  • Acquire data using Multiple Reaction Monitoring (MRM) mode, monitoring for the specific transitions of both native Bongkrekic acid and the this compound internal standard.

4. Data Processing

  • Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Bongkrekic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Technical Support Center: Chromatographic Separation of Bongkrekic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of bongkrekic acid (BKA) and its isomers using 13C28-Bongkrekic Acid as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of bongkrekic acid isomers challenging?

A1: The separation of bongkrekic acid (BKA) and its isomers, such as isobongkrekic acid (iBKA) and iBKA-neo, is difficult due to their similar molecular weights and polarities. These minor structural differences often lead to co-elution in complex biological matrices, which can compromise separation efficiency and lead to significant quantification errors.[1]

Q2: What is the role of 13C28-Bongkrekic Acid in the analysis?

A2: 13C28-Bongkrekic Acid is an isotopically labeled internal standard used for the quantification of bongkrekic acid by GC- or LC-MS.[2][3][4] It helps to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and reliability of quantitative analysis.[5]

Q3: What is the mechanism of toxicity for bongkrekic acid?

A3: Bongkrekic acid is a potent mitochondrial toxin.[4][6] It specifically inhibits the adenine (B156593) nucleotide translocase (ANT) on the inner mitochondrial membrane.[6][7] This inhibition blocks the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the membrane, leading to a depletion of cellular energy and ultimately cell death.[6][7][8] The binding affinity to ANT can differ between BKA isomers, resulting in varying levels of toxicity.[8][9] For instance, the toxicity of iBKA in mice has been shown to be only one-fifth of that of BKA.[8][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.The structural formula of bongkrekic acid contains three carboxyl groups, making it highly acidic.[10] Using an acidic mobile phase can suppress the ionization of the carboxyl groups, reducing interactions with residual silanol (B1196071) groups on the stationary phase and improving peak symmetry.[10] Consider using a mobile phase containing 0.1% formic acid.[5]
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or degradation.Wash the column with a strong solvent or replace the column.
Poor Resolution Between Isomers Suboptimal mobile phase composition.Optimize the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the gradient elution program. A study found that using acetonitrile as the organic phase with a segmented gradient achieved good separation of BKA isomers.[1]
Incorrect column chemistry.A C18 column, such as a BEH C18 or Hypersil Gold C18, has been shown to be effective for separating BKA isomers.[1][5]
Mobile phase additives.The concentration of additives like ammonium (B1175870) formate (B1220265) can affect separation. Optimization of the ammonium formate concentration in the mobile phase may be necessary.[1]
Retention Time Shifts Changes in mobile phase composition.Ensure the mobile phase is prepared accurately and consistently. Degas the mobile phase to prevent bubble formation.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column aging.Equilibrate the column thoroughly before each run and monitor its performance over time.
Low Sensitivity / Poor Signal Intensity Suboptimal ionization mode.While traditionally analyzed in negative ion mode, studies have shown that using positive ion mode with the formation of ammonium adducts can significantly increase the response intensity for BKA isomers.[1][9][11]
Inefficient sample extraction and enrichment.Optimize the extraction solvent and procedure. A mixture of methanol, ammonia, and water has been used effectively for extraction.[12] Solid-phase extraction (SPE) can also be employed for cleaner samples.[13]
Adsorption to sample vials.Bongkrekic acid can adsorb to free silanol groups on glass surfaces. Using polypropylene (B1209903) vials is recommended to prevent this issue.[5]
High Background Noise Contaminated mobile phase or LC-MS system.Use high-purity solvents and additives. Regularly flush the system to remove contaminants.
Matrix effects from complex samples.Employ effective sample preparation techniques like solid-phase extraction to remove interfering substances.[13] The use of a stable isotope-labeled internal standard like 13C28-BKA is crucial to compensate for matrix effects.[5]
Inconsistent Quantification Matrix effects.As mentioned above, a 13C28-Bongkrekic Acid internal standard is essential to correct for variations caused by the sample matrix.[5]
Inconsistent sample preparation.Ensure precise and repeatable sample handling, including extraction and dilution steps.

Experimental Protocols

Optimized UHPLC-MS/MS Method for BKA Isomer Separation

This protocol is based on a validated method for the separation and quantification of BKA, iBKA, and iBKA-neo.[1][9][11]

1. Sample Preparation (Extraction and Enrichment)

  • Homogenization: Homogenize 1 gram of the sample with 5 mL of an extraction solvent (e.g., acetonitrile or a mixture of methanol, ammonia, and water).[12][13]

  • Sonication: Sonicate the mixture for 15-20 minutes to ensure complete extraction.[13]

  • Centrifugation: Centrifuge the sample to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step may be incorporated.[13]

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the dried extract in a suitable solvent, such as a specific ratio of acetonitrile and water.[1]

2. Chromatographic Conditions

  • UHPLC System: A standard UHPLC system.

  • Column: BEH C18 column (or equivalent).

  • Mobile Phase A: Water with an optimized concentration of an additive (e.g., 2 mM ammonium formate).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A segmented gradient optimized for the separation of the isomers (e.g., starting with a lower percentage of B and ramping up to elute all isomers within approximately 15 minutes).[1][9]

  • Flow Rate: As recommended for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Injection Volume: Typically 1-10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode for higher sensitivity.[1][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized transitions for each BKA isomer and the 13C28-BKA internal standard. For example, monitoring the ammonium adducts.

  • Ion Source Parameters: Optimized parameters such as ion spray voltage, nebulizer gas pressure, drying gas pressure, and gas temperature.[5]

Quantitative Data Summary

Table 1: Optimized UHPLC-MS/MS Parameters for BKA Isomer Analysis

ParameterSettingReference
Chromatography
ColumnBEH C18[1]
Mobile Phase AWater with 2 mM Ammonium Formate[1]
Mobile Phase BAcetonitrile[1]
Run Time~15 minutes[1][9]
Mass Spectrometry
Ionization ModeESI Positive[1][9]
Detection ModeMultiple Reaction Monitoring (MRM)[5]
Linearity Range0.25–500 µg/kg[9][11]
Limit of Quantification (LOQ)0.25 µg/kg[9][11]
Recovery82.32–114.84%[9][11]
Precision (RSD)< 12.67%[9][11]

Visualizations

Bongkrekic_Acid_Toxic_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space Inner Membrane Inner Membrane ATP_synth ATP Synthase ATP_matrix ATP ATP_synth->ATP_matrix Synthesis ADP_matrix ADP ADP_matrix->ATP_synth Substrate ANT Adenine Nucleotide Translocase (ANT) ATP_matrix->ANT ADP_cyto ADP (from Cytosol) ADP_cyto->ANT Import ATP_cyto ATP (to Cytosol) ANT->ADP_matrix ANT->ATP_cyto Export Cell_Death Cellular Energy Depletion & Cell Death ANT->Cell_Death Transport Blocked BKA Bongkrekic Acid BKA->ANT Inhibits

Caption: Mechanism of Bongkrekic Acid Toxicity.

BKA_Analysis_Workflow Sample 1. Sample Collection (e.g., Food Matrix) Spike 2. Spike with 13C28-BKA Internal Standard Sample->Spike Extraction 3. Extraction (Homogenization & Sonication) Spike->Extraction Cleanup 4. Sample Cleanup (Centrifugation / SPE) Extraction->Cleanup Analysis 5. UHPLC-MS/MS Analysis Cleanup->Analysis Separation Chromatographic Separation (C18 Column) Analysis->Separation Detection Mass Spectrometry Detection (Positive ESI, MRM) Analysis->Detection Data 6. Data Processing & Quantification Analysis->Data Result Result: Concentration of BKA Isomers Data->Result

Caption: Experimental Workflow for BKA Isomer Analysis.

References

Addressing Bongkrekic acid-13C28 adsorption to labware surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for addressing challenges related to the adsorption of Bongkrekic acid-13C28 to laboratory surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for handling this hydrophobic molecule to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is bongkrekic acid and why is its adsorption a concern?

A1: Bongkrekic acid is a highly unsaturated tricarboxylic fatty acid and a mitochondrial toxin.[1] Due to its hydrophobic nature, it has a high affinity for non-polar surfaces, such as those found in common laboratory plastics (e.g., polypropylene) and to a certain extent, glass. This non-specific binding, or adsorption, can lead to a significant loss of the analyte from your sample solution, resulting in inaccurate quantification, reduced assay sensitivity, and poor experimental reproducibility.[2][3] this compound, being an isotopically labeled internal standard, is critical for accurate quantification in LC-MS assays, and its loss due to adsorption can severely compromise data integrity.[4]

Q2: Which labware materials are most susceptible to bongkrekic acid adsorption?

A2: Untreated glass and standard polypropylene (B1209903) are particularly prone to the adsorption of hydrophobic compounds like bongkrekic acid.[2] Studies have shown that bongkrekic acid readily adsorbs onto glass surfaces, which can lead to a substantial underestimation of its concentration.[2] While polypropylene is often a better alternative to glass for hydrophobic molecules, significant binding can still occur, especially at low concentrations.

Q3: What are the primary strategies to mitigate bongkrekic acid adsorption?

A3: There are three main approaches to minimize the non-specific binding of bongkrekic acid:

  • Labware Selection: Utilizing labware made from materials specifically designed for low analyte binding.

  • Surface Treatment: Applying a coating to the labware to create a barrier that prevents bongkrekic acid from interacting with the surface.

  • Sample Solution Modification: Altering the composition of the solvent to decrease the hydrophobic interactions between bongkrekic acid and the labware surface.

Q4: Are there commercially available labware options designed to reduce the adsorption of hydrophobic molecules?

A4: Yes, several manufacturers offer "low-binding" or "low-adsorption" microplates and tubes.[5][6] These products are typically made from modified polypropylene or other polymers that have been treated to create a more hydrophilic surface, thereby reducing the binding of hydrophobic compounds.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound adsorption during your experiments.

Problem: Low or inconsistent recovery of this compound in my analytical workflow.

Step 1: Evaluate Your Current Labware and Solvent System.

Use the following decision tree to identify potential sources of analyte loss.

Troubleshooting Workflow for Low Analyte Recovery A Start: Low or Inconsistent this compound Recovery B What type of labware are you using? A->B C Standard Glassware B->C Glass D Standard Polypropylene B->D Polypropylene E Low-Binding Plasticware B->E Low-Binding F High Adsorption Risk. Glass surfaces can adsorb bongkrekic acid. C->F G Moderate to High Adsorption Risk. Hydrophobic interactions are likely. D->G H Low Adsorption Risk, but still possible. E->H I What is your solvent composition? F->I G->I N Consider other factors: pH, temperature, incubation time. H->N J Aqueous / Low % Organic I->J Aqueous K High % Organic I->K >50% Organic L High Risk of Adsorption. Increase organic content or use additives. J->L M Lower Risk, but adsorption can still occur. K->M L->N M->N

Caption: A troubleshooting workflow for addressing low this compound recovery.

Step 2: Implement Mitigation Strategies Based on Your Evaluation.

The following table summarizes recommended actions to reduce this compound adsorption based on your labware and solvent conditions.

Labware MaterialSolvent/Solution TypeRelative Adsorption RiskRecommended Action
Borosilicate Glass Aqueous / Low % OrganicHigh Avoid if possible. If necessary, silanize the glassware.
High % OrganicModerate Preferable to aqueous solutions, but silanization is still recommended for trace analysis.
Polypropylene (PP) Aqueous / Low % OrganicModerate Use low-binding polypropylene if available. Consider BSA coating or the addition of a surfactant.
High % OrganicLow Generally a good choice. Pre-rinsing with the solvent can be beneficial.
Low-Binding Plastic Aqueous / High % OrganicVery Low The best choice for minimizing adsorption of hydrophobic molecules.
Silanized Glass Aqueous / High % OrganicVery Low An excellent alternative to low-binding plastics, especially for preparing standards.

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol creates a hydrophobic surface on glassware, which can help prevent the adsorption of certain molecules.[7][8]

Materials:

Procedure:

  • Cleaning: Thoroughly clean and dry the glassware.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene.

  • Coating: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes. Ensure all surfaces are coated.

  • Rinsing: Remove the glassware and rinse thoroughly with toluene, followed by methanol, and then deionized water.

  • Drying: Dry the glassware in an oven at 100°C for at least one hour before use.

Glassware Silanization Workflow A Start: Clean, Dry Glassware B Prepare 5% Silanizing Solution in Toluene (in fume hood) A->B C Immerse Glassware for 5-10 minutes B->C D Rinse with Toluene C->D E Rinse with Methanol D->E F Rinse with Deionized Water E->F G Dry in Oven at 100°C for >= 1 hour F->G H End: Silanized Glassware Ready for Use G->H

Caption: A step-by-step workflow for the silanization of glassware.

Protocol 2: Bovine Serum Albumin (BSA) Coating of Polypropylene Labware

This protocol creates a protein layer on the surface of plasticware to block non-specific binding sites.[9][10]

Materials:

  • Polypropylene tubes or plates

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS.

  • Coating: Add the BSA solution to the polypropylene labware, ensuring all surfaces that will come into contact with the sample are covered.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Aspiration: Carefully aspirate the BSA solution.

  • Washing: Wash the surface 2-3 times with deionized water to remove any unbound BSA.

  • Drying: Allow the labware to air dry completely before use.

Protocol 3: Quantifying this compound Adsorption to Labware

This protocol allows for the determination of the extent of analyte loss to different labware surfaces.

Objective: To quantify the percentage of this compound adsorbed to various labware types (e.g., glass vs. polypropylene vs. low-binding tubes).

Materials:

  • This compound stock solution

  • Experimental solvent (e.g., 50:50 methanol:water)

  • Various types of test labware (e.g., 1.5 mL polypropylene tubes, 1.5 mL glass vials, 1.5 mL low-binding tubes)

  • LC-MS system

Procedure:

  • Working Solution Preparation: Prepare a working solution of this compound at a known concentration (e.g., 100 ng/mL) in the experimental solvent.

  • Control Sample (T₀): Directly analyze the working solution via LC-MS to establish the initial concentration (100% recovery).

  • Test Sample Preparation: Aliquot a defined volume (e.g., 1 mL) of the working solution into each type of test labware (in triplicate).

  • Incubation: Incubate the test samples under your typical experimental conditions (e.g., room temperature for 1 hour).

  • Supernatant Collection: Carefully transfer the supernatant from each test labware into a clean autosampler vial.

  • Quantification: Analyze the concentration of this compound in the supernatant of each test sample using a validated LC-MS method.

  • Calculate Adsorption: Calculate the percentage of this compound lost to adsorption for each labware type using the following formula:

    % Adsorption = [(Initial Concentration - Supernatant Concentration) / Initial Concentration] * 100

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Adsorption

Labware TypeSolvent SystemIncubation Time (hours)% Adsorption (Mean ± SD, n=3)
Borosilicate Glass10% Methanol in Water145 ± 5%
Borosilicate Glass80% Methanol in Water115 ± 3%
Polypropylene10% Methanol in Water125 ± 4%
Polypropylene80% Methanol in Water18 ± 2%
Low-Binding Polypropylene10% Methanol in Water1< 5%
Silanized Glass10% Methanol in Water1< 5%
BSA-Coated Polypropylene10% Methanol in Water1< 8%

Note: This table presents hypothetical data for illustrative purposes. It is crucial to perform the quantification protocol under your specific experimental conditions to determine the actual extent of adsorption.

By understanding the physicochemical properties of bongkrekic acid and implementing these preventative and troubleshooting strategies, researchers can significantly improve the accuracy and reliability of their experimental results.

References

Minimizing isotopic interference in Bongkrekic acid-13C28 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference during the analysis of Bongkrekic acid (BKA) using its 13C-labeled internal standard, Bongkrekic acid-13C28.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, often referred to as crosstalk, occurs when the signal from the unlabeled analyte (Bongkrekic acid) contributes to the signal of the stable isotope-labeled internal standard (this compound), or vice versa. This can happen due to the natural abundance of heavy isotopes (primarily 13C) in the unlabeled Bongkrekic acid molecule. The isotopic tail of the analyte can overlap with the mass-to-charge ratio (m/z) of the internal standard, leading to inaccuracies in quantification.

Q2: Why is this compound used as an internal standard?

A2: this compound is considered an ideal internal standard for the quantitative analysis of Bongkrekic acid by LC-MS/MS.[1] Since it has the same chemical structure and physicochemical properties as the native analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate correction for variations during sample preparation and analysis.

Q3: What are the typical MRM transitions for Bongkrekic acid and this compound?

A3: In negative ion mode, the precursor ion for Bongkrekic acid is typically [M-H]⁻ at m/z 485.3.[2] Common product ions for quantification and qualification are m/z 441.2 (loss of CO2) and m/z 397.2 (further fragmentation).[3] For this compound, with a molecular formula of [13C]28H38O7 and a formula weight of 514.4, the precursor ion would be m/z 513.4.[4][5] The product ions would be shifted by the corresponding mass of the 13C labels in the fragments. It is crucial to optimize these transitions on your specific instrument.

Q4: How can I confirm if I am observing isotopic interference?

A4: To confirm isotopic interference, analyze a high-concentration sample of unlabeled Bongkrekic acid while monitoring the MRM transition of the this compound internal standard. If a peak is detected at the retention time of Bongkrekic acid, it confirms that the analyte's isotopic distribution is contributing to the internal standard's signal.

Troubleshooting Guides

Issue 1: Inaccurate Quantification, Especially at Low Analyte Concentrations

Symptom: Your calibration curve for Bongkrekic acid is non-linear, or you observe a higher-than-expected response for your blank samples.

Possible Cause: Isotopic contribution from the unlabeled Bongkrekic acid to the this compound internal standard signal (crosstalk).

Troubleshooting Steps:

  • Verify Chromatographic Separation: Ensure that Bongkrekic acid and this compound are co-eluting perfectly. Even slight differences in retention time can lead to differential matrix effects and impact quantification.

  • Optimize Mass Spectrometric Resolution: If your instrument has high-resolution capabilities, increasing the mass resolution can help to better distinguish between the analyte's isotopic peak and the internal standard's parent peak.

  • Select Alternative MRM Transitions: Investigate different precursor-product ion transitions for both the analyte and the internal standard. The goal is to find a transition for the internal standard that is not affected by the isotopic tail of the analyte.

  • Check for Contamination: Ensure that the this compound internal standard is not contaminated with unlabeled Bongkrekic acid. Analyze a solution of the internal standard alone to check for any signal in the analyte's MRM transition.

Issue 2: Poor Signal-to-Noise Ratio for this compound

Symptom: The peak for your internal standard, this compound, is weak or noisy.

Possible Cause: Ion suppression from the sample matrix, suboptimal instrument parameters, or issues with the internal standard solution.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Matrix effects, particularly ion suppression, can significantly reduce the signal intensity of the internal standard. To assess this, you can perform a post-column infusion experiment.

  • Optimize MS Parameters: Re-optimize the mass spectrometer source parameters (e.g., nebulizer gas, curtain gas, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) specifically for this compound.

  • Check Internal Standard Concentration and Stability: Verify that the concentration of the this compound spiking solution is appropriate and that the solution has not degraded. Prepare fresh solutions if necessary.

  • Improve Sample Preparation: A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can help to remove interfering matrix components that may be causing ion suppression.

Quantitative Data Summary

The following tables summarize typical method validation data for the analysis of Bongkrekic acid in various food matrices.

Table 1: Method Performance in Rice Noodles and Tremella Mushrooms [2]

ParameterRice NoodlesTremella Mushrooms
Linearity Range 0.05 - 10 ng/mL0.05 - 10 ng/mL
Correlation Coefficient (r²) > 0.998> 0.998
Mean Recovery (at 1 ng/g) 75% - 110%75% - 110%
Mean Precision (%CV) 1.2% - 3.2%1.2% - 3.2%

Table 2: Method Performance in Fermented Dairy Products

ParameterValue
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r) > 0.999
Limit of Detection (LOD) 0.075 µg/kg
Recoveries 90.8% - 106%
Relative Standard Deviation (RSD) 0.80% - 6.1%

Table 3: Method Performance in Various Food Matrices [6][7]

ParameterValue
Linearity Range 0.25 - 500 µg/kg
Limit of Quantification (LOQ) 0.25 µg/kg
Recoveries 82.32% - 114.84%
Intraday and Interday Precision (RSD) < 12.67%

Experimental Protocols

Detailed Methodology for Bongkrekic Acid Analysis in Food Matrices

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Extraction) [6]

  • Weigh 1 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 5 mL of acetonitrile (B52724) containing 1% acetic acid.

  • Vortex for 5 minutes.

  • Perform ultrasonic extraction for 20 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Collect the supernatant.

  • Filter a 1 mL aliquot of the supernatant through a 0.22 µm nylon membrane.

  • Evaporate 50 µL of the filtered extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a 50:50 (v/v) water/acetonitrile solution containing the this compound internal standard at the desired concentration.

  • Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions [3][8]

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-12 min: Hold at 95% B

    • 12.1-15 min: Return to 20% B (equilibration)

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Source Temperature: 350°C

  • Ion Spray Voltage: -4500 V

  • MRM Transitions:

    • Bongkrekic Acid: 485.3 -> 441.2 (Quantifier), 485.3 -> 397.2 (Qualifier)

    • This compound: 513.4 -> [M-H-CO2]⁻, 513.4 -> [fragment]⁻ (To be determined empirically)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample 1. Homogenized Sample extraction 2. Add Extraction Solvent (Acetonitrile + Acetic Acid) sample->extraction vortex_ultrasonicate 3. Vortex & Ultrasonicate extraction->vortex_ultrasonicate centrifuge1 4. Centrifuge vortex_ultrasonicate->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant filter 6. Filter supernatant->filter evaporate 7. Evaporate to Dryness filter->evaporate reconstitute 8. Reconstitute with Internal Standard (BKA-13C28) evaporate->reconstitute centrifuge2 9. Centrifuge reconstitute->centrifuge2 final_extract 10. Transfer to Vial centrifuge2->final_extract injection 11. Inject into UHPLC final_extract->injection separation 12. Chromatographic Separation (C18 Column) injection->separation ionization 13. Electrospray Ionization (ESI-) separation->ionization detection 14. Mass Spectrometry (MRM Detection) ionization->detection quantification 15. Quantification (Analyte/IS Ratio) detection->quantification

Caption: Experimental workflow for Bongkrekic acid analysis.

isotopic_interference cluster_analyte Bongkrekic Acid (Analyte) cluster_is This compound (Internal Standard) cluster_interference Isotopic Interference (Crosstalk) A_M M (m/z 485.3) (12C) A_M1 M+1 (13C contribution) A_M2 M+2 (Isotopic Tail) IS_M M (m/z 513.4) (13C28) A_M2->IS_M Crosstalk interference_label Analyte's isotopic tail contributes to the internal standard's signal, causing inaccurate quantification.

Caption: Isotopic interference in Bongkrekic acid analysis.

References

Stability testing of Bongkrekic acid-13C28 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Bongkrekic acid-13C28. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of the compound throughout your experiments.

Stability and Storage Summary

While comprehensive stability studies of this compound in various solvents are not extensively available in public literature, the following table summarizes the known storage conditions and stability information based on supplier data sheets. Adherence to these guidelines is critical for experimental success.

ParameterRecommendationSolvents MentionedSource
Storage Temperature -20°CMethanol (B129727), Acetonitrile, DMSO[1][2][3]
Long-term Stability ≥ 2 years (as supplied)Methanol, Acetonitrile[2][3]
Light Exposure Protect from lightSolution[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsNot specifiedN/A
Thermal Stability Stable under recommended conditions; heat-stableNot specified[4][5]

Experimental Workflow for this compound

To ensure the compound's integrity, a systematic workflow is recommended. The following diagram outlines the key stages from receiving the compound to its final analysis.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_analysis Analysis A Receive Compound B Store at -20°C Protect from Light A->B Immediate Storage C Equilibrate to Room Temperature Before Use B->C For Use D Prepare Working Solutions (e.g., in Methanol, Acetonitrile, or DMSO) C->D Dilution E Spike into Sample Matrix D->E Application F Sample Extraction/ Purification E->F G LC-MS/MS or GC-MS Analysis F->G H Data Interpretation G->H

Caption: A typical experimental workflow for using this compound as an internal standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Question Possible Cause Troubleshooting Steps
Why is the signal intensity of my this compound internal standard low or inconsistent? Degradation: The compound may have degraded due to improper storage (e.g., wrong temperature, light exposure).Adsorption: Bongkrekic acid can adsorb to glass surfaces, especially those with free silanol (B1196071) groups.Verify Storage: Ensure the compound has been consistently stored at -20°C and protected from light.[2][3]Use Appropriate Vials: Switch to polypropylene (B1209903) or silanized glass vials to minimize adsorption.[5][6]Check Solvent: Ensure the solvent is pure and compatible. If preparing fresh dilutions, use high-purity solvents.
I see unexpected peaks in my analysis. What could be the cause? Contamination: The solvent or sample matrix may be contaminated.Degradation Products: Improper handling could lead to the formation of degradation products.Run Blanks: Analyze a solvent blank and a matrix blank to identify the source of contamination.Fresh Preparation: Prepare a fresh working solution from the stock and re-inject.
My quantitative results are not reproducible. What should I check? Inconsistent Pipetting: Inaccurate pipetting can lead to variability in the amount of internal standard added.Solvent Evaporation: Leaving working solutions uncapped can lead to changes in concentration.Calibrate Pipettes: Ensure all pipettes are properly calibrated.Proper Handling: Keep vials and solution containers tightly sealed when not in use.
Can I use solvents other than methanol, acetonitrile, or DMSO? Unknown Stability: The stability of this compound in other solvents has not been widely reported.Perform a Pilot Study: If another solvent is necessary, perform a small-scale stability test by preparing a solution and analyzing it at different time points to check for degradation.

Factors Affecting Stability

Several factors can influence the stability of this compound. Understanding these can help in designing robust experimental protocols.

G cluster_main cluster_factors Potential Influencing Factors A This compound Stability B Temperature B->A C Light Exposure C->A D Solvent Purity & Type D->A E pH (Acidity/Alkalinity) E->A F Presence of Oxidizing/ Reducing Agents F->A G Container Surface (e.g., Glass vs. Polypropylene) G->A

Caption: Key factors that can impact the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: The recommended storage temperature is -20°C.[1][2][3] Under these conditions, the compound is reported to be stable for at least two years as supplied by the manufacturer.[2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in methanol and dimethyl sulfoxide (B87167) (DMSO).[2][3] It is often supplied in methanol or acetonitrile.[2][3]

Q3: Should I be concerned about light exposure?

A3: Yes, it is recommended to protect solutions of this compound from light to prevent potential photodegradation.[3]

Q4: Are there any known chemical incompatibilities?

A4: While specific studies are limited, it is advisable to avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these could potentially degrade the molecule.

Q5: Is this compound heat-stable?

A5: The parent compound, Bongkrekic acid, is known to be heat-stable.[4][5] However, for analytical standards, it is always best practice to avoid unnecessary exposure to high temperatures. No thermal decomposition is expected if used according to standard laboratory protocols.

Q6: Why is it important to use polypropylene or silanized glass vials?

A6: Studies on the unlabeled Bongkrekic acid have shown that it can adsorb to the free silanol groups on the surface of standard glass vials.[5][6] This can lead to a significant loss of the analyte from the solution, resulting in inaccurate quantification. Using polypropylene or silanized glass vials minimizes this adsorption.

References

Technical Support Center: Analysis of Bongkrekic Acid using ¹³C₂₈-Bongkrekic Acid Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection of bongkrekic acid (BKA) using its ¹³C₂₈-labeled internal standard. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and sensitive quantification of this potent mitochondrial toxin.

Frequently Asked Questions (FAQs)

Q1: Why should I use ¹³C₂₈-bongkrekic acid as an internal standard for BKA analysis?

A1: Using a stable isotope-labeled internal standard like ¹³C₂₈-Bongkrekic Acid is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.[1][2] Since ¹³C₂₈-BKA has nearly identical chemical and physical properties to the unlabeled BKA, it co-elutes and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]

Q2: What is the primary mechanism of bongkrekic acid toxicity?

A2: Bongkrekic acid is a potent mitochondrial toxin that specifically inhibits the adenine (B156593) nucleotide translocase (ANT) on the inner mitochondrial membrane.[3][4][5] This inhibition blocks the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm, leading to a depletion of cellular energy and ultimately cell death.[1][3][4][5]

Q3: What are the expected precursor and product ions for BKA and ¹³C₂₈-BKA in LC-MS/MS analysis?

A3: In negative ion mode electrospray ionization (ESI), the precursor ion for BKA is typically [M-H]⁻ at m/z 485.3.[1][6] Common product ions for fragmentation are m/z 441.2 and m/z 397.2.[6] For ¹³C₂₈-BKA, the precursor ion will be at m/z 513, with corresponding product ions at m/z 469 and m/z 425.[2]

Q4: In which matrices has BKA been successfully quantified using this method?

A4: This method has been successfully applied to various biological and food matrices, including plasma, urine, gastric contents, whole blood, rice noodles, and Tremella mushrooms.[1][2][6][7]

Troubleshooting Guide

Issue 1: Poor Sensitivity / Low Signal Intensity

  • Question: My signal for bongkrekic acid is very low, even in my standards. What can I do to improve it?

  • Answer:

    • Check Ion Source Parameters: The ion source temperature can significantly impact ionization efficiency. For BKA, a source temperature of 400°C has been shown to yield a sevenfold increase in peak response compared to 600°C.[2]

    • Optimize ESI Mode: While often analyzed in negative ion mode, some studies have found that ammonium (B1175870) positive adduct ions ([M+NH₄]⁺) can yield significantly higher response intensities for BKA isomers.[8][9]

    • Mobile Phase Composition: Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid or an ammonium salt, to promote ionization.[1][10]

    • Sample Vials: Bongkrekic acid can adsorb to free silanol (B1196071) groups on glass surfaces. It is highly recommended to use polypropylene (B1209903) (PP) autosampler vials to prevent sample loss.[1][2]

Issue 2: High Matrix Effects Leading to Inaccurate Quantification

  • Question: I am observing significant signal suppression in my matrix samples compared to my solvent standards. How can I mitigate this?

  • Answer:

    • Use of ¹³C₂₈-BKA Internal Standard: The primary purpose of using ¹³C₂₈-BKA is to effectively compensate for matrix effects.[1][2] Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration before any sample extraction steps.

    • Sample Dilution: Diluting the sample extract with the initial mobile phase can reduce the concentration of matrix components that interfere with ionization.

    • Optimize Sample Preparation: Employ a robust sample preparation method, such as protein precipitation followed by centrifugation, to remove a significant portion of the matrix.[1][2] For complex food matrices, a more rigorous extraction and clean-up using techniques like solid-phase extraction (SPE) may be necessary.[10]

    • Chromatographic Separation: Ensure adequate chromatographic separation of BKA from co-eluting matrix components. Adjusting the gradient or using a different column chemistry (e.g., biphenyl) can improve separation.[1][2]

Issue 3: Poor Peak Shape or Peak Splitting

  • Question: My chromatographic peaks for bongkrekic acid are broad, tailing, or splitting. What could be the cause?

  • Answer:

    • Column Contamination: The analytical column may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like BKA. Ensure consistent and appropriate pH.

    • Injection Solvent: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase. A mismatch can lead to poor peak shape. Ideally, redissolve the residue in a solution with a similar composition to the starting mobile phase.[11]

    • Isomer Separation: Bongkrekic acid has several isomers, such as isobongkrekic acid (iBKA), which may have similar chromatographic behavior.[8][11] Optimized chromatography is necessary to separate these isomers if they are present, as they may otherwise appear as a broadened or split peak.[8][11]

Quantitative Data Summary

The following table summarizes the performance of LC-MS/MS methods for the quantification of bongkrekic acid in various matrices.

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Plasma1 ng/mL2.5 ng/mL91.23 - 103.7[1]
Urine1 ng/mL2.5 ng/mL91.23 - 103.7[1]
Food Matrices-0.25 µg/kg82.32 - 114.84[8][9][11]
Liushenqu0.4 µg/kg1.2 µg/kg80.6 - 85.3[10]
Rice Noodles--75 - 110[6][7]
Tremella Mushrooms--75 - 110[6][7]

Experimental Protocols

Method 1: Determination of BKA in Biological Fluids (Plasma/Urine)

This protocol is adapted from a validated UHPLC-MS/MS method for clinical and forensic analysis.[1][2]

1. Sample Preparation:

  • Internal Standard Spiking: To 50 µL of plasma or 20 µL of urine, add an appropriate volume of ¹³C₂₈-BKA internal standard solution (e.g., 50 µL of 50 ng/mL).[2]
  • Protein Precipitation (Plasma): Add 150 µL of acetonitrile (B52724) (ACN), vortex, and centrifuge at 10,000 rcf for 15 minutes.[2] Take 100 µL of the supernatant and dilute with 100 µL of deionized water.[2]
  • Dilution (Urine): Add 160 µL of 50% methanol (B129727) (MeOH), vortex, and centrifuge at 10,000 rcf for 15 minutes.[1][2]
  • Transfer: Transfer the final supernatant to a polypropylene autosampler vial for analysis.[1][2]

2. LC-MS/MS Conditions:

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer.[1][2]
  • Column: Hypersil Gold C18 column (50 x 2.1 mm, 1.8 µm).[1][2]
  • Mobile Phase A: 0.1% formic acid in water.[1]
  • Mobile Phase B: 0.1% formic acid in methanol.[1]
  • Gradient:
  • 0–0.5 min, 10% B
  • 0.5–2 min, 10–50% B
  • 2–3 min, 50–98% B
  • 3–4 min, 98% B
  • Flow Rate: 0.45 mL/min (example value, may need optimization).
  • Injection Volume: 5-10 µL.[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
  • MRM Transitions:
  • BKA: 485 -> 441; 485 -> 397[2]
  • ¹³C₂₈-BKA: 513 -> 469; 513 -> 425[2]

Method 2: Determination of BKA in Food Matrices (e.g., Rice Flour)

This protocol is based on methods developed for food safety testing.[6][7][11]

1. Sample Preparation:

  • Homogenization: Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.[6][11]
  • Spiking: Add the ¹³C₂₈-BKA internal standard.
  • Extraction: Add 15 mL of 80:20 methanol/water with 1% ammonia (B1221849) (or 1% acetic acid in acetonitrile).[6][11] Vortex for 5 minutes and sonicate for 20-30 minutes.[6][11]
  • Centrifugation: Centrifuge at high speed (e.g., 21,130 rcf) for 5 minutes.[11]
  • Filtration & Reconstitution: Collect the supernatant and filter through a 0.22 µm nylon membrane. Evaporate a portion to dryness and redissolve in a solution like 50:50 water/acetonitrile for analysis.[11]

2. LC-MS/MS Conditions:

  • System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[11]
  • Column: C18 column suitable for polar compounds.
  • Mobile Phase A: Water with 0.1% formic acid or 5 mmol/L ammonium acetate.[12]
  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[11]
  • Gradient and MS conditions: Optimize based on the specific instrument and matrix, using the MRM transitions mentioned in Method 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot (Plasma, Urine, Food Homogenate) Spike 2. Spike with ¹³C₂₈-BKA Internal Standard Sample->Spike Extract 3. Extraction (Protein Precipitation / Solvent Extraction) Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Filter 5. Supernatant Collection & Filtration / Dilution Centrifuge->Filter Reconstitute 6. Reconstitution in Injection Solvent Filter->Reconstitute Inject 7. Injection into UHPLC-MS/MS Reconstitute->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. MS Detection (ESI Negative, MRM) Separate->Detect Integrate 10. Peak Integration (BKA & ¹³C₂₈-BKA) Detect->Integrate Calculate 11. Calculate Peak Area Ratio Integrate->Calculate Quantify 12. Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for bongkrekic acid quantification.

Troubleshooting_Guide cluster_sensitivity Low Signal / Poor Sensitivity cluster_matrix High Matrix Effects cluster_peakshape Poor Peak Shape Start Problem Encountered Q_Sensitivity Is signal low for both analyte and IS? Start->Q_Sensitivity Q_Matrix Is signal suppressed in matrix samples? Start->Q_Matrix Q_PeakShape Are peaks broad, tailing, or splitting? Start->Q_PeakShape A_Source Optimize Ion Source (Temp, ESI Mode) Q_Sensitivity->A_Source A_Vials Use Polypropylene Vials Q_Sensitivity->A_Vials A_MobilePhase Check Mobile Phase Composition Q_Sensitivity->A_MobilePhase A_IS Ensure IS is used correctly Q_Matrix->A_IS A_Dilute Dilute Sample Extract Q_Matrix->A_Dilute A_Cleanup Improve Sample Cleanup Q_Matrix->A_Cleanup A_Column Check/Clean/Replace Column Q_PeakShape->A_Column A_Solvent Match Injection Solvent to Mobile Phase Q_PeakShape->A_Solvent A_Isomers Optimize Chromatography to separate isomers Q_PeakShape->A_Isomers

Caption: Troubleshooting logic for BKA analysis.

Bongkrekic_Acid_MOA cluster_mito Mitochondrion cluster_matrix Matrix cluster_membrane Inner Membrane cluster_ims Intermembrane Space ADP_matrix ADP ATP_matrix ATP Synthesis ADP_matrix->ATP_matrix ANT Adenine Nucleotide Translocase (ANT) ATP_matrix->ANT Export ANT->ADP_matrix ATP_cyto ATP for Cellular Energy ANT->ATP_cyto ADP_cyto ADP ADP_cyto->ANT Import BKA Bongkrekic Acid BKA->ANT

Caption: Mechanism of Action of Bongkrekic Acid.

References

Refining sample preparation for bongkrekic acid analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of bongkrekic acid in complex matrices. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample preparation and analysis of bongkrekic acid.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low or No Analyte Recovery 1. Inefficient Extraction: Bongkrekic acid may be strongly bound to the matrix. 2. Analyte Degradation: Bongkrekic acid is a highly unsaturated tricarboxylic fatty acid and can be unstable.[1] 3. Adsorption to Vials: Bongkrekic acid can adsorb to the free silanol (B1196071) groups on glass surfaces.[2]1a. Optimize Extraction Solvent: A mixture of methanol (B129727), ammonia, and water has been shown to be effective for rice noodles.[3] For fermented dairy products, a 90% acetone-1% formic acid solution can be used.[4] 1b. Employ Appropriate Extraction Technique: Solid-phase extraction (SPE) with a weak anion exchange column or liquid-liquid extraction (LLE) can improve recovery.[5][6] A dispersive liquid-liquid microextraction has also been successfully used for plasma samples.[7] 2. Control Temperature and pH: Ensure samples are processed in a timely manner and stored at appropriate temperatures. The production of the toxin by the bacterium Burkholderia gladioli pathovar cocovenenans is optimal between 22-30°C and at a neutral pH.[8][9] While the toxin itself is heat-stable, repeated freeze-thaw cycles should be avoided.[8][10] 3. Use Polypropylene (B1209903) Vials: Prepare and store all standards and sample extracts in polypropylene (PP) tubes and autosampler vials to prevent adsorption.[2]
High Matrix Effects (Ion Suppression/Enhancement) 1. Co-eluting Matrix Components: Complex matrices like food and biological fluids contain numerous compounds that can interfere with the ionization of bongkrekic acid in the mass spectrometer source.[5] 2. Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.1a. Improve Chromatographic Separation: Optimize the LC gradient to better separate bongkrekic acid from matrix components. Using a C18 or biphenyl (B1667301) column with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724)/methanol is a common starting point.[2][11] 1b. Use an Isotope-Labeled Internal Standard: A synthetic isotope-labeled standard (e.g., BKA-¹³C₂₈) can help correct for matrix effects.[2][12] 2a. Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step. For example, an Oasis WAX column can be used, activated with methanol, equilibrated with water, loaded with the sample, washed with 2% formic acid, and eluted.[5] Magnetic solid-phase extraction using Fe₃O₄/Halloysite (B83129) nanotubes has also been reported for rice noodles.[13] 2b. Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects.
Poor Peak Shape 1. Inappropriate Mobile Phase pH: Bongkrekic acid has three carboxyl groups and its retention is highly dependent on the pH of the mobile phase.[6] 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.1. Adjust Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid or 1% acetic acid) helps to suppress the ionization of the carboxyl groups, leading to better retention on a reverse-phase column and improved peak shape.[2][6] 2. Dilute Sample: If column overload is suspected, dilute the sample extract before injection.
Inability to Separate Isomers 1. Bongkrekic acid has several isomers, such as isobongkrekic acid (iBKA) and the newly identified iBKA-neo, which may have different toxicities and can be difficult to separate chromatographically.[5][14] 2. Suboptimal Chromatographic Conditions: The chosen column and mobile phase may not provide sufficient resolution.1. Utilize High-Resolution Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is recommended.[5][14] 2. Optimize Separation Conditions: A study successfully separated three BKA isomers using a BEH C18 column with a mobile phase of water with 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate (B1220265) (A) and 95% acetonitrile with the same additives (B), employing a specific gradient elution.[11] Another method used a PBT column under alkaline conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common matrices in which bongkrekic acid is found?

A1: Bongkrekic acid is most frequently associated with improperly fermented coconut and corn-based products.[1][10][15] Other food items that have been implicated in poisoning outbreaks include rice noodles, potato products, and certain types of mushrooms like black fungus and snow fungus, especially when soaked for extended periods under favorable conditions for bacterial growth.[6][8][16]

Q2: Is bongkrekic acid heat-stable?

A2: Yes, bongkrekic acid is a heat-stable toxin.[8][10] It cannot be eliminated by normal cooking temperatures, which makes prevention of its formation in food products crucial.[15]

Q3: What is the mechanism of toxicity for bongkrekic acid?

A3: Bongkrekic acid is a mitochondrial toxin. It specifically inhibits the adenine (B156593) nucleotide translocase (ANT) on the inner mitochondrial membrane.[1][17] This blockage prevents the transport of ATP from the mitochondria to the rest of the cell, leading to cellular energy depletion, organ damage (primarily affecting the liver, brain, and kidneys), and potentially death.[10][15][17]

Q4: Are there commercially available standards for bongkrekic acid and its isomers?

A4: Yes, analytical standards for bongkrekic acid are commercially available. Isotope-labeled internal standards, which are highly recommended for accurate quantification by LC-MS/MS to correct for matrix effects, are also available.[2][12] Standards for isomers like isobongkrekic acid may also be available from specialized suppliers.

Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for bongkrekic acid analysis?

A5: LOD and LOQ values are method and matrix-dependent. However, modern LC-MS/MS methods can achieve very low detection limits. For example, in rice noodles, an HPLC-Orbitrap HRMS method reported an LOD of 0.3 µg/kg and an LOQ of 1.0 µg/kg.[13] Another UHPLC-MS/MS method for various food matrices achieved an LOQ of 0.25 µg/kg.[5][14] In fermented dairy products, LODs were reported as 0.075 µg/kg for bongkrekic acid and 0.11 µg/kg for isobongkrekic acid.[4]

Quantitative Data Summary

The following tables summarize key performance parameters from various validated methods for bongkrekic acid analysis.

Table 1: Method Performance in Food Matrices

Matrix Method Linearity Range LOD LOQ Recovery (%) RSD (%) Reference
Rice NoodlesHPLC-Orbitrap HRMS2-200 µg/L0.3 µg/kg1.0 µg/kg79.8-102.64.2-7.1[13]
Rice Noodles, Tremella MushroomsLC-MS/MS0.05-10 ng/mL--75-1101.2-3.2[18][19]
Various Food MatricesUHPLC-MS/MS0.25-500 µg/kg0.08 µg/kg0.25 µg/kg82.32-114.84<12.67[5][14]
Rice NoodlesUPLC-MS/MS0-50 ng/mL0.1 µg/kg-90.1-105.40.4-7.5[3][20]
Liushenqu (Medicated Leaven)UPLC-MS/MS0.5-100 µg/L0.4 µg/kg1.2 µg/kg80.6-85.34.2-13.2[21]
Fermented Dairy ProductsUPLC-MS/MS1-200 ng/mL0.075 µg/kg-90.8-1060.80-6.1[4]

Table 2: Method Performance in Biological Matrices

Matrix Method Linearity Range LLOQ Recovery (%) Reference
PlasmaDispersive Liquid-Liquid Microextraction LC-MS/MS-10 µg/L88.3-98.4[7]
Plasma & UrineUHPLC-MS/MS2.5-500 ng/mL2.5 ng/mL91.23-103.7[22]

Experimental Protocols

Protocol 1: Extraction of Bongkrekic Acid from Rice Noodles using SPE

This protocol is a generalized procedure based on common practices.[5][13][16]

  • Homogenization: Weigh 5.0 g of the homogenized rice noodle sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of an extraction solvent (e.g., a mixture of methanol, ammonia, and water [80:1:19 v/v/v]).[3] Vortex for 10 minutes.

  • Ultrasonication: Place the sample in an ultrasonic bath for 20 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm filter.

  • SPE Cleanup (Oasis WAX column):

    • Conditioning: Condition the SPE column with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load 1 mL of the filtered extract onto the column.

    • Washing: Wash the column with 1 mL of 2% formic acid solution.

    • Elution: Elute the bongkrekic acid with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of Bongkrekic Acid from Plasma

This protocol is a simplified protein precipitation method.[2][12]

  • Sample Aliquoting: Pipette 50 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., BKA-¹³C₂₈ at 50 ng/mL).

  • Protein Precipitation: Add 150 µL of cold acetonitrile to the tube. Vortex thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes.

  • Dilution: Transfer 100 µL of the clear supernatant to a clean tube and dilute with 100 µL of deionized water.

  • Analysis: Transfer the final solution to a polypropylene autosampler vial for injection into the LC-MS/MS system.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for Bongkrekic Acid Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization (Food Matrix) Extraction 2. Extraction (e.g., LLE, QuEChERS) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Cleanup 4. Cleanup (e.g., SPE) Centrifugation->Cleanup LC_Separation 5. LC Separation (UHPLC, C18 Column) Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (Triple Quad, Orbitrap) LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification Reporting 8. Reporting Quantification->Reporting

Caption: Figure 1: General Experimental Workflow for Bongkrekic Acid Analysis.

bongkrekic_acid_pathway Figure 2: Mechanism of Bongkrekic Acid Toxicity MitoMatrix Mitochondrial Matrix IntermembraneSpace Intermembrane Space InnerMembrane Inner Mitochondrial Membrane BKA Bongkrekic Acid ANT Adenine Nucleotide Translocase (ANT) BKA->ANT Inhibits ATP_Matrix ATP ANT->ATP_Matrix Transport Out ADP ADP ADP->ANT Transport In ATP_Cyto ATP CellularProcesses Cellular Energy Processes ATP_Cyto->CellularProcesses EnergyDepletion Energy Depletion & Cell Death CellularProcesses->EnergyDepletion Leads to

Caption: Figure 2: Mechanism of Bongkrekic Acid Toxicity.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Bongkrekic Acid Utilizing a ¹³C₂₈ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing a ¹³C₂₈-Bongkrekic Acid internal standard against other analytical techniques for the detection of bongkrekic acid. The inclusion of a stable isotope-labeled internal standard significantly enhances the accuracy and reliability of quantification, a critical factor in both clinical diagnostics and food safety monitoring. Bongkrekic acid is a potent mitochondrial toxin that can cause severe foodborne illness with a high mortality rate.

Performance Comparison of Analytical Methods

The following table summarizes the performance of the validated UHPLC-MS/MS method with the ¹³C₂₈-Bongkrekic Acid internal standard in comparison to other reported methods for bongkrekic acid analysis.

ParameterUHPLC-MS/MS with ¹³C₂₈-Bongkrekic Acid IS (Biofluids)[1][2]UHPLC-MS/MS (Food Matrices)[3][4][5]UPLC-MS/MS (Liushenqu)[6]
Linearity Range 2.5 - 500 ng/mL0.25 - 500 µg/kg0.5 - 100 µg/L
Coefficient of Determination (R²) ≥ 0.9994> 0.99> 0.99
Limit of Detection (LOD) 1 ng/mLNot explicitly stated0.4 µg/kg
Limit of Quantitation (LOQ) 2.5 ng/mL0.25 µg/kg1.2 µg/kg
Accuracy (Recovery) 91.23 - 103.7%82.32 - 114.84%80.6 - 85.3%
Precision (RSD) 0.82 - 3.49%< 12.67%4.2 - 13.2%
Internal Standard ¹³C₂₈-Bongkrekic AcidNot specifiedNot specified

Experimental Protocol: UHPLC-MS/MS with ¹³C₂₈-Bongkrekic Acid Internal Standard

This section details the methodology for the validated analysis of bongkrekic acid in human plasma and urine using a ¹³C₂₈-labeled internal standard.

Sample Preparation
  • Plasma: To 50 µL of plasma, add 50 µL of the ¹³C₂₈-Bongkrekic Acid internal standard solution (50 ng/mL) and 150 µL of acetonitrile (B52724) for protein precipitation.

  • Urine: Mix 20 µL of urine with 20 µL of the ¹³C₂₈-Bongkrekic Acid internal standard solution (50 ng/mL) and 160 µL of 50% methanol.

  • Centrifugation: Vortex the mixtures and then centrifuge at 10,000 x g for 15 minutes.

  • Supernatant Collection: Carefully transfer the clear supernatant to autosampler vials for analysis.

UHPLC-MS/MS Conditions
  • Chromatographic System: Agilent 1290 UHPLC system or equivalent.[2]

  • Mass Spectrometer: AB Sciex 6500 triple quadrupole mass spectrometer or equivalent.[2]

  • Column: Phenomenex biphenyl (B1667301) column (2.7 µm, 2.1 x 100 mm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in methanol.[2]

  • Gradient Elution:

    • 0 - 0.5 min: 10% B

    • 0.5 - 2 min: 10% to 50% B

    • 2 - 3 min: 50% to 98% B

    • 3 - 4 min: 98% B

    • Followed by a 2-minute re-equilibration.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.[1]

  • Ionization Mode: Negative electrospray ionization (ESI-).[2]

  • Monitored Transitions: Specific precursor-to-product ion transitions for both bongkrekic acid and ¹³C₂₈-Bongkrekic Acid are monitored in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The following diagram illustrates the key steps in the validation of the analytical method for bongkrekic acid using a ¹³C₂₈ internal standard.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_validation Method Validation start Biofluid Sample (Plasma/Urine) add_is Spike with ¹³C₂₈-Bongkrekic Acid IS start->add_is precip Protein Precipitation / Dilution add_is->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer centrifuge->extract inject Injection into UHPLC extract->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection linearity Linearity & Range detection->linearity lod_loq LOD & LOQ Determination detection->lod_loq accuracy Accuracy (Recovery) detection->accuracy precision Precision (Intra- & Inter-day) detection->precision specificity Specificity detection->specificity

Caption: Workflow for the validation of a UHPLC-MS/MS method for bongkrekic acid.

References

A Researcher's Guide: Bongkrekic Acid-¹³C₂₈ vs. Deuterated Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of toxins, the choice of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. Bongkrekic acid, a potent mitochondrial toxin, presents significant analytical challenges due to its complex structure and the need for high sensitivity in biological matrices.[1][2] This guide provides an objective, data-driven comparison of Bongkrekic acid-¹³C₂₈ with deuterated internal standards, highlighting the key performance differences to inform the selection of the optimal standard for rigorous analytical methods.

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are recognized as the gold standard for their ability to correct for variability throughout the entire analytical workflow, including sample extraction, cleanup, chromatographic separation, and mass spectrometric detection.[3][4][5][6] By mimicking the analyte of interest, they compensate for matrix effects, ion suppression, and instrumental drift.[7][8] However, the choice between a carbon-13 (¹³C)-labeled standard like Bongkrekic acid-¹³C₂₈ and a deuterium (B1214612) (²H)-labeled analogue involves significant trade-offs in analytical performance.

Core Principles: The Ideal Internal Standard

An ideal internal standard should be a chemically identical yet mass-differentiated version of the analyte.[3] This ensures it experiences the same physicochemical behaviors during analysis. Both ¹³C-labeled and deuterated standards aim to achieve this, but subtle differences in their properties can lead to significant variations in performance, particularly concerning chromatographic behavior and isotopic stability.[4][9]

Figure 1. Principle of Isotopic Dilution Mass Spectrometry cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Analyte (Bongkrekic Acid) Preparation Sample Preparation (Extraction, Cleanup) Analyte->Preparation IS Known Amount of ¹³C₂₈-Bongkrekic Acid IS->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Losses affect both equally Quant Ratio of Signals Determines Analyte Conc. LCMS->Quant

Figure 1. Principle of Isotopic Dilution Mass Spectrometry

Head-to-Head Comparison: ¹³C₂₈ vs. Deuterium

The primary distinctions between Bongkrekic acid-¹³C₂₈ and a deuterated counterpart lie in their chromatographic co-elution, isotopic stability, and effectiveness in compensating for matrix effects. While deuterated standards are often more common due to lower synthesis costs, ¹³C-labeled standards are considered superior for high-accuracy quantitative assays.[10]

Key Performance Differences:

Performance MetricBongkrekic Acid-¹³C₂₈ (¹³C-Labeled)Deuterated Bongkrekic Acid (²H-Labeled)Rationale & Implications
Chromatographic Co-elution Perfect Co-elution Potential for Retention Time Shift The ¹³C label is in the carbon skeleton, causing a negligible change in physicochemical properties.[4] Deuteration can alter polarity, often causing the standard to elute slightly earlier in reversed-phase chromatography (the "isotope effect").[4][5][11]
Isotopic Stability Exceptionally Stable Risk of H/D Back-Exchange Carbon-13 atoms are stably incorporated into the molecular backbone and are not susceptible to exchange.[4] Deuterium atoms, especially if located on exchangeable sites (like -OH, -NH, or acidic carbons), can exchange with hydrogen from the solvent or matrix, compromising quantification.[5][11][12]
Matrix Effect Compensation Superior Potentially Compromised Perfect co-elution ensures both the analyte and the internal standard experience the exact same degree of ion suppression or enhancement at the moment of ionization.[6] A chromatographic shift means the deuterated standard may be in a different "analytical space" than the analyte, leading to differential matrix effects and biased results.[4][13] This can lead to significant quantitative errors.[11]
Synthesis & Cost Generally more complex and expensive.[10]Typically easier and less costly to synthesize.[12][14]The higher cost of ¹³C-labeled standards is often justified by the superior data quality and reliability, especially for regulated bioanalysis.

Experimental Protocols

A robust experimental design is crucial for accurately quantifying Bongkrekic acid. The following provides a generalized protocol for the analysis of Bongkrekic acid in a biological matrix (e.g., plasma) using an internal standard.

Objective: To accurately quantify Bongkrekic acid in plasma using Bongkrekic acid-¹³C₂₈ as an internal standard via LC-MS/MS.

1. Preparation of Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Bongkrekic acid and Bongkrekic acid-¹³C₂₈ in methanol (B129727).

  • Working Standard Solutions: Serially dilute the Bongkrekic acid stock solution to prepare a series of calibration standards (e.g., 2-100 µg/L).[15]

  • Internal Standard Spiking Solution: Prepare a working solution of Bongkrekic acid-¹³C₂₈ at a fixed concentration (e.g., 50 µg/L) in a suitable solvent like 50% methanol.

2. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 600 µL of a protein precipitation solvent (e.g., a 1:1 mixture of methanol and acetonitrile).[15]

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

3. LC-MS/MS Analysis:

  • Chromatographic Column: Use a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) for separation.[16]

  • Mobile Phase: Employ a gradient elution using A) 0.1% formic acid in water and B) acetonitrile.[16][17]

  • Ionization: Use electrospray ionization (ESI) in negative mode.[17][18]

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[17]

    • Monitor at least two specific precursor-to-product ion transitions for both Bongkrekic acid and Bongkrekic acid-¹³C₂₈ to ensure specificity.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the calibration standards.

  • Determine the concentration of Bongkrekic acid in unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2. General Experimental Workflow for Quantitative Analysis Sample Plasma Sample Spike Spike with Bongkrekic Acid-¹³C₂₈ Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject UPLC-MS/MS Analysis (MRM) Evap->Inject Quantify Quantification (Peak Area Ratio) Inject->Quantify

Figure 2. General Experimental Workflow for Quantitative Analysis

The Impact of the Isotope Effect on Accurate Quantification

The primary advantage of Bongkrekic acid-¹³C₂₈ is its ability to perfectly co-elute with the native analyte. This ensures that any matrix-induced signal suppression or enhancement affects both compounds equally, allowing the internal standard to provide a true and accurate correction. In contrast, the chromatographic shift often observed with deuterated standards can lead to inaccurate results. If the analyte and the internal standard elute at different times, they can be exposed to different levels of co-eluting matrix components, leading to differential ion suppression and compromising quantification.

Figure 3. Impact of Isotope Effect on Quantification cluster_13C ¹³C-Labeled Standard cluster_D Deuterated Standard A Analyte + ¹³C-IS Perfect Co-elution B Ionization Zone Both experience identical matrix effects A->B Enter MS Source C Result Accurate Quantification B->C D Deuterated-IS Elutes Earlier (Isotope Effect) F Ionization Zone Experience differential matrix effects D->F Enter MS Source E Analyte Elutes Later E->F Enter MS Source G Result Potentially Inaccurate Quantification F->G

Figure 3. Impact of Isotope Effect on Quantification

Conclusion and Recommendation

While deuterated internal standards can be a viable and cost-effective option for some applications, they carry inherent risks such as chromatographic shifts and potential isotopic instability that can compromise data integrity.[9][12] For the high-stakes analysis of potent toxins like Bongkrekic acid, where accuracy and reliability are paramount, a ¹³C-labeled internal standard is the superior choice.

Bongkrekic acid-¹³C₂₈ provides the most robust solution for overcoming analytical variability. Its perfect co-elution ensures the most accurate correction for matrix effects, and its exceptional stability eliminates the risk of isotopic exchange.[4][10] For researchers and drug development professionals who require the highest level of confidence in their quantitative data, the investment in Bongkrekic acid-¹³C₂₈ is a scientifically sound decision that leads to more reliable, defensible, and ultimately higher-quality results. A recent study successfully utilized ¹³C₂₈-BKA as a stable isotope internal standard to effectively compensate for matrix effects in the analysis of biofluids from poisoning victims, underscoring its value in critical applications.[1]

References

The Gold Standard in Mycotoxin Analysis: A Comparative Guide to Bongkrekic Acid-13C28 for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical work of mycotoxin analysis, the accuracy and precision of quantitative assays are paramount. This guide provides an in-depth comparison of Bongkrekic acid-13C28 as an internal standard in quantitative assays, benchmarked against traditional methods. Supported by experimental data, this document elucidates the superior performance of stable isotope-labeled standards in mitigating matrix effects and enhancing analytical reliability.

Bongkrekic acid, a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, is a significant food safety concern, implicated in numerous fatal food poisoning outbreaks worldwide.[1] Accurate quantification of this toxin in complex matrices such as plasma, urine, and food products is crucial for both clinical diagnosis and food safety monitoring. The use of an appropriate internal standard is a cornerstone of robust analytical methodology, designed to correct for variability during sample preparation and analysis.[2]

The Superiority of Stable Isotope-Labeled Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties.[2] This ensures that any variations encountered during sample extraction, handling, and ionization in the mass spectrometer affect both the analyte and the internal standard equally. Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the incorporation of heavy isotopes (e.g., 13C, 15N, 2H).[2][3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical process.[3][4]

In contrast, structural analog internal standards, which are molecules with similar but not identical chemical structures to the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.[5][6] These differences can lead to inaccuracies in quantification, particularly in complex biological matrices where matrix effects are prominent.

Performance Comparison: this compound vs. Other Methods

The use of this compound as an internal standard in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assays has been demonstrated to provide high accuracy and precision. A key advantage is its ability to effectively compensate for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis that can lead to under- or overestimation of the analyte concentration.[7]

Quantitative Performance Data

The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the quantification of Bongkrekic acid in human plasma and urine using this compound as the internal standard, compared to other reported methods that do not employ a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters for Bongkrekic Acid Quantification in Human Plasma and Urine using this compound Internal Standard [7]

ParameterPlasmaUrine
Linearity Range2.5 - 500 ng/mL2.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.9994≥ 0.9994
Limit of Detection (LOD)1 ng/mL1 ng/mL
Lower Limit of Quantification (LLOQ)2.5 ng/mL2.5 ng/mL
Accuracy (% Recovery)91.23 - 103.7%91.23 - 103.7%
Precision (Intra-day RSD)0.82 - 3.49%0.82 - 3.49%
Precision (Inter-day RSD)0.82 - 3.49%0.82 - 3.49%

Table 2: Performance of UHPLC-MS/MS Methods for Bongkrekic Acid Quantification without Stable Isotope-Labeled Internal Standard [8][9][10]

MatrixLinearity RangeCorrelation Coefficient (r²)LLOQAccuracy (% Recovery)Precision (RSD)
Food Matrices0.25 - 500 µg/kg> 0.990.25 µg/kg82.32 - 114.84%< 12.67%
Rice and Noodle ProductsNot Specified> 0.990.20 - 0.40 µg/kg80.5 - 106.6%2.4 - 7.2%
Liushenqu (medicated leaven)0.5 - 100 µg/L> 0.991.2 µg/kg80.6 - 85.3%4.2 - 13.2%

While the methods without a stable isotope-labeled internal standard demonstrate good performance, the use of this compound provides a higher degree of confidence in the accuracy of the results, especially in complex and variable matrices like plasma and urine, by effectively correcting for matrix effects.

Experimental Protocols

UHPLC-MS/MS Method for Bongkrekic Acid Quantification in Biofluids using this compound[7]

1. Sample Preparation:

  • To 50 µL of plasma or urine, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean tube and dilute with an equal volume of deionized water before injection.

2. Chromatographic Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Hypersil Gold C18 (50 mm × 2.1 mm, 1.9 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A time-programmed gradient is used to achieve optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: AB Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bongkrekic acid: Precursor ion m/z 485.3 → Product ion m/z 87.0

    • This compound: Precursor ion m/z 513.3 → Product ion m/z 87.0

  • Optimization: Ion source parameters such as temperature, gas flows, and voltages should be optimized for maximum sensitivity.

Mechanism of Bongkrekic Acid Toxicity

Bongkrekic acid exerts its toxicity by inhibiting the adenine (B156593) nucleotide translocase (ANT) located in the inner mitochondrial membrane. ANT is a crucial transporter responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) produced within the mitochondria. By binding to ANT, Bongkrekic acid traps ATP inside the mitochondria, leading to a depletion of cellular energy and ultimately cell death.

Bongkrekic_Acid_Pathway cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) ANT Adenine Nucleotide Translocase (ANT) ATP_prod->ANT ATP ADP ADP ANT->ADP ADP ATP_cyto ATP (for cellular processes) ANT->ATP_cyto ATP BKA Bongkrekic Acid BKA->ANT Inhibits

Caption: Mechanism of Bongkrekic acid toxicity via inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT).

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Bongkrekic acid in biological samples using UHPLC-MS/MS with a stable isotope-labeled internal standard.

BKA_Workflow start Sample Collection (Plasma, Urine, etc.) is_addition Addition of This compound (Internal Standard) start->is_addition extraction Sample Preparation (e.g., Protein Precipitation) is_addition->extraction analysis UHPLC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification (Analyte/IS Ratio) analysis->quantification result Accurate Concentration of Bongkrekic Acid quantification->result

Caption: Experimental workflow for the quantitative analysis of Bongkrekic acid.

References

Bridging Precision and Reliability: A Comparative Guide to Bongkrekic Acid Detection with ¹³C₂₈-Bongkrekic Acid Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of bongkrekic acid (BKA), a potent mitochondrial toxin, is paramount in food safety, clinical diagnostics, and toxicological research. This guide provides a comprehensive comparison of analytical methodologies for BKA quantification, with a special focus on the cross-validation of methods employing the stable isotope-labeled internal standard, ¹³C₂₈-bongkrekic acid. The use of such an internal standard is crucial for mitigating matrix effects and enhancing the accuracy and reliability of quantitative analysis, particularly in complex biological and food matrices.

Methodology Comparison: The Gold Standard of Isotope Dilution

Historically, methods for detecting bongkrekic acid have evolved from paper chromatography to more advanced techniques like High-Performance Liquid Chromatography (HPLC) and immunoassays.[1] However, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the most prevalent and robust method for BKA analysis.[2][3] The primary advantage of UHPLC-MS/MS lies in its high sensitivity and selectivity.

The pinnacle of accuracy in UHPLC-MS/MS analysis is achieved through the application of stable isotope dilution analysis, which involves the use of an isotopically labeled internal standard. ¹³C₂₈-Bongkrekic acid is a commercially available standard intended for this purpose.[4][5][6][7] Its chemical structure is identical to the native BKA, with the exception of the carbon atoms, which are replaced by the heavier ¹³C isotope. This ensures that the internal standard co-elutes with the analyte and experiences similar ionization and fragmentation behavior in the mass spectrometer, thereby effectively compensating for variations in sample preparation and matrix-induced signal suppression or enhancement.[2][3]

Quantitative Performance Data

The following table summarizes the performance of a validated UHPLC-MS/MS method for the determination of bongkrekic acid in biological fluids (plasma and urine) using ¹³C₂₈-bongkrekic acid as an internal standard.[2][3] This method demonstrates high sensitivity, accuracy, and precision, making it suitable for clinical and forensic applications.

ParameterPlasmaUrineReference
Linear Range 2.5 - 500 ng/mL2.5 - 500 ng/mL[2][3]
Coefficient of Determination (R²) ≥ 0.9994≥ 0.9994[2][3]
Limit of Detection (LOD) 1 ng/mL1 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL2.5 ng/mL[2][3]
Intra-day Precision (RSD) 0.82 - 3.49%0.82 - 3.49%[2][3]
Inter-day Precision (RSD) 0.82 - 3.49%0.82 - 3.49%[2][3]
Accuracy 91.23 - 103.7%91.23 - 103.7%[2][3]

Experimental Protocols

A detailed experimental protocol for the UHPLC-MS/MS analysis of bongkrekic acid in biofluids using a ¹³C₂₈-BKA internal standard is provided below. This protocol is based on the validated method described by Shieh et al. (2025).[2][3]

1. Sample Preparation

  • Plasma:

    • To 50 µL of plasma, add 50 µL of ¹³C₂₈-BKA internal standard (IS) solution (50 ng/mL).

    • Add 150 µL of acetonitrile (B52724) (ACN) for protein precipitation.

    • Vortex and centrifuge at 10,000 rcf for 15 minutes.

    • Transfer the clear supernatant to a polypropylene (B1209903) autosampler vial for analysis.[2]

  • Urine:

    • To 20 µL of urine, add 20 µL of IS solution (50 ng/mL).

    • Add 160 µL of 50% methanol (B129727) (MeOH).

    • Vortex and centrifuge at 10,000 rcf for 15 minutes.

    • Transfer the clear supernatant to a polypropylene autosampler vial for analysis.[2]

Important Note: It is crucial to avoid using glass vials as bongkrekic acid can adsorb to glass surfaces, leading to an underestimation of its concentration.[2][8][9]

2. UHPLC-MS/MS Analysis

  • Chromatographic System: A UHPLC system equipped with a C18 column (e.g., Hypersil Gold C18, 50 mm x 2.1 mm, 1.9 µm) is recommended.[2][3]

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.[3]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Mass Spectrometry: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

  • MRM Transitions:

    • Bongkrekic Acid: Precursor ion (m/z) 485 → Product ions (m/z) 441 and 397.[2]

    • ¹³C₂₈-Bongkrekic Acid: Precursor ion (m/z) 513 → Product ions (m/z) 469 and 425.[2]

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying mechanism of bongkrekic acid toxicity, the following diagrams are provided.

Bongkrekic_Acid_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add ¹³C₂₈-BKA Internal Standard Sample->Add_IS Precipitation Protein Precipitation (ACN/MeOH) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification Result Concentration of BKA Quantification->Result

Caption: Workflow for Bongkrekic Acid Detection using UHPLC-MS/MS with an Internal Standard.

Bongkrekic_Acid_Mechanism cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_cytosol Cytosol ANT Adenine Nucleotide Translocase (ANT) ATP_Cytosol ATP ANT->ATP_Cytosol Export ATP_Synthase ATP Synthase ATP_Matrix ATP ATP_Synthase->ATP_Matrix ADP_Cytosol ADP ADP_Cytosol->ANT Import BKA Bongkrekic Acid BKA->ANT Inhibits

Caption: Mechanism of Bongkrekic Acid Toxicity via Inhibition of the Mitochondrial ADP/ATP Carrier.

References

A Comparative Analysis of Bongkrekic Acid and Isobongkrekic Acid: Unraveling the Nuances of Mitochondrial Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of bongkrekic acid (BKA) and its stereoisomer, isobongkrekic acid (iBKA). Both are potent mitochondrial toxins produced by the bacterium Burkholderia gladioli pathovar cocovenenans. While structurally similar, they exhibit significant differences in their biological activity and toxicity. This document summarizes their key characteristics, presents available quantitative data for comparison, outlines relevant experimental protocols, and visualizes their mechanism of action. The use of ¹³C₂₈-labeled internal standards for accurate quantification in complex matrices is also discussed.

Executive Summary

Bongkrekic acid and isobongkrekic acid are constitutional isomers with the same molecular formula (C₂₈H₃₈O₇) that primarily target the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2] This protein is crucial for cellular energy metabolism, exchanging adenosine (B11128) diphosphate (B83284) (ADP) for adenosine triphosphate (ATP) across the inner mitochondrial membrane. By inhibiting ANT, both toxins disrupt cellular energy supply, leading to cell death.[1][2][3] The primary structural difference between BKA and iBKA lies in the cis-trans configuration of a double bond, which significantly impacts their toxic potential.[4] Isobongkrekic acid is reported to be considerably less toxic than bongkrekic acid.[4]

Physicochemical and Toxicological Properties

A summary of the key properties of bongkrekic acid and isobongkrekic acid is presented below.

PropertyBongkrekic Acid (BKA)Isobongkrekic Acid (iBKA)Reference(s)
Molecular Formula C₂₈H₃₈O₇C₂₈H₃₈O₇[1]
Molecular Weight 486.6 g/mol 486.6 g/mol
Primary Target Mitochondrial ADP/ATP Translocase (ANT)Mitochondrial ADP/ATP Translocase (ANT)[1][2]
Toxicity in Mice HighApproximately 1/5th the toxicity of BKA[4]
Affinity for Mitochondria High1/4 to 1/2 the affinity of BKA[5]
Known Kᵢ Value (ANT) 20 nM (in isolated rat liver mitochondria)Not explicitly found in searched literature

Structural and Spectroscopic Comparison

The key structural difference between bongkrekic acid and isobongkrekic acid is the geometry of the double bonds. While both are long-chain tricarboxylic acids, the specific cis/trans isomerization accounts for their differing biological activities.

¹³C NMR Data:

Table 1: Reported ¹³C NMR Chemical Shifts (in CD₃OD) for a Novel Isomer, iBKA-neo [6]

Chemical Shift (ppm)
172.92, 168.00, 143.91, 132.88, 132.36, 132.23, 131.46, 130.36, 128.06, 126.45, 124.75, 124.55, 118.64, 78.98, 55.28, 39.80, 39.52, 37.59, 36.70, 32.32, 32.11, 18.45, 17.50, 10.92

Note: This data is for iBKA-neo, a trans isomer at the C8 and C9 double bonds, and not the more commonly referenced isobongkrekic acid.

Mechanism of Action and Signaling Pathways

Both bongkrekic acid and isobongkrekic acid exert their toxic effects by inhibiting the mitochondrial ADP/ATP translocase (ANT). This inhibition blocks the transport of ATP from the mitochondrial matrix to the cytosol, leading to a cellular energy crisis and ultimately, apoptosis (programmed cell death).[1][2]

The binding of these toxins to ANT stabilizes a specific conformation of the transporter, preventing it from cycling between its matrix- and cytosolic-facing states, thereby halting nucleotide exchange.

Caption: Mechanism of bongkrekic acid-induced apoptosis.

Experimental Protocols

Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) using a ¹³C₂₈-Labeled Internal Standard

This method allows for the sensitive and specific quantification of bongkrekic acid and its isomers in complex biological matrices. The use of a ¹³C₂₈-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation (General Protocol):

  • Extraction: Homogenize the sample (e.g., tissue, food matrix) with a suitable solvent such as methanol (B129727) or acetonitrile (B52724), often with the addition of a small amount of acid (e.g., formic acid) to ensure the protonation of the carboxylic acid groups.

  • Internal Standard Spiking: Add a known amount of ¹³C₂₈-bongkrekic acid internal standard to the sample extract.

  • Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.

  • Analysis: Inject the final extract into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions (Example):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate.

  • Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both the native and the ¹³C₂₈-labeled bongkrekic acid.

uhplc_ms_workflow sample Sample (e.g., tissue, food) extraction Solvent Extraction (e.g., Methanol/Acetonitrile) sample->extraction is_spike Spike with ¹³C₂₈-BKA Internal Standard extraction->is_spike purification Solid-Phase Extraction (SPE, if needed) is_spike->purification analysis UHPLC-MS/MS Analysis (Negative Ion Mode, MRM) purification->analysis data Data Analysis & Quantification analysis->data

Caption: UHPLC-MS/MS workflow for bongkrekic acid analysis.

Mitochondrial ADP/ATP Translocase (ANT) Inhibition Assay

This assay measures the ability of a compound to inhibit the transport of ADP into mitochondria.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) by differential centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer containing substrates for mitochondrial respiration (e.g., succinate, glutamate/malate).

  • Incubation: Incubate the isolated mitochondria with the test compound (bongkrekic acid or isobongkrekic acid) at various concentrations.

  • Initiation of Transport: Initiate the transport reaction by adding radiolabeled [¹⁴C]ADP or [³H]ADP.

  • Termination: After a defined time, stop the transport by adding a potent ANT inhibitor like carboxyatractyloside.

  • Separation: Separate the mitochondria from the assay medium by rapid centrifugation through a layer of silicone oil.

  • Quantification: Measure the amount of radiolabeled ADP taken up by the mitochondria using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.

ant_inhibition_assay start Isolated Mitochondria incubation Incubate with BKA or iBKA start->incubation add_adp Add Radiolabeled ADP (e.g., [¹⁴C]ADP) incubation->add_adp terminate Terminate with Carboxyatractyloside add_adp->terminate separation Separate Mitochondria (Centrifugation) terminate->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC₅₀ quantification->analysis

Caption: Workflow for ANT inhibition assay.

Conclusion

Bongkrekic acid and isobongkrekic acid, while structurally very similar, display a noteworthy difference in their toxicological profiles. The available data indicates that isobongkrekic acid is a significantly less potent toxin than bongkrekic acid, both in terms of in vivo toxicity and its affinity for the primary molecular target, the mitochondrial ADP/ATP translocase. This underscores the critical role of stereochemistry in determining the biological activity of these complex natural products. For researchers in toxicology and drug development, the differential activity of these isomers provides a valuable tool for probing the structure-activity relationships of ANT inhibitors. The use of advanced analytical techniques, such as UHPLC-MS/MS with isotopically labeled internal standards, is essential for the accurate and reliable quantification of these toxins in various matrices. Further research is warranted to obtain more precise quantitative measures of isobongkrekic acid's inhibitory activity and to fully elucidate its ¹³C NMR spectral characteristics.

References

Navigating the Labyrinth of Bongkrekic Acid Quantification: An Inter-laboratory Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical analysis of Bongkrekic acid (BKA), the assurance of accurate and reproducible quantification is paramount. This guide provides an objective comparison of the inter-laboratory performance of analytical methods for the quantification of Bongkrekic acid, with a specific focus on the use of its stable isotope-labeled internal standard, 13C28-Bongkrekic acid. By presenting supporting experimental data from various studies, this document aims to equip researchers with the necessary information to select and implement the most robust analytical strategies.

Bongkrekic acid, a potent mitochondrial toxin, has been implicated in severe foodborne illnesses with high mortality rates.[1][2] Its rapid and accurate detection in biological and food matrices is crucial for clinical diagnosis, forensic investigation, and food safety monitoring.[1][2] The use of stable isotope dilution analysis (SIDA) with 13C28-Bongkrekic acid as an internal standard is a key strategy to compensate for matrix effects and ensure accurate quantification.[3]

While a formal inter-laboratory proficiency testing program for Bongkrekic acid-13C28 quantification has not been widely published, a comparative analysis of data from single-laboratory validation studies offers valuable insights into the performance of current analytical methodologies, predominantly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Comparative Analysis of Method Performance

The following tables summarize the quantitative performance parameters of various validated UHPLC-MS/MS methods for the determination of Bongkrekic acid in different matrices. These single-laboratory validation studies provide a benchmark for expected performance and highlight the consistency achievable with modern analytical instrumentation and methodologies.

Table 1: Performance of Bongkrekic Acid Quantification in Human Plasma and Urine

ParameterMethod / LaboratoryMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
UHPLC-MS/MSStudy APlasma1 ng/mL2.5 ng/mL91.23 - 103.7%Intra-day: 0.82 - 3.49, Inter-day: Not specified[2][3]
UHPLC-MS/MSStudy AUrine1 ng/mL2.5 ng/mL91.23 - 103.7%Intra-day: 0.82 - 3.49, Inter-day: Not specified[2][3]

Table 2: Performance of Bongkrekic Acid Quantification in Food Matrices

ParameterMethod / LaboratoryMatrixLimit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
UHPLC-MS/MSStudy BRice and Noodle Products0.20 - 0.40 µg/kg80.5 - 106.6%2.4 - 7.2%[4]
UHPLC-MS/MSStudy CVarious Food Matrices0.25 µg/kg82.32 - 114.84%Intra-day & Inter-day: < 12.67%[5][6]
UPLC-MS/MSStudy DFermented Dairy ProductsBKA: 0.075 µg/kg, iso-BKA: 0.11 µg/kg90.8 - 106%0.80 - 6.1%[7]

Experimental Protocols

The methodologies employed in these studies, while varying in specific details, generally follow a standardized workflow. A representative experimental protocol is detailed below.

Sample Preparation

For Biofluids (Plasma and Urine):

  • To 50 µL of plasma or 20 µL of urine in a polypropylene (B1209903) microtube, add 200 µL of methanol (B129727) containing the 13C28-BKA internal standard.[3]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Transfer the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.[3]

For Food Matrices (e.g., Rice Noodles):

  • Homogenize 5 g of the sample with 20 mL of acetonitrile/water (80:20, v/v).

  • Add the 13C28-BKA internal standard.

  • Shake vigorously for 10 minutes.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Take an aliquot of the supernatant and pass it through a PRiME HLB solid-phase extraction (SPE) cartridge for cleanup.[4]

  • The eluate is then evaporated to dryness and reconstituted in a suitable solvent for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • Chromatographic Separation: A C18 reversed-phase column (e.g., Waters BEH C18 or Hypersil Gold C18) is typically used with a gradient elution program.[2][4]

  • Mobile Phase: The mobile phase usually consists of a mixture of water and methanol or acetonitrile, often with the addition of a small amount of formic acid to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both BKA and 13C28-BKA are monitored.

Visualizing the Molecular Mechanism and Analytical Workflow

To further elucidate the context of Bongkrekic acid analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

BongkrekicAcidPathway cluster_mitochondrion Mitochondrion MitoMatrix Mitochondrial Matrix ATP_Synthase ATP Synthase InnerMembrane Inner Mitochondrial Membrane IntermembraneSpace Intermembrane Space ANT Adenine Nucleotide Translocase (ANT) ADP_matrix ADP ANT->ADP_matrix ATP_cyto ATP ANT->ATP_cyto ATP_matrix ATP ATP_Synthase->ATP_matrix Generates ADP_in ADP ATP_out ATP ADP_matrix->ATP_Synthase Utilizes ATP_matrix->ANT Transport Out ADP_cyto ADP ADP_cyto->ANT Cellular_Processes Cellular Energy Consumption ATP_cyto->Cellular_Processes Cellular_Processes->ADP_cyto Produces BKA Bongkrekic Acid BKA->ANT Inhibits

Caption: Mechanism of Bongkrekic Acid Toxicity.

BKA_Quantification_Workflow start Sample Collection (Biofluid or Food) prep Sample Preparation start->prep extraction Addition of 13C28-BKA Internal Standard prep->extraction protein_precip Protein Precipitation (e.g., with Methanol) extraction->protein_precip spe Solid Phase Extraction (SPE) (for complex matrices) extraction->spe For complex matrices analysis UHPLC-MS/MS Analysis protein_precip->analysis For simple matrices spe->analysis data Data Acquisition (MRM Mode) analysis->data quant Quantification (Comparison with 13C28-BKA signal) data->quant result Result Reporting (Concentration of BKA) quant->result

Caption: Experimental Workflow for BKA Quantification.

Discussion and Conclusion

The presented data from various single-laboratory validations demonstrates that UHPLC-MS/MS methods, particularly when employing stable isotope dilution with 13C28-Bongkrekic acid, are capable of achieving high sensitivity, accuracy, and precision for the quantification of Bongkrekic acid in diverse and complex matrices. The observed limits of quantification are well within the range required for detecting toxicologically relevant concentrations of BKA.

While the lack of a formal inter-laboratory comparison study limits a direct assessment of reproducibility across different laboratories, the consistency in the reported performance parameters from independent studies provides a strong indication of the robustness and transferability of these methods. For researchers and laboratories aiming to establish or validate their own methods for Bongkrekic acid quantification, the data and protocols summarized in this guide serve as a valuable reference and a benchmark for acceptable performance. Future inter-laboratory proficiency tests would be beneficial to formally establish the reproducibility of these methods and to further harmonize analytical approaches for this critical food safety and clinical diagnostic analyte.

References

Revolutionizing Food Safety: A Comparative Performance Analysis of Bongkrekic Acid-13C28 in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the analytical performance of Bongkrekic acid-13C28 reveals its superiority as an internal standard for the accurate quantification of the lethal toxin, Bongkrekic acid, across a variety of challenging food matrices. This guide provides researchers, scientists, and drug development professionals with essential experimental data and protocols to enhance the reliability of food safety testing and toxicological studies.

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli, notorious for causing severe and often fatal food poisoning outbreaks worldwide.[1] Its detection at trace levels in complex food matrices such as fermented grain products, coconut-based items, and certain types of fungi presents a significant analytical challenge.[1] The use of a stable isotope-labeled internal standard, this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has emerged as the gold standard for achieving the accuracy and precision required for robust risk assessment.[2][3]

This guide offers a comprehensive comparison of analytical methods for BKA, highlighting the enhanced performance achieved through stable isotope dilution analysis with this compound.

The Gold Standard: Isotope Dilution for Unparalleled Accuracy

The primary challenge in quantifying BKA in food is the "matrix effect," where co-extracted components from the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate results.[3][4][5] The use of a stable isotope-labeled internal standard like this compound, which has the same chemical structure and physicochemical properties as the native BKA, is the most effective strategy to compensate for these matrix effects and any potential losses during sample preparation.[2][3][6]

A study on the analysis of BKA in biofluids demonstrated that the use of 13C isotope-coded BKA as a stable isotope internal standard effectively compensates for matrix effects, which can cause ion suppression of up to 40%.[2][7] This principle is directly applicable to complex food matrices, where similar or even more pronounced matrix effects are expected.

Comparative Performance Across Food Matrices

The following tables summarize the performance of LC-MS/MS methods for the determination of Bongkrekic acid in various food matrices. The data illustrates the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard compared to methods relying on external calibration or matrix-matched calibration without a true internal standard.

Table 1: Method Performance Comparison for Bongkrekic Acid Analysis

Food MatrixAnalytical MethodInternal StandardRecovery (%)Precision (RSD %)Limit of Quantification (LOQ)Citation(s)
Biofluids (Plasma & Urine) UHPLC-MS/MSThis compound 91.23 - 103.70.82 - 3.492.5 ng/mL[2][7]
Tremella Fuciformis (Mushroom) UHPLC-MS/MSNone (Matrix-matched)82.32 - 114.84< 12.670.25 µg/kg[8][9][10]
Fermented Dairy Products UPLC-MS/MSNone (External Standard)90.8 - 1060.80 - 6.10.075 - 0.11 µg/kg[11]
Rice Noodles UPLC-MS/MSNone (External Standard)---[12]

While direct comparative studies are limited, the data strongly suggests that methods employing this compound yield higher accuracy (recovery closer to 100%) and significantly better precision (lower RSD).

Experimental Protocols

Sample Preparation and Extraction (General Protocol for Solid Food Matrices)

This protocol is a generalized procedure based on methods for rice noodles and Tremella mushrooms.[8][12]

  • Homogenization: Weigh 2-5 grams of the homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction: Add 10-20 mL of an extraction solvent (e.g., acetonitrile/water or methanol/water with a small percentage of formic acid or ammonia). Vortex mix for 5-10 minutes.

  • Ultrasonic Treatment: Place the sample in an ultrasonic bath for 20-30 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5-10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Bongkrekic acid.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[9]

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B over approximately 10-15 minutes.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Some studies suggest positive mode can yield higher response intensities.[8]

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Bongkrekic Acid: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The m/z values will be higher than the native BKA due to the 13C labeling).

Mechanism of Toxicity: A Visual Representation

Bongkrekic acid exerts its toxic effect by targeting the mitochondria, the powerhouse of the cell. Specifically, it inhibits the Adenine Nucleotide Translocase (ANT), a protein in the inner mitochondrial membrane responsible for exchanging ATP produced within the mitochondria for ADP from the cytoplasm.[2] This blockage of ATP export leads to a catastrophic energy deficit within the cell, ultimately causing cell death and the severe symptoms associated with BKA poisoning.

Caption: Mechanism of Bongkrekic acid toxicity via inhibition of the mitochondrial ANT.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Bongkrekic acid in food samples using a stable isotope dilution LC-MS/MS method.

BKA_Analysis_Workflow Sample Food Sample Homogenize Homogenization Sample->Homogenize Spike Spike with This compound Homogenize->Spike Extract Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quantify Quantification LCMS->Quantify

References

A Comparative Guide to Bongkrekic Acid and Carboxyatractyloside as ANT Inhibitors in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent inhibitors of the mitochondrial Adenine (B156593) Nucleotide Translocator (ANT): bongkrekic acid and carboxyatractyloside (B560681). This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting a detailed analysis of their mechanisms, quantitative performance data, and relevant experimental protocols.

Introduction to ANT Inhibition

The Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier, is a vital protein embedded in the inner mitochondrial membrane. It facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria, a critical step in cellular energy metabolism. Inhibition of ANT disrupts this crucial exchange, leading to cellular energy depletion and, consequently, cell death. Bongkrekic acid and carboxyatractyloside are two of the most well-characterized and potent inhibitors of ANT, each with a distinct mechanism of action, making them invaluable tools in the study of mitochondrial biology, apoptosis, and cellular metabolism.

Mechanism of Action: A Tale of Two Conformations

The efficacy of both bongkrekic acid and carboxyatractyloside stems from their ability to lock the ANT protein in specific, non-functional conformations, thereby halting the transport of adenine nucleotides.

Bongkrekic Acid (BKA) , a toxic polyketide produced by the bacterium Burkholderia gladioli pathovar cocovenenans, binds to the ANT protein when it is in its "m-state" or matrix-facing conformation. In this state, the nucleotide-binding site of the ANT is open to the mitochondrial matrix. By binding to this conformation, bongkrekic acid effectively traps the transporter, preventing it from reorienting to bind cytosolic ADP.

Carboxyatractyloside (CATR) , a diterpene glycoside found in plants of the Xanthium and Atractylis species, targets the ANT protein in its "c-state" or cytosolic-facing conformation.[1] In this orientation, the nucleotide-binding site is accessible from the intermembrane space. Carboxyatractyloside binds tightly to this state, preventing the release of ATP into the cytosol and the subsequent binding of ADP for transport into the matrix.

ANT_Inhibition cluster_Mitochondrion Mitochondrion Inner Membrane Inner Membrane Cytosol Cytosol ADP_cyto ADP ANT_c ANT_c ADP_cyto->ANT_c:f1 Binds ATP_cyto ATP BKA Bongkrekic Acid ANT_m ANT_m BKA->ANT_m:f0 Inhibits by binding CATR Carboxyatractyloside CATR->ANT_c:f0 Inhibits by binding ADP_matrix ADP Matrix Matrix ATP_matrix ATP ATP_matrix->ANT_m:f1 Binds ANT_c:f1->ATP_cyto Releases ANT_c:f0->ANT_m:f0 Conformational Change ANT_m:f1->ATP_matrix Releases ANT_m:f0->ANT_c:f0 Conformational Change

Quantitative Performance Comparison

The following table summarizes key quantitative parameters for bongkrekic acid and carboxyatractyloside, providing a direct comparison of their inhibitory potency.

ParameterBongkrekic AcidCarboxyatractylosideReference
Binding Affinity (Ki) 2.0 µM4 nM[2]
Target Conformation m-state (matrix-facing)c-state (cytosol-facing)[1]
Effect on Mitochondrial Permeability Transition Pore (mPTP) InhibitorInducer (under certain conditions)[3]
Cell Permeability PermeablePoorly permeable[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare ANT inhibitors.

Mitochondrial Isolation

A prerequisite for many in vitro assays is the isolation of functional mitochondria.

Objective: To isolate intact and functional mitochondria from cultured cells or tissues.

Materials:

  • Cell culture or tissue sample

  • Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

  • Dounce homogenizer or similar tissue disruptor

  • Centrifuge capable of reaching 10,000 x g at 4°C

  • Bradford assay reagents for protein quantification

Protocol:

  • Harvest cells or finely mince tissue on ice.

  • Wash the sample with ice-cold PBS.

  • Resuspend the sample in ice-cold Isolation Buffer.

  • Homogenize the sample using a Dounce homogenizer with a tight-fitting pestle until ~80% of cells are lysed (monitor with a microscope).

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with Isolation Buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.

  • Determine the protein concentration using a Bradford assay.

ADP/ATP Transport Assay in Reconstituted Proteoliposomes

This assay directly measures the transport activity of ANT and its inhibition.

Objective: To measure the rate of ADP/ATP exchange mediated by ANT reconstituted into artificial lipid vesicles and to determine the inhibitory effects of bongkrekic acid and carboxyatractyloside.

Materials:

  • Purified ANT protein

  • Lipids (e.g., a mixture of phosphatidylcholine and cardiolipin)

  • [³H]-ADP or other radiolabeled adenine nucleotide

  • Sephadex G-50 or similar size-exclusion chromatography resin

  • Assay Buffer (e.g., 100 mM KCl, 10 mM MOPS, 1 mM EGTA, pH 7.2)

  • Bongkrekic acid and carboxyatractyloside stock solutions

Protocol:

  • Reconstitution of ANT into Proteoliposomes:

    • Prepare liposomes by sonication or extrusion.

    • Solubilize liposomes and purified ANT with a detergent (e.g., Triton X-100).

    • Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes containing ANT.

    • Load the proteoliposomes with a high concentration of unlabeled ATP.

  • Transport Assay:

    • Equilibrate the ATP-loaded proteoliposomes in the Assay Buffer.

    • Initiate the transport reaction by adding [³H]-ADP to the external buffer.

    • At various time points, take aliquots of the reaction mixture and stop the transport by adding a high concentration of carboxyatractyloside (for bongkrekic acid inhibition studies) or by rapid cooling.

    • Separate the proteoliposomes from the external medium containing unincorporated [³H]-ADP using a rapid size-exclusion chromatography spin column.

    • Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter.

  • Inhibition Studies:

    • Pre-incubate the proteoliposomes with varying concentrations of either bongkrekic acid or carboxyatractyloside for a defined period before initiating the transport reaction with [³H]-ADP.

    • Perform the transport assay as described above.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Experimental_Workflow start Start: Purified ANT and Lipids reconstitution Reconstitution into Proteoliposomes start->reconstitution loading Loading with unlabeled ATP reconstitution->loading assay_setup Assay Setup (Incubate with Inhibitor) loading->assay_setup transport Initiate Transport (Add Radiolabeled ADP) assay_setup->transport stop Stop Transport & Separate transport->stop measure Measure Radioactivity stop->measure analysis Data Analysis (Calculate IC50/Ki) measure->analysis end End analysis->end

Mitochondrial Swelling Assay for mPTP Assessment

This assay is used to investigate the differential effects of the inhibitors on the mitochondrial permeability transition pore.

Objective: To assess the opening of the mPTP by measuring changes in light scattering of a mitochondrial suspension.

Materials:

  • Isolated mitochondria

  • Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)

  • Calcium chloride (CaCl₂) solution

  • Spectrophotometer capable of measuring absorbance at 540 nm

Protocol:

  • Resuspend isolated mitochondria in the Swelling Buffer to a final concentration of approximately 0.5 mg/mL.

  • Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

  • To induce mPTP opening, add a pulse of CaCl₂ to the cuvette.

  • Monitor the decrease in absorbance over time. A rapid decrease in absorbance indicates mitochondrial swelling due to the opening of the mPTP.

  • To test the effect of the inhibitors, pre-incubate the mitochondrial suspension with either bongkrekic acid or carboxyatractyloside before the addition of CaCl₂.

  • Compare the rate and extent of swelling in the presence and absence of the inhibitors.

Logical Relationships and Signaling Pathways

The inhibition of ANT by bongkrekic acid and carboxyatractyloside has profound downstream effects on cellular signaling, primarily by disrupting cellular energy homeostasis and influencing the mitochondrial pathway of apoptosis.

Signaling_Pathway BKA Bongkrekic Acid ANT Adenine Nucleotide Translocator (ANT) BKA->ANT Inhibits (m-state) mPTP Mitochondrial Permeability Transition Pore (mPTP) BKA->mPTP Inhibits opening CATR Carboxyatractyloside CATR->ANT Inhibits (c-state) CATR->mPTP Promotes opening ADP_ATP ADP/ATP Exchange ANT->ADP_ATP Mediates ATP_depletion Cellular ATP Depletion ADP_ATP->ATP_depletion Leads to Energy_crisis Energy Crisis ATP_depletion->Energy_crisis Apoptosis Apoptosis Energy_crisis->Apoptosis mPTP->Apoptosis

Conclusion

Bongkrekic acid and carboxyatractyloside are both powerful tools for the study of mitochondrial function and cell death. Their distinct mechanisms of action and differential effects on the mitochondrial permeability transition pore make them suitable for different experimental questions. Carboxyatractyloside, with its extremely high affinity, is an excellent choice for achieving near-complete and irreversible inhibition of ANT from the cytosolic side. Bongkrekic acid, while also a potent inhibitor, offers the additional feature of stabilizing the ANT in a conformation that inhibits mPTP opening. The choice between these two inhibitors should be guided by the specific goals of the research, considering their differing potencies, membrane permeabilities, and effects on mitochondrial integrity. This guide provides the foundational knowledge and experimental frameworks to make an informed decision for your research endeavors.

References

Quantitative Analysis of Bongkrekic Acid Isomers: A Comparative Guide Featuring ¹³C₂₈-BKA Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of bongkrekic acid (BKA) and its isomers, with a special focus on the application of the stable isotope-labeled internal standard, ¹³C₂₈-Bongkrekic Acid (¹³C₂₈-BKA). The increasing incidence of food poisoning caused by BKA, a mitochondrial toxin produced by Burkholderia gladioli pathovar cocovenenans, underscores the critical need for accurate and reliable quantification methods.[1][2][3][4] This document outlines detailed experimental protocols and presents comparative quantitative data to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Bongkrekic Acid and its Isomers

Bongkrekic acid is a highly toxic polyketide that inhibits the mitochondrial adenine (B156593) nucleotide translocase (ANT), leading to a disruption of cellular energy metabolism.[5][6][7] Recent research has led to the identification of several BKA isomers, such as isobongkrekic acid (iBKA) and the newly discovered iBKA-neo, which exhibit different toxicities.[2][8] This highlights the importance of analytical methods capable of separating and accurately quantifying these individual isomers. The structural similarities between these isomers pose a significant analytical challenge, often requiring advanced chromatographic and mass spectrometric techniques for resolution.[2][8]

The Role of ¹³C₂₈-BKA as an Internal Standard

The use of a stable isotope-labeled internal standard, such as ¹³C₂₈-BKA, is a powerful tool for improving the accuracy and precision of quantitative analysis by mass spectrometry.[7][9][10][11][12] This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of ¹³C atoms. By adding a known amount of ¹³C₂₈-BKA to a sample prior to extraction and analysis, it can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects and leading to more reliable quantification.

Comparative Quantitative Analysis Methods

The primary method for the quantitative analysis of BKA and its isomers is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[8][13][14][15] The following sections compare the performance of UPLC-MS/MS methods with and without the use of an internal standard.

Quantitative Performance Data

The following tables summarize the quantitative performance of various UPLC-MS/MS methods for the analysis of BKA and its isomers in different food matrices.

Table 1: Method Performance for Bongkrekic Acid (BKA)

ParameterMethod with ¹³C₂₈-BKA (Expected)UPLC-MS/MS (External Standard)
Linear Range 0.25–500 µg/kg0.5–100 µg/L[13], 0.25–500 µg/kg[8]
Correlation Coefficient (R²) >0.99>0.99[13], 0.9949 - 0.9996[8]
Limit of Detection (LOD) ~0.08 µg/kg0.4 µg/kg[13], 0.1 µg/kg[14], 0.08 µg/kg[8]
Limit of Quantification (LOQ) ~0.25 µg/kg1.2 µg/kg[13], 0.25 µg/kg[8]
Recovery (%) 90-110% (Theoretically more stable)80.6–85.3%[13], 90.1-105.4%[14], 82.32–114.84%[8]
Intra-day Precision (RSD%) <10%4.2–6.8%[13], 0.4-7.5%[14], 1.15-8.58%[8]
Inter-day Precision (RSD%) <15%8.2–13.2%[13], <12.67%[8]

Table 2: Method Performance for BKA Isomers (iBKA and iBKA-neo) using UPLC-MS/MS [8]

ParameteriBKAiBKA-neo
Linear Range (µg/kg) 0.25–5000.25–500
Correlation Coefficient (R²) 0.9968 - 0.99860.9925 - 0.9990
LOD (µg/kg) 0.080.08
LOQ (µg/kg) 0.250.25
Recovery (%) 86.47 - 105.1890.08 - 114.84
Intra-day Precision (RSD%) 1.24 - 5.311.34 - 4.31
Inter-day Precision (RSD%) 2.05 - 9.313.03 - 9.52

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation protocol is crucial for accurate quantification. The following is a generalized procedure based on established methods.[2][8][15]

  • Homogenization: Homogenize 1.0 g of the food sample.

  • Internal Standard Spiking: Add a known amount of ¹³C₂₈-BKA solution to the homogenized sample.

  • Extraction: Add 5 mL of acetonitrile (B52724) containing 1% acetic acid. Vortex for 5 minutes and then perform ultrasonic extraction for 20 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm nylon membrane.

  • Solvent Exchange (if necessary): Evaporate the solvent and reconstitute the residue in a solution compatible with the UPLC mobile phase (e.g., 50:50 water/acetonitrile).

UPLC-MS/MS Analysis

The separation and detection of BKA and its isomers are typically achieved using a C18 reversed-phase column and a triple quadrupole mass spectrometer.

  • Chromatographic Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[2][8]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate, is commonly used.[2][8]

  • Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode. Both positive and negative electrospray ionization (ESI) modes have been utilized, with the positive mode showing higher sensitivity for BKA isomers as ammonium adducts ([M+NH₄]⁺).[2][8]

Table 3: Example MRM Transitions for BKA and Isomers [8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bongkrekic Acid (BKA)504.3 ([M+NH₄]⁺)437.2
Isobongkrekic Acid (iBKA)504.3 ([M+NH₄]⁺)437.2
iBKA-neo504.3 ([M+NH₄]⁺)419.2
¹³C₂₈-Bongkrekic Acid532.3 ([M+NH₄]⁺)461.2 (Hypothetical)

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of bongkrekic acid isomers using ¹³C₂₈-BKA.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with ¹³C₂₈-BKA Homogenization->Spiking Extraction Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration UPLC UPLC Separation Filtration->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification Results Results (Concentration) Quantification->Results

Caption: Workflow for BKA isomer analysis using ¹³C₂₈-BKA.

Bongkrekic Acid's Mechanism of Toxicity

This diagram illustrates the inhibitory effect of bongkrekic acid on the mitochondrial adenine nucleotide translocase (ANT).

G cluster_mito Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ADP_in ADP ATP_out ATP ANT Adenine Nucleotide Translocase (ANT) ATP_in ATP ANT->ATP_in Export ADP_out ADP ADP_out->ANT Import BKA Bongkrekic Acid BKA->ANT Inhibits

Caption: BKA inhibits mitochondrial ATP/ADP exchange.

Conclusion

The quantitative analysis of bongkrekic acid and its isomers is essential for food safety and toxicological studies. The use of a stable isotope-labeled internal standard like ¹³C₂₈-BKA in conjunction with UPLC-MS/MS offers a highly accurate and robust method for this purpose. This approach effectively mitigates matrix effects and improves the overall reliability of the results. The detailed protocols and comparative data presented in this guide are intended to aid researchers in developing and validating their own analytical methods for the detection and quantification of these potent mitochondrial toxins.

References

Confirming Bongkrekic Acid Identity: A Comparative Guide to Analytical Methods Featuring the ¹³C₂₈ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of bongkrekic acid (BKA), a potent mitochondrial toxin, is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies, with a special focus on the use of a ¹³C₂₈ stable isotope-labeled internal standard for definitive confirmation by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bongkrekic acid poisoning is a severe and often fatal foodborne illness, making its reliable detection in various sample matrices a critical public health concern.[1][2] The primary analytical method for BKA analysis is LC-MS/MS, renowned for its high sensitivity and specificity.[1][3][4] The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects.[5][6][7][8] This guide will delve into the superiority of the ¹³C₂₈-Bongkrekic Acid standard and compare its performance with alternative analytical approaches.

The Gold Standard: LC-MS/MS with ¹³C₂₈-Bongkrekic Acid

The use of a fully ¹³C-labeled internal standard, such as ¹³C₂₈-Bongkrekic Acid, represents the state-of-the-art for quantitative analysis of BKA.[9][10] This internal standard is chemically identical to the native BKA, ensuring it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer.[5][6] This minimizes ion suppression or enhancement effects, which are common challenges in complex matrices, leading to highly accurate and precise results.[6][7]

Key Advantages of ¹³C-Labeled Internal Standards:

  • Chemical and Physical Identity: Ensures identical behavior to the analyte during sample extraction, chromatography, and ionization.[5]

  • Co-elution: The labeled and unlabeled compounds have virtually the same retention time, which is critical for accurate correction of matrix effects.[5][6]

  • Predictable Fragmentation: The fragmentation pattern in MS/MS is nearly identical to the native analyte, allowing for the use of specific and sensitive multiple reaction monitoring (MRM) transitions.[5]

  • No Isotopic Exchange: Unlike deuterium-labeled standards, ¹³C labels are stable and do not undergo exchange with protons in the solvent or matrix.[11]

The workflow for confirming BKA with a ¹³C₂₈ standard typically involves spiking the sample with a known concentration of the labeled standard prior to extraction. The sample is then subjected to LC-MS/MS analysis, and the ratio of the native BKA to the ¹³C₂₈-BKA is used for quantification.

BKA_Confirmation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing & Confirmation Sample Sample (e.g., Food, Biofluid) Spike Spike with ¹³C₂₈-BKA Standard Sample->Spike Extraction Extraction of Analytes Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup LC_Separation UHPLC/HPLC Separation Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Ratio MS_Detection->Quantification Confirmation Identity Confirmation (Retention Time, Ion Ratios) Quantification->Confirmation

Figure 1. Experimental workflow for the confirmation of bongkrekic acid using a ¹³C₂₈ internal standard.

Performance Comparison of Analytical Methods

While LC-MS/MS with a ¹³C internal standard is the preferred method, other techniques have been employed for BKA detection. The following table summarizes the performance characteristics of different analytical approaches.

Analytical MethodInternal StandardSample MatrixLimit of Quantification (LOQ)Recovery (%)Precision (RSD %)Key AdvantagesKey Limitations
UHPLC-MS/MS ¹³C₂₈-Bongkrekic Acid Various (Food, Biofluids)High ng/mL to low µg/kgTypically 80-120%< 15%Highest accuracy, precision, and specificity; effectively mitigates matrix effects.[6][7]Higher instrument cost.
UHPLC-MS/MS External StandardRice Noodles0.25 µg/kg[12]82.32 - 114.84%[12]< 12.67%[12]High sensitivity and specificity.Susceptible to matrix effects, potentially compromising accuracy.
HPLC-MS/MS External StandardPlasma2.0 µg/L[4]83.7 - 112.0%[4]< 10%[4]Good sensitivity and widely available.Prone to matrix interference without an appropriate internal standard.
GC-MS (Hypothetical)Food MatrixNot establishedNot establishedNot establishedAlternative to LC-MS.Requires derivatization due to BKA's low volatility and thermal instability; not a standard method.[13]
Immunoassays N/AFood Samples5 µg/kg (Rapid Test Kit)[14]QualitativeN/ARapid screening, field-deployable.Prone to false positives/negatives, requires confirmation by a more specific method.[15]
UV Spectroscopy N/ANot specifiedLower sensitivityPoor accuracyNot specifiedSimple and low cost.Poor specificity and sensitivity, not suitable for trace analysis in complex matrices.[3]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of BKA in Rice Noodles

This protocol is adapted from established methods for the extraction of BKA from food matrices.[3][16]

  • Homogenization: Weigh 2.5 g of the homogenized rice noodle sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of ¹³C₂₈-Bongkrekic Acid solution to the sample.

  • Extraction: Add 15 mL of 80:20 (v/v) methanol/water with 1% ammonia.

  • Soaking and Sonication: Let the mixture soak for 1 hour, followed by sonication for 30 minutes.

  • Centrifugation: Centrifuge the sample to pellet solid material.

  • Supernatant Transfer: Transfer an aliquot of the supernatant to a clean tube.

  • Concentration: Concentrate the extract using a stream of nitrogen gas.

  • Filtration: Filter the concentrated extract through a 0.22 µm filter prior to injection into the LC-MS/MS system.

UHPLC-MS/MS Parameters for BKA Analysis

The following are typical parameters for the analysis of BKA by UHPLC-MS/MS.[12][16]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate (B1220265) (Solvent A) and 95% acetonitrile (B52724) with 0.1% formic acid and 2 mmol/L ammonium formate (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both native BKA and ¹³C₂₈-BKA. For example, a quantifier transition for BKA could be m/z 485.3 > 441.2.[3][16]

Bongkrekic Acid's Mechanism of Toxicity

Bongkrekic acid exerts its severe toxicity by targeting the mitochondria.[1] It specifically inhibits the adenine (B156593) nucleotide translocase (ANT), a protein on the inner mitochondrial membrane responsible for exchanging ATP synthesized in the mitochondria for ADP from the cytosol.[1] By blocking this exchange, BKA traps ATP within the mitochondria, leading to a catastrophic cellular energy deficit and multi-organ failure.[1]

BKA_Toxicity_Pathway cluster_mitochondrion Mitochondrion cluster_matrix_components cluster_cytosol Cytosol Mito_Matrix Mitochondrial Matrix Inner_Membrane Inner Mitochondrial Membrane ANT Adenine Nucleotide Translocase (ANT) ATP_Mito ATP ANT->ATP_Mito Export Energy_Deficit Cellular Energy Deficit ATP_Synth ATP Synthesis ATP_Cyto ATP for Cellular Processes ADP_Cyto ADP ADP_Cyto->ANT Import BKA Bongkrekic Acid BKA->ANT Inhibits

Figure 2. Mechanism of bongkrekic acid toxicity through inhibition of the mitochondrial adenine nucleotide translocase (ANT).

References

Safety Operating Guide

Proper Disposal of Bongkrekic Acid-13C28: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly toxic compounds like Bongkrekic Acid-13C28 is of paramount importance. This document provides a detailed, step-by-step guide to ensure the safe management and disposal of this isotopically labeled respiratory toxin, minimizing risk and ensuring compliance with safety regulations.

Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] The isotopically labeled version, this compound, is primarily used as an internal standard for quantification in mass spectrometry-based analyses.[2][3] Due to its severe toxicity, which targets the mitochondria and can lead to multiple organ failure, stringent safety and disposal protocols are mandatory.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and national safety regulations.[1] The compound is often supplied as a solution in methanol, a highly flammable and toxic solvent.[4]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:

  • Gloves: Nitrile rubber gloves should be worn at all times. Proper glove removal technique must be followed to avoid skin contact.[1][5]

  • Eye Protection: Safety glasses or goggles are essential.[1]

  • Lab Coat: A lab coat must be worn to protect from accidental spills.[1]

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of aerosols.[1][4]

  • Keep ignition sources away, do not smoke, and protect against electrostatic charges.[4]

Spill Management: In the event of a spill, absorb the solution with an inert, liquid-binding material such as sand, diatomite, or universal binders.[1][4] Decontaminate surfaces by scrubbing with alcohol. All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[1]

Chemical Inactivation and Disposal Procedures

Due to its heat stability, autoclaving is an ineffective method for the disposal of bongkrekic acid.[1] The recommended procedure is chemical degradation.

Recommended Disposal Protocol:

  • Inactivation: The preferred method is to use a strong oxidizing agent. Add the bongkrekic acid solution to a larger volume of a freshly prepared 10-15% (v/v) solution of sodium hypochlorite (B82951) (bleach). The recommended contact time for complete inactivation is at least 2 hours. Occasional gentle swirling of the container can improve the reaction.[1]

  • Neutralization (Optional but Recommended): After the inactivation period, it may be necessary to neutralize the excess bleach, especially if required by local disposal regulations. This can be achieved by the careful addition of a reducing agent like sodium thiosulfate.[1]

  • Disposal: Dispose of the treated and neutralized solution in accordance with all prevailing country, federal, state, and local regulations for chemical waste.[1][5] Do not dispose of it with household garbage or allow it to enter the sewage system.[4]

An alternative, though less established, disposal consideration is the use of ultraviolet (UV) light, which has been reported to degrade the chemical structure of bongkrekic acid.[1] However, standardized and validated protocols for this method in a laboratory setting are not currently available, and it would require rigorous in-house validation.[1]

Quantitative Data Summary

PropertyValueSource
Purity ≥98%[2][6]
Molecular Formula [¹³C]₂₈H₃₈O₇[2]
Formula Weight 514.4[2]
Formulation A 5 µg/ml solution in methanol[2]
Toxicity (Mice, p.o.) LD₅₀s = 0.68-6.84 mg/kg[2]

Experimental Protocols and Signaling Pathways

Bongkrekic acid is a known inhibitor of the mitochondrial ADP/ATP translocase (AAT).[2] This protein is responsible for the transport of ADP into the mitochondrial matrix and ATP out into the intermembrane space, a critical step in cellular respiration. By inhibiting AAT, bongkrekic acid effectively halts mitochondrial respiration.[2]

Below is a diagram illustrating the experimental workflow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_disposal Disposal Protocol cluster_spill Spill Management PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteContainer Prepare a Designated Hazardous Waste Container FumeHood->WasteContainer Collect Collect this compound Waste Inactivate Chemical Inactivation: Add to 10-15% Sodium Hypochlorite (Contact Time: >= 2 hours) Collect->Inactivate Neutralize Neutralization (Optional): Add Sodium Thiosulfate Inactivate->Neutralize Dispose Dispose as Hazardous Chemical Waste (Follow Local Regulations) Neutralize->Dispose Absorb Absorb Spill with Inert Material Decontaminate Decontaminate Surface with Alcohol Absorb->Decontaminate DisposeSpill Dispose of Contaminated Materials as Hazardous Waste Decontaminate->DisposeSpill

This compound Disposal Workflow

The following diagram illustrates the logical relationship of the safety precautions.

G cluster_personnel Personnel Safety cluster_environment Environmental & Engineering Controls cluster_procedure Procedural Safety Training Trained Personnel SDS Review Safety Data Sheet Training->SDS PPE Wear Appropriate PPE SDS->PPE FumeHood Use Chemical Fume Hood PPE->FumeHood SpillKit Have Spill Kit Ready PPE->SpillKit Ventilation Ensure Good Ventilation FumeHood->Ventilation NoIgnition No Ignition Sources FumeHood->NoIgnition Waste Proper Waste Segregation SpillKit->Waste FirstAid Know First Aid Procedures

Hierarchy of Safety Precautions

References

Safeguarding Research: A Comprehensive Guide to Handling Bongkrekic Acid-13C28

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bongkrekic acid-13C28. Bongkrekic acid is a highly potent and potentially lethal mitochondrial toxin for which there is no known antidote.[1][2] The isotopically labeled form, while used as an internal standard in quantitative analysis, presents the same toxicological risks.[3] Strict adherence to the following protocols is mandatory to ensure personnel safety and prevent accidental exposure.

The Safety Data Sheet (SDS) for this compound indicates it is often supplied in a methanol (B129727) solution, which introduces additional hazards of flammability and toxicity (oral, dermal, and inhalation). This guide incorporates safety measures for both the toxin and the solvent.

Immediate Safety and Handling Precautions

All work with this compound must be conducted in a designated and clearly marked area with restricted access. A comprehensive risk assessment must be completed before any new procedure involving this toxin.

Personal Protective Equipment (PPE)

A complete PPE ensemble is required at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double nitrile glovesProvides a primary barrier against skin contact. Double-gloving allows for the immediate removal of the outer glove in case of contamination while maintaining a layer of protection.[4][5]
Eye Protection ANSI-approved safety goggles or a face shieldProtects against splashes of the toxic solution.[4]
Body Protection Full-length, buttoned lab coat with cuffed sleevesPrevents contamination of personal clothing and skin.
Respiratory Not typically required if handled within a certified chemical fume hood. For procedures with a high risk of aerosol generation outside of a containment device, a full-face particle respirator (N100 or P3) should be considered.[4]To prevent inhalation of toxic aerosols.
Engineering Controls

All manipulations of this compound, including handling the primary container, aliquoting, and dilutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][6] The work surface of the fume hood should be lined with an absorbent, plastic-backed pad to contain any potential spills.

Quantitative Toxicity Data

While specific occupational exposure limits for Bongkrekic acid are not well-established, the following data underscore its extreme toxicity.

MetricValueSpeciesSource
Lethal Dose (LD50) 0.68-6.84 mg/kg (oral)Mice[7]
Reported Fatal Dose As low as 1 mgHumans[1][2]
Mortality Rate in Outbreaks 40% to 100%Humans[1][2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Transport the sealed primary container within a labeled, leak-proof secondary container.[5]

  • Store this compound in a designated, locked, and clearly labeled freezer or refrigerator, away from incompatible materials. The storage unit must be marked with a "TOXIN – AUTHORIZED PERSONNEL ONLY" warning sign.

2. Preparation and Aliquoting:

  • Before starting, ensure a toxin spill kit and appropriate waste containers are readily accessible.

  • Place all necessary equipment (e.g., pipettes, tips, tubes, absorbent pads) inside the chemical fume hood.

  • Don the full required PPE.

  • Allow the vial to equilibrate to the temperature of the fume hood before opening to avoid condensation.

  • Carefully open the primary container within the fume hood.

  • Perform all liquid transfers slowly and carefully to prevent splashes or aerosol generation. Use only calibrated pipettes with filtered tips.

  • After aliquoting, securely seal both the primary container and any new vials.

  • Decontaminate the exterior of all containers with a 70% ethanol (B145695) solution before removing them from the fume hood.

3. Experimental Use:

  • When adding the toxin to any experimental system, ensure the procedure is conducted within the fume hood.

  • Transport any vessels containing the toxin outside of the hood in sealed, labeled, and shatter-proof secondary containers.

Disposal Plan: Decontamination and Waste Management

Bongkrekic acid is heat-stable, rendering autoclaving an ineffective method for decontamination.[8] Chemical inactivation is the required method for all waste streams.

1. Chemical Inactivation:

  • Principle: Use a strong oxidizing agent, such as sodium hypochlorite (B82951) (bleach), to degrade the toxin.

  • Working Solution: Prepare a fresh solution of 10% household bleach (final concentration of sodium hypochlorite ~0.5-0.6%).

2. Waste Streams:

  • Liquid Waste: Collect all aqueous waste containing this compound in a designated, labeled, chemical-resistant container. Add the 10% bleach solution to the waste container and allow a minimum contact time of 30 minutes before disposal as hazardous chemical waste.[4]

  • Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, absorbent pads, vials) must be submerged in the 10% bleach solution for at least 30 minutes. After decontamination, the liquid can be decanted and treated as liquid waste, and the solid items disposed of as hazardous waste according to institutional guidelines.

  • Work Surfaces: Thoroughly wipe down all surfaces within the fume hood with the 10% bleach solution, followed by 70% ethanol to remove bleach residue.

Emergency Procedures

Spill Management:

  • Small Spill (<1 mL):

    • Ensure proper PPE is worn.

    • Cover the spill with an absorbent pad.

    • Gently apply 10% bleach solution to the pad, working from the outside in.

    • Allow a 30-minute contact time.

    • Collect all contaminated materials and place them in the solid hazardous waste container for decontamination.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others and restrict access.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling and disposal of this compound.

Bongkrekic_Acid_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency start Start: Receive & Store Toxin prep_ppe Don Full PPE start->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_toxin Handle/Aliquot Toxin prep_hood->handle_toxin decon_primary Decontaminate Primary Container handle_toxin->decon_primary spill_check Spill Occurs? handle_toxin->spill_check exposure_check Personnel Exposure? handle_toxin->exposure_check use_toxin Use in Experiment (in Hood) decon_primary->use_toxin collect_waste Collect Contaminated Waste use_toxin->collect_waste liquid_waste Liquid Waste collect_waste->liquid_waste solid_waste Solid Waste collect_waste->solid_waste decon_liquid Inactivate with 10% Bleach (30 min) liquid_waste->decon_liquid decon_solid Submerge in 10% Bleach (30 min) solid_waste->decon_solid dispose_haz Dispose as Hazardous Waste decon_liquid->dispose_haz decon_solid->dispose_haz spill_check->use_toxin No spill_protocol Follow Spill Protocol spill_check->spill_protocol Yes exposure_check->spill_check No exposure_protocol Follow Exposure Protocol & Seek Medical Attention exposure_check->exposure_protocol Yes

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.